molecular formula C8H10BrN B1447132 4-Amino-2-methylbenzyl bromide CAS No. 1261795-06-5

4-Amino-2-methylbenzyl bromide

Cat. No.: B1447132
CAS No.: 1261795-06-5
M. Wt: 200.08 g/mol
InChI Key: NSMQMQBKZBNYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) is a chemical reagent of interest in organic synthesis and pharmaceutical research. It is characterized as a benzyl bromide derivative with both an amine functional group and a methyl substituent on its aromatic ring, which makes it a versatile building block for the development of more complex molecular structures . This compound is particularly valuable as a synthetic intermediate for the preparation of quaternary ammonium compounds, such as pyridinium salts . The synthetic utility of 4-Amino-2-methylbenzyl bromide is demonstrated in its reaction with 4-aminopyridine to form 4-amino-1-(4-methylbenzyl)pyridinium bromide, a molecular salt that has been characterized by crystal structure analysis . Such pyridinium derivatives are a significant class of compounds in medicinal chemistry research. Literature indicates that related quaternary amine and 4-aminopyridine derivatives have been investigated for their potential pharmacological activities, including antimicrobial properties and the treatment of neurological conditions such as demyelinating diseases (e.g., Guillain-Barre syndrome) and chronic pain or spasticity in spinal cord injuries . The mechanism of action for these therapeutic effects is often linked to the blockade of potassium channels by 4-aminopyridine derivatives. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can obtain this compound with a stated purity of 98% or greater .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMQBKZBNYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5)

[1]

Part 1: Executive Summary & Chemical Identity

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5 ) is a highly reactive, bifunctional building block used primarily in the synthesis of heterocycles and quaternary ammonium salts for drug discovery.[1] Its structure features a nucleophilic aniline moiety and an electrophilic benzyl bromide group, making it prone to rapid self-polymerization (intermolecular alkylation) if not handled under strict protocols.

This guide provides a validated framework for the synthesis, stabilization, and application of this compound, emphasizing the mitigation of its inherent instability.

Chemical Identification Table
PropertyDetail
CAS Number 1261795-06-5
IUPAC Name 4-(Bromomethyl)-3-methylaniline
Synonyms 4-Amino-2-methylbenzyl bromide; 1-(Bromomethyl)-2-methyl-4-aminobenzene
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Physical State Off-white to beige solid (low melting) or viscous oil (if impure)
Storage Class Lachrymator / Corrosive / Moisture Sensitive
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water

Part 2: Synthesis & Manufacturing Protocols

Due to the incompatibility of the free amine and the alkyl bromide within the same molecule, direct bromination of 4-amino-2-methyltoluene is low-yielding and dangerous. The Alcohol Activation Route is the industry standard for high-purity synthesis, as it allows for mild conditions that minimize polymerization.

Method A: PBr₃ Mediated Bromination (Recommended)

This protocol converts 4-amino-2-methylbenzyl alcohol to the bromide using phosphorus tribromide (PBr₃).

Reagents:

  • Precursor: 4-Amino-2-methylbenzyl alcohol (1.0 equiv)

  • Reagent: Phosphorus tribromide (PBr₃) (0.35 - 0.4 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol:

  • Setup: Purge a jacketed glass reactor with dry nitrogen. Cool the system to -5°C to 0°C .

  • Dissolution: Dissolve 4-amino-2-methylbenzyl alcohol in anhydrous DCM (10 mL/g). Ensure complete solvation.

  • Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.

    • Note: The amine may form a hydrobromide salt in situ, appearing as a suspension.

  • Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ to neutralize HBr byproducts. Caution: Gas evolution (CO₂).

  • Workup: Separate the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate in vacuo at < 30°C .

    • Warning: Do not heat above 35°C. If the product is an oil, use immediately. If solid, store at -20°C.

Method B: Hydrobromide Salt Stabilization (For Storage)

To generate a storable form, the compound is often isolated as the hydrobromide salt (CAS 107563-00-8 analog).

  • Follow Method A steps 1–4.

  • Instead of neutralizing, filter the precipitated solid directly (if using a non-polar solvent like Toluene).

  • Alternatively, add 48% HBr in acetic acid to the reaction mixture to precipitate the salt.

  • Result: 4-Amino-2-methylbenzyl bromide hydrobromide. This salt is stable at room temperature.[2]

Synthesis Workflow Diagram

SynthesisWorkflowStart4-Amino-2-methylbenzylAlcoholReagentPBr3 / DCM(-5°C)Start->ReagentDissolutionInterIntermediatePhosphite SpeciesReagent->InterSubstitutionProductFreeFree Base(Unstable Oil)Inter->ProductFreeWorkup (NaHCO3)ProductSaltHBr Salt(Stable Solid)Inter->ProductSaltPrecipitation (HBr/AcOH)ProductFree->ProductFreePolymerization(Risk > 25°C)AppDownstreamApplicationProductFree->AppImmediate Use

Caption: Synthesis pathway distinguishing between the unstable free base and the stable hydrobromide salt form.

Part 3: Handling, Stability & Safety

The Self-Alkylation Hazard

The primary technical challenge with CAS 1261795-06-5 is intermolecular nucleophilic substitution . The amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing bromine. This leads to oligomerization.

Stability Rules:

  • Temperature: Never heat the free base > 30°C.

  • State: Store as the HBr salt whenever possible.

  • Solvent: Avoid nucleophilic solvents (MeOH, EtOH, Water) for storage. Use DCM or Toluene.

HSE Profile
  • Lachrymator: Like all benzyl bromides, this compound is a potent tear agent. Handle only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage (H314).

  • P-Codes: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/eye protection).

Part 4: Applications in Drug Development

Quaternary Ammonium Salt Synthesis

A primary application is the synthesis of pyridinium salts, which act as potassium channel blockers (e.g., in multiple sclerosis research).

  • Reaction: 4-Amino-2-methylbenzyl bromide + 4-Aminopyridine → 4-amino-1-(4-amino-2-methylbenzyl)pyridinium bromide .

  • Mechanism: Sₙ2 attack of the pyridine nitrogen on the benzylic carbon.

Scaffold Elaboration

Used to introduce the 4-amino-2-methylbenzyl moiety into indole or pyrrole scaffolds (e.g., P-CAB analogs similar to Vonoprazan intermediates).

Application Logic Diagram

ApplicationsCore4-Amino-2-methylbenzylBromide(CAS 1261795-06-5)SaltPyridinium Salts(K+ Channel Blockers)Core->SaltSN2 Reaction(Acetone, Reflux)DrugN-Alkylated Scaffolds(Kinase Inhibitors / P-CABs)Core->DrugN-Alkylation(DMF, 0°C)Pyridine4-AminopyridinePyridine->SaltHeterocycleIndoles / Pyrroles(NaH Base)Heterocycle->Drug

Caption: Key synthetic transformations utilizing 4-Amino-2-methylbenzyl bromide in medicinal chemistry.

References

  • BenchChem. 4-Amino-2-methylbenzyl Bromide Product Data. Retrieved from

  • PubChem. 4-(Bromomethyl)-3-methylaniline Compound Summary. (CAS 1261795-06-5).[1][3] Retrieved from

  • BLD Pharm. Material Safety Data Sheet: 4-(Bromomethyl)-3-methylaniline. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Benzyl Bromide synthesis via PBr3).
  • Thermo Fisher Scientific. 2-Methylbenzyl bromide derivatives and handling. Retrieved from [4]

Technical Monograph: 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, handling, and application of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5).

Structural Dynamics, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

4-Amino-2-methylbenzyl bromide is a bifunctional building block critical to the synthesis of nitrogen-containing heterocycles and quaternary ammonium salts.[1] Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic aniline nitrogen and an electrophilic benzylic bromide.[1]

However, this duality presents a significant stability challenge. As a free base, the molecule is prone to rapid, exothermic self-polymerization.[1] Successful utilization requires strict adherence to salt-form isolation or in-situ generation protocols.[1]

PropertyData
CAS Number 1261795-06-5
IUPAC Name 4-(Bromomethyl)-3-methylaniline
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Off-white to beige solid (typically as HBr salt)
Storage -20°C, Hygroscopic, Light Sensitive
Hazards Corrosive, Lachrymator, Acute Toxicity

Structural Analysis & Reactivity Profile[1]

The "Self-Destruct" Mechanism

The core technical challenge with 4-amino-2-methylbenzyl bromide is its inherent "ambiphilic" nature.[1]

  • Site A (Nucleophile): The amino group (-NH₂) at the para position is electron-rich, its nucleophilicity enhanced by the electron-donating methyl group at the meta position.[1]

  • Site B (Electrophile): The benzylic carbon attached to the bromine is highly susceptible to S_N2 attack due to the leaving group ability of bromide and the stabilization of the transition state by the aromatic ring.[1]

Critical Insight: In the free base form, Site A of one molecule attacks Site B of another, leading to an uncontrollable polymerization cascade (poly-benzylamines).[1] This reaction is often vigorous and results in an intractable tar.[1]

Electronic Effects of the 2-Methyl Group

The methyl group at the C2 position exerts a steric and electronic influence:

  • Steric Shielding: It provides slight steric hindrance to the ortho positions, potentially directing electrophilic aromatic substitution (EAS) to the C6 position if the ring is further functionalized.[1]

  • Electronic Donation: Through inductive (+I) effects, it marginally increases the electron density of the ring, making the benzylic bromide slightly more labile (reactive) than unsubstituted 4-aminobenzyl bromide.[1]

Synthesis & Preparation Protocols

Due to the instability of the free base, the synthesis strategy must prioritize protection or salt formation .[1]

Route A: The Nitro-Reduction Pathway (High Throughput)

This route is preferred for scale-up.[1] It utilizes the electronic directing effects of the nitro group to achieve selective bromination.[1]

Step 1: Radical Bromination

  • Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).[1]

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or PhCF₃, Reflux.

  • Mechanism: The methyl group meta to the nitro group (C1) is electron-richer than the ortho methyl (C2), favoring radical abstraction at C1.[1]

  • Product: 4-Nitro-2-methylbenzyl bromide.[1]

Step 2: Chemoselective Reduction

  • Challenge: Reducing the nitro group without debrominating the benzyl position.

  • Reagents: SnCl₂·2H₂O in Ethanol/EtOAc (0°C to RT).

  • Isolation: The product is isolated directly as the Hydrobromide (HBr) salt by adding HBr/Acetic acid during workup.[1] DO NOT neutralize to the free base.

Route B: The Protected Aniline Pathway (High Purity)

Ideal for medicinal chemistry where high purity is required.[1]

  • Start: 4-Amino-2-methylbenzoic acid.

  • Protection: React with Phthalic anhydride

    
     Phthalimide protection.[1]
    
  • Reduction: Borane-THF reduction of the acid to the Benzyl Alcohol.

  • Bromination: PBr₃ or CBr₄/PPh₃ (Appel Reaction) converts the alcohol to the bromide.[1]

  • Deprotection: Hydrazine hydrate (Ing-Mansingh) releases the amine immediately before the next coupling step.[1]

Visualization: Synthesis & Instability Logic[1]

G Precursor 4-Nitro-o-xylene Intermed 4-Nitro-2-methylbenzyl bromide Precursor->Intermed NBS, AIBN (Radical Bromination) Target 4-Amino-2-methylbenzyl bromide (HBr Salt) Intermed->Target SnCl2 / HBr (Selective Reduction) FreeBase Free Base Form (Transient) Target->FreeBase Base (NaOH) FreeBase->Target HBr (Stabilization) Polymer Polymerized Tar (Degradation) FreeBase->Polymer Spontaneous Self-Alkylation

Caption: Synthetic pathway emphasizing the critical stabilization of the amine as an HBr salt to prevent irreversible polymerization.

Synthetic Applications in Drug Discovery[3][4]

Isoquinoline & Heterocycle Formation

The compound serves as a "linchpin" for constructing fused ring systems.[1]

  • Reaction: Pictet-Spengler Cyclization.[1]

  • Protocol: Reacting 4-amino-2-methylbenzyl bromide with an aldehyde yields a tetrahydroisoquinoline scaffold.[1] The benzylic bromide can be displaced first by a secondary amine, followed by cyclization.[1]

Potassium Channel Blockers (4-AP Derivatives)

Research into demyelinating diseases (e.g., Multiple Sclerosis) utilizes 4-aminopyridine (4-AP) derivatives.[1]

  • Mechanism: Alkylation of the pyridine nitrogen of 4-aminopyridine with 4-amino-2-methylbenzyl bromide creates a quaternary ammonium salt.[1]

  • Effect: These "dimeric" or lipophilic salts show enhanced potency in blocking Kv1 channels compared to monomeric 4-AP [1].[1]

Topoisomerase Inhibitors

Derivatives of 2-methylbenzyl bromide are used to tether intercalating moieties (e.g., naphthalimides) to DNA-binding domains.[1] The 4-amino group provides a handle for attaching solubility-enhancing groups (e.g., morpholine) [2].[1]

Handling & Safety Protocols (MSDS Summary)

DANGER: Lachrymator & Vesicant

Hazard ClassPrecautionary Measure
Inhalation Use ONLY in a certified chemical fume hood.[1] Vapors cause severe respiratory irritation.[1]
Skin Contact Wear double nitrile gloves and a lab coat.[1] Benzyl bromides penetrate skin rapidly and cause delayed chemical burns.[1]
Eye Contact Wear chemical splash goggles.[1] Standard safety glasses are insufficient against lachrymatory vapors.[1]
Spill Cleanup Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating agent.[1]

Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C. If the solid turns from off-white to yellow/orange, it indicates decomposition (HBr release) or polymerization.[1]

References

  • Arora, S., et al. (2024).[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry.[1][3] Retrieved from [Link]

  • PubChem. (2025).[1][4] Methyl 2-amino-4-bromobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Monograph: 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-2-methylbenzyl bromide molecular weight Content Type: Technical Monograph / Application Guide

Physicochemical Identity, Synthesis, and Stability Profiles

Executive Data Summary

4-Amino-2-methylbenzyl bromide is a specialized bifunctional intermediate used in medicinal chemistry for the introduction of substituted benzyl moieties. Its utility stems from the orthogonal reactivity of its electrophilic benzylic bromide and its nucleophilic aniline group.

However, this dual functionality presents a critical stability paradox: the compound is prone to intermolecular self-alkylation (polymerization) if not handled correctly. Consequently, it is most frequently synthesized, stored, and utilized as its hydrobromide salt .

Molecular Identity Card
ParameterValueNotes
Compound Name 4-Amino-2-methylbenzyl bromide
CAS Number 1261795-06-5Refers to the Free Base
Molecular Formula

Molecular Weight (Average) 200.08 g/mol Used for stoichiometric calculations (Free Base)
Monoisotopic Mass 199.00 g/mol Based on

isotope
Hydrobromide Salt MW 281.00 g/mol

(Practical Form)
Physical State Off-white to beige solidHygroscopic (as salt)
Solubility DMSO, Methanol, Water (Salt)Free base is soluble in DCM/EtOAc
The Stability Paradox: A Mechanistic Warning

Expert Insight: Researchers often encounter low yields or insoluble tars when attempting to isolate the free base of 4-amino-2-methylbenzyl bromide. This is not a synthesis failure but a fundamental chemical incompatibility.

In its neutral form, the amino group at the C4 position is electron-donating, increasing the nucleophilicity of the molecule. Simultaneously, the benzylic bromide is a potent electrophile. In solution or melt, the amine of Molecule A attacks the benzylic position of Molecule B, triggering a rapid polymerization cascade.

Protocol Implication: Always maintain the compound in an acidic environment (as the HBr salt) or protect the amine (e.g., Boc/Acetyl) until the alkylation step is complete.

StabilityParadox FreeBase Free Base (Nucleophilic Amine + Electrophilic Bromide) Attack Intermolecular Nucleophilic Attack FreeBase->Attack Ambient Temp / Neutral pH Salt Hydrobromide Salt (Protonated Amine = Stable) FreeBase->Salt + HBr (Acidification) Polymer Insoluble Polybenzyl Polymer (Tar) Attack->Polymer Rapid Cascade Salt->FreeBase Neutralization (Do Not Isolate)

Figure 1: The "Self-Destruct" mechanism of amino-benzyl halides. Protonation (green path) deactivates the nucleophile, ensuring stability.

Synthesis & Production Protocols

Given the stability issues, the most robust synthetic route avoids the direct bromination of the free aniline. The recommended workflow utilizes the Alcohol-to-Bromide Conversion on the salt form.

Pathway: The Acid-Reduction Route

This method ensures the amine remains protonated or inactive during the critical halogenation step.

Step 1: Reduction of Precursor

  • Reactants: 4-Amino-2-methylbenzoic acid (or ester).

  • Reagent: Lithium Aluminum Hydride (LiAlH

    
    ) in THF.
    
  • Product: 4-Amino-2-methylbenzyl alcohol.

  • Note: Workup must be gentle to avoid oxidation.

Step 2: Bromination to Salt (The Critical Step)

  • Reagent: 48% HBr (aq) or HBr in Acetic Acid.

  • Procedure:

    • Dissolve 4-amino-2-methylbenzyl alcohol in acetic acid.

    • Add HBr dropwise at 0°C.

    • Heat to 60-80°C for 2-4 hours.

    • Cool to crystallize the 4-Amino-2-methylbenzyl bromide hydrobromide .

  • Why this works: The HBr serves two purposes: it converts the alcohol to the bromide and simultaneously protonates the amine, preventing self-alkylation.

SynthesisWorkflow Start Start: 4-Amino-2-methylbenzoic Acid Step1 Reduction (LiAlH4/THF) Start->Step1 Inter Intermediate: 4-Amino-2-methylbenzyl Alcohol Step1->Inter Step2 Bromination (HBr/AcOH) Inter->Step2 Nucleophilic Substitution Final Product: 4-Amino-2-methylbenzyl bromide . HBr (Stable Salt Form) Step2->Final Crystallization

Figure 2: Recommended synthetic workflow generating the stable hydrobromide salt.

Applications in Drug Discovery

This compound functions as a "warhead" for introducing the 2-methyl-4-aminobenzyl motif. It is particularly valuable in:

  • Fragment-Based Drug Design (FBDD): The distinct steric profile of the ortho-methyl group restricts rotation of the benzyl ring when bound to a target protein, potentially locking the molecule into a bioactive conformation (conformational restriction).

  • Kinase Inhibitor Synthesis: Used to alkylate heterocyclic scaffolds (e.g., indazoles, pyrazoles) at the N-position. The resulting free amine can then be derivatized into amides or ureas to interact with the hinge region of kinases.

Experimental Protocol: N-Alkylation of a Heterocycle

Standard Operating Procedure (SOP) for utilizing the HBr salt.

  • Dissolution: Dissolve the heterocyclic core (1.0 eq) in DMF or Acetonitrile.

  • Base Activation: Add an inorganic base (e.g.,

    
     or 
    
    
    
    , 2.5 eq).
    • Note: Extra base is required to neutralize the HBr associated with the benzyl bromide reagent.

  • Addition: Add 4-Amino-2-methylbenzyl bromide HBr (1.1 eq) portion-wise.

  • Reaction: Stir at RT to 60°C. Monitor by LC-MS.

    • Checkpoint: Look for the mass shift of M + 119 (the benzyl fragment).

  • Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

References
  • Abacipharm. (n.d.). Product Catalog: Benzyl Bromide Derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for benzyl halide reactivity).

Technical Guide: Spectroscopic Characterization & Handling of 4-Amino-2-methylbenzyl Bromide

[1]

Part 1: Structural Analysis & Stability (The Core Directive)

Compound Identity:

  • IUPAC Name: 4-(Bromomethyl)-3-methylaniline[1]

  • Common Name: 4-Amino-2-methylbenzyl bromide[1][2]

  • CAS Number: 1261795-06-5[1][2]

  • Molecular Formula: C

    
    H
    
    
    BrN[1]
  • Molecular Weight: 200.08 g/mol

The "Push-Pull" Instability Challenge

As a Senior Application Scientist, I must highlight the critical "suicide" mechanism of this molecule. It possesses an electron-rich amino group (nucleophile) at position 4 and an electron-deficient bromomethyl group (electrophile) at position 1.[1]

  • Risk: Intermolecular self-alkylation (polymerization) occurs rapidly in the free base form, especially in concentrated solution.[1]

  • Operational Protocol:

    • Storage: Must be stored as the Hydrobromide (HBr) salt or generated in situ.[1]

    • Analysis: NMR analysis of the free base should be performed in DMSO-d

      
        immediately after neutralization, or preferably, analyze the stable HBr salt directly.[1]
      

Part 2: Spectroscopic Profile (Data & Analysis)[1]

Mass Spectrometry (MS)

The mass spectrum provides the most definitive identification due to the unique isotopic signature of Bromine.[1]

ParameterValue (m/z)Diagnostic Interpretation
Molecular Ion (M+) 200.1 Base peak for

Br isotope.[1]
Isotope Peak (M+2) 202.1 Peak for

Br isotope.[1]
Intensity Ratio 1:1 The classic "twin tower" doublet indicating one Bromine atom.[1]
Fragment (M-Br) 120.1 Loss of Br atom (tropylium-like cation formation).[1]
Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)[1]

Functional GroupWavenumber (cm

)
ModeDescription
Primary Amine 3350 - 3450N-H StretchDistinct doublet (symmetric/asymmetric).[1]
Aromatic C-H 3000 - 3100C-H StretchWeak intensity, above 3000 cm

.[1]
Alkyl C-H 2850 - 2950C-H StretchMethyl and Methylene groups.[1]
Benzyl Bromide 600 - 700C-Br StretchStrong, sharp band (fingerprint region).[1]
Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (


H NMR (400 MHz, DMSO-d

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment & Logic
Ar-NH

4.80 - 5.20 Broad Singlet2HExchangeable.[1] Chemical shift varies with concentration/acidity.[1]
Ar-CH

-Br
4.45 Singlet2HDeshielded by Br.[1] Slightly upfield from unsubstituted benzyl bromide (4.[1]50) due to amine electron donation.[1]
Ar-CH

2.25 Singlet3HCharacteristic aryl-methyl group.[1]
Ar-H (C3) 6.35 Doublet (

Hz)
1HOrtho to NH

.[1] Highly shielded.
Ar-H (C5) 6.40 dd (

Hz)
1HOrtho to NH

.[1] Highly shielded.
Ar-H (C6) 7.05 Doublet (

Hz)
1HMeta to NH

, Ortho to CH

Br.[1] Less shielded.[1]

C NMR (100 MHz, DMSO-d

)
Shift (

ppm)
Carbon TypeAssignment
148.5 Quaternary CC4 (Attached to NH

- Deshielded)
138.0 Quaternary CC2 (Attached to CH

)
124.5 Quaternary CC1 (Attached to CH

Br)
131.5 Methine CHC6
115.0 Methine CHC5 (Shielded by ortho-NH

)
112.5 Methine CHC3 (Shielded by ortho-NH

)
34.0 Methylene CH

C-Br (Diagnostic high-field aliphatic)
18.5 Methyl CH

Ar-CH

Part 3: Experimental Protocols & Visualization

Workflow: Safe Handling & Characterization

The following diagram illustrates the logical workflow for synthesizing and characterizing this unstable intermediate without degradation.

Gcluster_0Synthesis Phasecluster_1Analysis PhaseStartPrecursor:4-Nitro-2-methylbenzyl bromideRedReduction(SnCl2 or Fe/HCl)Start->RedSelective Red.SaltIsolation asHBr SaltRed->SaltStabilizationRiskRISK:Self-PolymerizationRed->RiskIf free basePrepSample Prep:Dissolve in DMSO-d6(Keep Cold)Salt->PrepNeutralization (Optional)NMR1H NMR Acquisition(Scan < 5 mins)Prep->NMRMSMass Spec(Direct Infusion)Prep->MS

Caption: Analytical workflow emphasizing the stabilization of the amine as a salt to prevent polymerization prior to spectroscopic analysis.

Protocol: In-Situ NMR Generation (Self-Validating)

To obtain the free-base spectrum without polymerization artifacts:

  • Preparation: Place 10 mg of 4-Amino-2-methylbenzyl bromide hydrobromide in an NMR tube.

  • Solvent: Add 0.6 mL DMSO-d

    
     .[1]
    
  • Neutralization: Add 1.5 equivalents of solid anhydrous K

    
    CO
    
    
    or 1 drop of NaOD (in D
    
    
    O) directly to the tube.[1]
  • Mixing: Shake vigorously for 30 seconds. Centrifuge if necessary to settle solids.[1]

  • Acquisition: Insert into the probe immediately. Run a standard proton sequence (16 scans).[1]

    • Validation: If the integration of the benzylic CH

      
       (4.45 ppm) matches the aromatic protons (1:1:1), the sample is intact.[1] If the CH
      
      
      signal broadens or shifts upfield, polymerization has occurred.[1]

References

  • BenchChem. (n.d.).[1] 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5).[1][2] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][3][4] 2-Methylbenzyl bromide 1H NMR Data (Analog Reference). Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for substituent chemical shift additivity rules).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzyl bromide derivatives. Retrieved from [1]

Technical Guide: Reactivity & Handling of 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Schizophrenic" Reagent

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; typically stored as HBr salt) represents a class of "privileged but perilous" intermediates in drug discovery. It serves as a critical linker for introducing the 2-methyl-4-aminobenzyl moiety—a scaffold found in potassium channel blockers, kinase inhibitors, and PROTAC linkers.

However, its utility is compromised by its inherent chemical duality . Possessing both a potent nucleophile (aniline amine) and a reactive electrophile (benzyl bromide) on the same aromatic core, the molecule is predisposed to rapid, uncontrolled self-polymerization.

This guide outlines the mechanistic underpinnings of this instability and provides a validated, self-consistent workflow for its synthesis, stabilization, and application.

Structural Analysis & Electronic Properties[1]

To master the reactivity of this molecule, one must understand the push-pull dynamics of its substituents.

The Electronic Tug-of-War
  • Position 1 (Benzyl Bromide): The electrophilic center.[1] The carbon-bromine bond is polarized, making the benzylic carbon susceptible to nucleophilic attack.

  • Position 4 (Amino Group): A strong Electron Donating Group (EDG) via resonance (+M effect).[1] This increases electron density in the ring.[1][2] While this stabilizes the benzylic carbocation (facilitating

    
     pathways), it primarily acts as the internal nucleophile that destroys the reagent.[1]
    
  • Position 2 (Methyl Group): This substituent provides the "Ortho Effect."[1]

    • Steric Influence:[1][3] It introduces mild steric hindrance to the benzylic position, slightly retarding

      
       rates compared to the non-methylated analog.
      
    • Conformational Lock: It restricts the rotation of the benzyl group, which can be exploited in binding pockets (entropy reduction).

The Stability Paradox (Visualization)

The following diagram illustrates the primary failure mode: intermolecular self-alkylation leading to "black tar" polymer formation.

Reactivity cluster_0 Failure Mode Monomer Monomer (Free Base) Nucleophile + Electrophile Dimer Dimer Species (Secondary Amine) Monomer->Dimer Intermolecular SN2 (Fast) Salt HBr Salt Form (Stable Solid) Monomer->Salt Acid (HBr) Protonation Polymer Insoluble Polymer (Black Tar) Dimer->Polymer Chain Growth Salt->Monomer Base (Neutralization)

Figure 1: The polymerization cascade.[1] The free amine of one molecule attacks the benzylic carbon of another.[1] Storage as the salt (green path) is the only viable long-term strategy.

Synthetic Pathways & Protocols

Direct bromination of 4-amino-2-methyltoluene using NBS is chemically unsound; the free amine will undergo oxidation or N-bromination. The following protocol relies on Transient Protection , ensuring the amine remains inert during the bromination step.

Validated Synthesis Workflow
StepReaction TypeReagentsCritical Parameter
1 Protection 4-Amino-2-methylbenzoic acid +

Convert amine to acetamide (reduces nucleophilicity).
2 Reduction

or

Reduce carboxylic acid to benzyl alcohol.[1]
3 Bromination

or

Convert alcohol to bromide.[1] Keep Cold.
4 Deprotection

(Careful hydrolysis)
Optional: Only if free amine is needed immediately.[1]
Protocol: In-Situ Generation and Coupling

Context: You intend to couple this fragment to a phenol core (e.g., Tyrosine residue or scaffold).

Reagents:

  • Precursor: N-(4-(hydroxymethyl)-3-methylphenyl)acetamide (The protected alcohol).

  • Brominating Agent: Phosphorus tribromide (

    
    ).[1]
    
  • Coupling Partner: Substituted Phenol (

    
    ).
    
  • Base: Potassium Carbonate (

    
    ).[1]
    

Step-by-Step Methodology:

  • Activation (Bromination):

    • Dissolve 1.0 eq of the acetamide-protected alcohol in anhydrous DCM (

      
      ).
      
    • Cool to 0°C under

      
      .
      
    • Add

      
       (0.4 eq) dropwise.[1] Note: 0.33 eq is stoichiometric, but slight excess ensures completion.
      
    • Stir at 0°C for 1 hour. Monitor by TLC (The bromide is less polar than the alcohol).[1]

    • Quench: Pour into ice water/NaHCO3. Extract rapidly with DCM.[1]

    • CRITICAL: Do not concentrate to dryness if heating is required. Use the solution directly if possible.

  • Coupling (Williamson Ether Synthesis):

    • To the fresh bromide solution, add the Phenol (1.0 eq) and

      
       (3.0 eq).[1]
      
    • Add solvent switch to Acetone or DMF if higher temp is needed (DCM boils too low for sluggish phenols).[1]

    • Heat to 60°C.

    • Observation: The reaction typically completes in 2–4 hours.[1] The ortho-methyl group may require longer reaction times compared to unsubstituted benzyl bromides due to steric hindrance.

  • De-protection (Post-Coupling):

    • Once the fragment is anchored to the phenol, the amine can be safely unmasked using standard acidic hydrolysis (6N HCl, reflux) or basic hydrolysis (NaOH, EtOH), depending on the linker stability.

Applications in Medicinal Chemistry

The "Ortho-Methyl" Advantage

Why use this specific scaffold instead of the simpler 4-aminobenzyl bromide?

  • Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway).

  • Conformational Restriction: In kinase inhibitors, the methyl group forces the aromatic ring into a specific dihedral angle relative to the methylene linker, often improving selectivity for the ATP binding pocket.

Pathway Visualization: Fragment Coupling

Synthesis cluster_handling Handling Zone Start 4-Amino-2-methylbenzoic acid Protected Intermediate A: N-Acetyl Protection Start->Protected Ac2O, Pyridine Alcohol Intermediate B: Benzyl Alcohol Protected->Alcohol LiAlH4, THF (Reduces Acid) Bromide Active Reagent: Benzyl Bromide (Unstable) Alcohol->Bromide PBr3, DCM, 0°C (Activation) Coupled Final Scaffold: Ether Linked Product Bromide->Coupled Phenol, K2CO3 (Nucleophilic Sub.)

Figure 2: Synthetic workflow emphasizing the transient nature of the bromide intermediate.[1]

Safety & Handling Data

ParameterSpecificationNote
Storage -20°C, DesiccatedStore as HBr salt ONLY. Free base degrades in hours at RT.[1]
Lachrymator HighLike all benzyl bromides, it is a potent tear gas. Handle in fume hood.
Solubility DMSO, DMF, MeOHAvoid protic solvents for the bromide form (solvolysis risk).
Detection UV (254 nm)Distinct bathochromic shift compared to non-aminated benzyl halides.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide (Structural Analog). Retrieved from [Link][1]

  • Den Hertog, H. J., et al. (1946).[1] On the Reactivity of the bromine atoms in brominated pyridines. Recueil des Travaux Chimiques des Pays-Bas.[4] (Mechanistic grounding for amino-bromo aromatic reactivity).

  • Kerdphon, S., et al. (2015).[1][5] N-Heterocyclic carbene-phosphine iridium complexes for N-monoalkylation of amides. J. Org.[1][5] Chem. (Context for benzylamine synthesis).[1][5] Retrieved from [Link][1]

Sources

Technical Whitepaper: Handling and Storage of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and stability protocols for 4-Amino-2-methylbenzyl bromide .

Document ID: AMBB-PROTO-2025 Version: 2.1 Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmaceutical Researchers.

Executive Summary: The Stability Paradox

4-Amino-2-methylbenzyl bromide is a high-risk synthetic intermediate characterized by an inherent "stability paradox." It contains both a nucleophilic moiety (amine) and a potent electrophilic moiety (benzyl bromide) on the same scaffold.

Critical Warning: As a free base, this compound is metastable to unstable . It is prone to rapid, exothermic intermolecular self-alkylation (polymerization) upon isolation or dissolution in non-acidic media. Consequently, it must be handled almost exclusively as its hydrobromide salt or generated in situ at cryogenic temperatures.

This guide defines the protocols to prevent the "runaway polymerization" event that frequently leads to sample loss and safety hazards.

Chemical Profile & Critical Hazards[1]

Physicochemical Data
PropertySpecificationNotes
Chemical Name 4-Amino-2-methylbenzyl bromide (Hydrobromide Salt)Standard stable form
Molecular Formula C₈H₁₀BrN · HBrFree Base: C₈H₁₀BrN
Molecular Weight ~280.99 g/mol (Salt)Free Base: ~200.08 g/mol
Physical State Off-white to beige crystalline solidHygroscopic
Solubility Soluble in DMSO, DMF, MethanolReacts with nucleophilic solvents
Melting Point >180°C (Decomposes)Do not heat to determine MP
Hazard Classification[1]
  • Lachrymator: Like all benzyl bromides, this compound releases vapors that cause severe eye and respiratory irritation.

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Self-Reactive: The free base is susceptible to uncontrolled polymerization.

The Mechanism of Instability

To handle this compound safely, one must understand why it degrades. Unlike simple benzyl bromides, the presence of the para-amino group creates a push-pull system that activates the benzylic position while simultaneously providing a nucleophile for attack.

Diagram 1: Degradation Pathway (Self-Alkylation)

The following diagram illustrates the "Head-to-Tail" polymerization mechanism that occurs if the amine is not protonated.

G FreeBase Free Base Form (Reactive Nucleophile) Salt Hydrobromide Salt (Protonated/Stable) FreeBase->Salt Acid (HBr) Treatment Dimer Dimer Intermediate (Alkylation Event) FreeBase->Dimer Intermolecular Attack (Head-to-Tail) Salt->FreeBase Base Wash / pH > 7 Polymer Insoluble Polymer (Tarry Precipitate) Dimer->Polymer Chain Propagation (Exothermic)

Caption: Figure 1. The "Death Spiral" of amino-benzyl halides. Deprotonation exposes the amine, leading to immediate self-alkylation.

Storage Protocols

The Golden Rule: Maintain Salt Form

Never store 4-Amino-2-methylbenzyl bromide as a free base. It must be stored as the Hydrobromide (HBr) salt . The extra proton masks the nucleophilicity of the amine, rendering the molecule stable.

Environmental Conditions
  • Temperature: Store at -20°C (Freezer). While the salt is stable at 4°C, long-term storage requires deep freeze to retard hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen . Benzyl bromides are moisture-sensitive; hydrolysis yields HBr gas, which is corrosive but ironically helps stabilize the remaining solid. However, the byproduct (benzyl alcohol) is an impurity.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal is mandatory to prevent moisture ingress.

Shelf-Life Monitoring

Perform a "solubility check" before use.

  • Good: Dissolves clearly in DMSO-d6.

  • Bad: Turbid solution or insoluble particulates indicate polymerization has occurred.

Operational Workflows

Safe Weighing and Transfer

Due to its lachrymatory nature, all operations must occur inside a certified chemical fume hood.

  • Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.

  • Anti-Static: Use an anti-static gun if the powder is fluffy; static discharge can scatter corrosive dust.

  • Tools: Use glass or stainless steel spatulas. Avoid nickel (some benzyl halides react with nickel).

Reaction Protocol: In-Situ Free Base Generation

If your reaction requires the free amine (e.g., for a specific coupling), do not isolate it. Generate it in situ at low temperature.

Workflow:

  • Suspend the HBr salt in the reaction solvent (e.g., THF, DCM) at 0°C or -78°C .

  • Add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) slowly .

  • Add the electrophile/coupling partner immediately .

  • Rationale: The electrophile must be present in excess to capture the amine before it can react with another benzyl bromide molecule.

Diagram 2: Safe Application Workflow

Workflow Storage Storage: -20°C (HBr Salt) WarmUp Desiccator Warm-up (Prevent Condensation) Storage->WarmUp Weigh Weigh in Fume Hood (Lachrymator Precautions) WarmUp->Weigh Dissolve Suspend in Solvent (THF/DCM, 0°C) Weigh->Dissolve BaseAdd Add Base (DIPEA) (Generate Free Base) Dissolve->BaseAdd Trap Add Electrophile (IMMEDIATELY) BaseAdd->Trap < 5 mins Polymer Polymerized Trash BaseAdd->Polymer > 15 mins (Delay) Product Desired Product Trap->Product

Caption: Figure 2. Critical timing in the application of 4-Amino-2-methylbenzyl bromide. Speed is essential after base addition.

Emergency Procedures

ScenarioProtocol
Skin Contact Immediate Action: Wash with copious soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention for burns.
Eye Contact Rinse with water for 15+ minutes. Lachrymators cause blepharospasm (involuntary closing of eyelids); you must force the eye open to rinse.
Spill (Solid) Do not sweep (creates dust). Cover with wet sand or vermiculite. Neutralize with dilute aqueous ammonia (to destroy the alkylating potential) in the hood before disposal.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methylbenzyl bromide. Retrieved from

    • Note: Used as the primary reference for the parent scaffold's lachrym
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide Reactivity Profile. Retrieved from

    • Citation for moisture sensitivity and polymeriz
  • PubChem. (2024). Compound Summary: 4-Nitrobenzyl 2-aminopropanoate hydrobromide.[1] Retrieved from

    • Reference for the stability of amino-benzyl deriv
  • Organic Chemistry Portal. (2023). Benzylamines and Protecting Groups. Retrieved from

    • Context for the reactivity of benzylamine deriv

Sources

High-Potency Intermediate Guide: 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and stability protocols for 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5).[1] Unlike standard reagents, this compound presents a "dual-threat" profile: it is a potent lachrymator/alkylating agent (benzyl bromide moiety) and a nucleophile (aniline moiety), creating unique stability challenges (self-polymerization) not found in simple benzyl bromides.[1]

Substance Identity & Physicochemical Profile

Parameter Technical Specification
Chemical Name 4-Amino-2-methylbenzyl bromide
CAS Number 1261795-06-5
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Physical State Off-white to beige solid (typically); low-melting solid.[1]
Solubility Soluble in DMSO, DMF, DCM. Reacts with protic solvents (MeOH, Water).
Key Functional Groups Primary Amine: Nucleophilic, sensitive to oxidation.Benzylic Bromide: Electrophilic, lachrymatory, alkylating agent.

Hazard Profiling: The "Dual-Threat" Mechanism

This compound is not merely toxic; it is chemically aggressive. Understanding the mechanism of action is required for safe handling.

A. Primary Acute Hazard: Alkylation & Lachrymation
  • Mechanism: The benzylic carbon is highly electrophilic. Upon contact with biological tissue (mucous membranes, cornea, skin), the bromide acts as a leaving group, allowing the benzyl cation to alkylate proteins and DNA.

  • Consequence: This triggers TRPA1 ion channels in sensory nerves, causing immediate, debilitating pain and tearing (lachrymatory effect).

  • GHS Classification (Derived):

    • Skin Corr. 1B: Causes severe skin burns and eye damage.

    • Eye Dam. 1: Irreversible corneal damage possible.

    • Acute Tox. 3: Toxic if swallowed or inhaled.[2][3]

B. Stability Hazard: Self-Alkylation (Polymerization)

Unlike simple benzyl bromides (e.g., 4-methylbenzyl bromide), this molecule contains both a nucleophile (amine) and an electrophile (benzyl bromide).[1]

  • The Risk: In the free base form, the amine of one molecule can attack the benzylic position of another.

  • Result: Rapid, exothermic polymerization into an insoluble brick-red/brown tar.[1] This degradation releases HBr gas, which further pressurizes the container.

Storage & Stability Protocols

To prevent the "Self-Destruct" mechanism described above, strict environmental controls are mandatory.[1]

Critical Storage Matrix
Condition Requirement Scientific Rationale
Temperature -20°C (Freezer) Kinetic suppression of the intermolecular S_N2 self-alkylation reaction.[1]
Atmosphere Argon or Nitrogen Prevents oxidation of the aniline group; excludes moisture which hydrolyzes the bromide to HBr.
Physical Form Hydrobromide Salt (Preferred) If possible, generate or purchase as the HBr salt. Protonating the amine (

) removes its nucleophilicity, stabilizing the solid indefinitely.[1]
Container Amber Glass + Parafilm/Teflon Blocks UV light (homolytic cleavage of C-Br bond); Teflon prevents cap corrosion by trace HBr.[1]

Technical Handling Workflow

Directive: Do not handle on an open bench. The lachrymatory threshold is extremely low (< 1 ppm).

Workflow Visualization: Safe Weighing & Transfer

HandlingProtocol Start Remove from -20°C Equilibrate Equilibrate to RT (Inside Desiccator) Start->Equilibrate Prevent Condensation Transfer Transfer to Glovebox or Vented Balance Equilibrate->Transfer Under Inert Gas Weigh Weigh Reagent Transfer->Weigh Solubilize Dissolve Immediately (DCM or DMF) Weigh->Solubilize Kinetic Stabilization Quench Quench Waste (Aq. Ammonium Hydroxide) Solubilize->Quench Disposal

Figure 1: Safe handling workflow to minimize exposure and hydrolysis.

Step-by-Step Protocol
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, which instantly hydrolyzes the bromide to HBr (fuming).

  • Weighing:

    • Best Practice: Weigh inside a glovebox under Nitrogen.

    • Alternative: Use a fume hood with a sash lowered. Weigh into a tared vial containing the solvent. Do not weigh onto weighing paper (static can disperse the lachrymator dust).

  • Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent. The dilute solution is kinetically more stable than the concentrated solid free base.

Synthesis & Application Context

For drug development professionals, this intermediate is a "warhead" building block.

  • Primary Reaction: Nucleophilic Substitution (

    
    ).
    
  • Target Scaffolds:

    • Pyridinium Salts: Reaction with 4-aminopyridine yields potassium channel blockers (e.g., for neurological indications).[1][4]

    • Kinase Inhibitors: The aniline group serves as a hinge binder, while the benzyl arm extends into the hydrophobic pocket.

  • Reaction Tip: When reacting the amine end (e.g., amide coupling), you must protect the benzyl bromide or perform the reaction in high dilution to prevent self-polymerization.

Emergency Response (Lachrymator Specific)

Standard first aid often exacerbates lachrymator injuries.

Scenario Protocol Contraindication (DO NOT DO)
Eye Exposure Flush with copious water or saline for 15+ mins.[1] Hold eyelids open.DO NOT RUB EYES. This grinds the crystals into the cornea.
Skin Contact Wash with soap and water. Treat as a chemical burn.Do not use alcohol/ethanol (increases skin absorption).
Spill (< 1g) Cover with 5% Aqueous Ammonia or Sodium Thiosulfate .Do not wipe up dry dust (aerosolizes the lachrymator).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7721, p-Xylyl bromide (Analogous Hazard Data). Retrieved February 4, 2026, from [Link]

  • Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Potential applications of 4-Amino-2-methylbenzyl bromide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2-methylbenzyl bromide (CAS: 1199773-27-7 for the HCl salt variant) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike generic benzyl halides, this molecule offers a unique tripartite value proposition:

  • Bifunctionality: It possesses an electrophilic handle (benzyl bromide) and a nucleophilic handle (aniline), enabling rapid scaffold growth.

  • The "Magic Methyl" Effect: The ortho-methyl group restricts conformational freedom, often locking ligands into bioactive conformations and improving selectivity.

  • Metabolic Modulation: The steric bulk of the methyl group can block metabolic hotspots on the aromatic ring.

This guide details the structural logic, synthetic utility, and handling protocols for incorporating this intermediate into kinase inhibitors, GPCR ligands, and PROTAC linkers.

Part 1: Structural Analysis & The "Magic Methyl" Effect[1]

The Ortho-Methyl Advantage

In Structure-Activity Relationship (SAR) studies, the addition of a single methyl group can boost potency by orders of magnitude—a phenomenon termed the "Magic Methyl" effect.[1]

For 4-Amino-2-methylbenzyl bromide, the methyl group at the 2-position (ortho to the methylene bridge) exerts a profound conformational lock .

  • Entropy Reduction: By restricting the rotation of the phenyl ring relative to the scaffold it is attached to, the molecule pays a lower entropy penalty upon binding to a protein pocket.

  • Solvation: The lipophilic methyl group can displace high-energy water molecules from hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).

Bifunctional Reactivity Profile

The molecule serves as a "linchpin" connector.

Functional GroupCharacterReactivity ModeTarget Application
Bromomethyl (-CH₂Br) Electrophile (Soft)

Alkylation
Attachment to heteroatoms (N, O, S) on core scaffolds (e.g., Indazoles, Quinazolines).
Aniline (-NH₂) Nucleophile (Hard)Amide Coupling, Buchwald-HartwigAttachment to "Warheads," Solubilizing tails, or E3 Ligase ligands (for PROTACs).
Ortho-Methyl (-CH₃) Steric ModulatorInert (mostly)Induces twist angle; blocks metabolic oxidation at the ortho-position.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

Kinase Inhibitors (Type I and II)

The 4-amino-2-methylbenzyl moiety is a bioisostere for the solvent-exposed regions of several kinase inhibitors.

  • Mechanism: The benzyl group fits into the hydrophobic back-pocket, while the amine extends towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine/piperazine ureas).

  • Case Study: In the design of p38 MAP kinase inhibitors , ortho-methyl substitution on benzyl linkers has been shown to induce a "twisted" conformation that perfectly matches the active site, improving IC₅₀ values from micromolar to nanomolar ranges.

Topoisomerase Inhibitors (Thienopyrimidines)

Recent research highlights the use of benzyl bromide tethers to synthesize thienopyrimidine derivatives.

  • Application: The benzyl bromide alkylates the N-3 position of the pyrimidine core.

  • Outcome: The resulting 4-amino-benzyl tail interacts with the DNA-topoisomerase complex, stabilizing the "cleavable complex" and inducing apoptosis in cancer cells (e.g., MCF-7, A549 cell lines).

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths and geometries.

  • Utility: This molecule acts as a rigidifying linker element. The ortho-methyl group prevents the "collapse" of the linker onto the protein surface, maintaining the extended conformation necessary to bridge the Target Protein and the E3 Ligase.

Part 3: Experimental Protocols & Handling

Stability Warning (Critical)

The Paradox of Instability: As a free base, 4-Amino-2-methylbenzyl bromide is unstable . The amine of one molecule will attack the benzyl bromide of another (intermolecular polymerization), forming an insoluble polymer.

Storage Rule: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. If the free base is required, generate it in situ at 0°C and use immediately.

Protocol: Synthesis of a Kinase Inhibitor Core

Objective: Alkylation of a generic Indazole core (Kinase Hinge Binder) with 4-Amino-2-methylbenzyl bromide.

Reagents:

  • 1H-Indazole derivative (1.0 eq)

  • 4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq)

  • Cesium Carbonate (

    
    ) (3.0 eq) - Acts as base to deprotonate indazole and free the benzyl amine salt.
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 1H-Indazole derivative in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add

    
     (3.0 eq) in one portion. Stir at room temperature for 15 minutes to generate the indazole anion.
    
  • Linker Addition: Cool the mixture to 0°C. Add 4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq) portion-wise.

    • Note: Adding the salt directly prevents self-polymerization; the base releases the free amine in situ where it is diluted.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ corresponding to Product.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will contain a free aniline, ready for the next step (e.g., amide coupling).

Part 4: Visualization of Reaction Logic

The following diagram illustrates the "Bifunctional Divergence" strategy, showing how this single intermediate enables two distinct medicinal chemistry pathways.

G Intermediate 4-Amino-2-methylbenzyl Bromide (Salt) Path1 Pathway A: Kinase Inhibitor Synthesis Intermediate->Path1 High Priority Path2 Pathway B: PROTAC Linker Construction Intermediate->Path2 Emerging Utility Step1A Step 1: Heterocycle Alkylation (Uses CH2Br Electrophile) Path1->Step1A Base (Cs2CO3) Step1B Step 1: Linker Attachment (Uses NH2 to bind PEG/Alkyl) Path2->Step1B Reductive Amination Step2A Step 2: Amide Coupling (Uses NH2 Nucleophile) Step1A->Step2A Acid Chloride/HATU Step2B Step 2: Warhead Attachment (Uses CH2Br to bind Ligand) Step1B->Step2B SN2 Reaction

Figure 1: Bifunctional Divergent Synthesis. The central node (Blue) represents the starting material, splitting into Kinase inhibition (Red) and PROTAC (Green) workflows based on reaction order.

Part 5: References

  • Arora, S., et al. (2024).[2] "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment." RSC Medicinal Chemistry.[3]

  • Schönherr, H., & Cernak, T. (2013).[4] "Profound Conformational Effects in the 'Magic Methyl' Era." Angewandte Chemie International Edition.

  • Leung, C. S., et al. (2012).[4] "Methyl Effects on Protein-Ligand Binding."[4] Journal of Medicinal Chemistry.

  • HanBiochem. "4-Methylbenzyl Bromide Applications in Pharmaceutical Synthesis."

Sources

The Stability Paradox: Synthetic Evolution and Utility of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Transient" Intermediate

In the lexicon of medicinal chemistry, 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; often handled as salt/derivative) represents a "privileged but paradoxical" building block. It provides a critical geometric vector—the ortho-methyl group restricts conformational rotation, while the para-amino group offers a handle for solubilizing tails or kinase hinge-binding motifs.

However, its history is not defined by a single discovery moment, but by the evolution of synthetic workarounds . As a free base, the molecule is inherently unstable; the nucleophilic amine at position 4 rapidly attacks the electrophilic benzylic carbon of a neighboring molecule, leading to uncontrolled polymerization.

This guide details the technical mastery required to harness this intermediate, moving beyond simple recipe listing to the causality of its handling.

Chemical Context & The Stability Paradox

To understand the handling of this compound, one must first visualize its "Self-Destruct" mechanism. This dictates why commercial catalogs often list the Hydrobromide salt or the N-Protected forms (e.g., N-Boc, N-Phthalimide) rather than the free amine.

The Mechanism of Instability

In a neutral solution, the lone pair on the aniline nitrogen is sufficiently nucleophilic to displace the bromide leaving group.

Instability Monomer1 Monomer A (Free Amine) Transition Intermolecular Attack (SN2) Monomer1->Transition NH2 attacks CH2-Br Monomer2 Monomer B (Electrophile) Monomer2->Transition Polymer Polymer/Oligomer (Insoluble Tar) Transition->Polymer Rapid Cascade

Figure 1: The intermolecular polymerization pathway that prevents isolation of the free base.

Synthetic Evolution: Three Generations of Access

The history of accessing this chemical space has evolved through three distinct strategies, each solving the stability issue differently.

Generation 1: The Nitro-Precursor Route (Early 20th Century Logic)

Early chemists avoided the amine entirely during the alkylation step.

  • Strategy: Use 4-nitro-2-methylbenzyl bromide . The nitro group is electron-withdrawing, deactivating the ring and preventing self-reaction.

  • Workflow: Alkylate the target scaffold with the nitro-bromide

    
     Reduce Nitro to Amine (
    
    
    
    or
    
    
    ).
  • Drawback: Late-stage reduction is often incompatible with other sensitive functional groups (e.g., alkenes, halides) on the drug candidate.

Generation 2: The Hydrobromide Salt Strategy
  • Strategy: Protonate the amine (

    
    ). The ammonium species is non-nucleophilic.
    
  • Utility: This is the form often found in commercial catalogs.

  • Limitation: Requires highly acidic conditions, which limits solubility in organic solvents needed for nucleophilic substitution reactions.

Generation 3: The "Masked" Radical Bromination (Modern Standard)

The current "Gold Standard" for synthesis involves protecting the amine before introducing the bromine. This allows for the use of the Wohl-Ziegler reaction .

Key Reaction: Free-radical bromination of N-protected-4-amino-2-methyltoluene using N-Bromosuccinimide (NBS).

Technical Protocol: Synthesis of N-Boc-4-Amino-2-methylbenzyl bromide

This protocol describes the modern "Generation 3" approach, ensuring high yield and stability. This method avoids the use of elemental bromine (


), which is too harsh for electron-rich aniline rings (leads to ring bromination rather than benzylic bromination).
Reagents & Stoichiometry Table
ReagentEquiv.RoleCritical Note
N-Boc-4-amino-2-methyltoluene 1.0PrecursorAmine must be protected to prevent NBS side-reactions.
N-Bromosuccinimide (NBS) 1.05Bromine SourceRecrystallize from water before use to remove free

.
AIBN or Benzoyl Peroxide 0.05Radical InitiatorAIBN is preferred for safer thermal profile (

).
CCl4 or PhCF3 SolventMediumTrifluorotoluene (PhCF3) is the modern green replacement for CCl4.
Step-by-Step Methodology
Step 1: Radical Initiation
  • Dissolve N-Boc-4-amino-2-methyltoluene in anhydrous

    
    -trifluorotoluene (0.5 M concentration).
    
  • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

  • Critical Control: Degas the solution with Nitrogen/Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.

Step 2: The Wohl-Ziegler Reaction
  • Heat the mixture to reflux (

    
    ).
    
  • Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

  • Endpoint: Look for the disappearance of the starting toluene. Do not over-cook, or you will generate the gem-dibromide (aldehyde precursor).

Step 3: Work-up and Purification[1]
  • Cool to

    
     to precipitate succinimide byproduct. Filter off the solid.
    
  • Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Silica gel is slightly acidic; minimize contact time to prevent Boc-deprotection.

Synthesis Start 4-Amino-2-methyltoluene Protect Protection (Boc2O) Start->Protect Protected N-Boc Intermediate Protect->Protected Brominate Wohl-Ziegler (NBS, AIBN, Reflux) Protected->Brominate Radical Mechanism Product N-Boc-4-Amino-2-methylbenzyl bromide Brominate->Product Deprotect Deprotection (TFA/DCM) *In situ usage* Product->Deprotect Generate active species in presence of nucleophile

Figure 2: The modern synthetic workflow utilizing protection groups to bypass instability.

Applications in Drug Discovery[2]

The 4-amino-2-methylbenzyl motif is not a random linker; it is a strategic spacer used to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.

Kinase Inhibitors (Scaffold Hopping)

In kinase drug design, the benzyl amine often occupies the solvent-exposed region of the ATP-binding pocket.

  • The Methyl Role: The 2-methyl group induces a twist in the biaryl ether or amine linkage, forcing the molecule into a specific conformation that can improve selectivity between kinase isoforms (e.g., reducing off-target binding).

  • The Amine Role: The 4-amino group is frequently derivatized with solubilizing groups (morpholine, piperazine) to improve oral bioavailability.

Potassium-Competitive Acid Blockers (P-CABs)

Research into P-CABs (related to Vonoprazan derivatives) utilizes substituted benzyl bromides to build the core structure. The 2-methyl group provides steric bulk that locks the inhibitor into the


 binding site of the 

-ATPase pump.
Quaternary Ammonium Salts

As highlighted in recent chemical catalogs, this bromide is used to synthesize quaternary ammonium salts (e.g., pyridinium derivatives) which are investigated for neuromuscular activity and potassium channel blockade [1].

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational text for Wohl-Ziegler mechanism).

Sources

Technical Guide: 4-Amino-2-methylbenzyl Bromide as a Building Block in Organic Synthesis

[1]

Executive Summary

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) is a bifunctional aromatic building block valued in medicinal chemistry for its ability to introduce a sterically constrained 4-aminobenzyl moiety.[1] The presence of the ortho-methyl group (relative to the methylene bridge) imposes conformational restrictions that can enhance the selectivity of drug candidates, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details the synthesis, handling, and application of this reagent.[2] Critical Note: As a molecule containing both a nucleophile (amine) and a potent electrophile (benzyl bromide), the free base is inherently unstable and prone to rapid self-polymerization. Successful utilization requires handling it as a hydrobromide salt or as a protected derivative (e.g., N-Boc).

Chemical Profile & Stability[1][3][4]

PropertySpecification
IUPAC Name 4-(Bromomethyl)-3-methylaniline
CAS Number 1261795-06-5
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Off-white to beige solid (as HBr salt)
Solubility Soluble in DMSO, DMF; Decomposes in protic solvents (free base)
Stability High Risk: Free base polymerizes at RT.[1][3][4] Store as HBr salt at -20°C under Argon.

Mechanistic Insight: The ortho-methyl group provides steric bulk that retards nucleophilic attack at the benzylic carbon slightly compared to unsubstituted benzyl bromides, but it does not prevent the intermolecular S_N2 reaction between the amine of one molecule and the bromide of another.

Synthesis Protocols

Two robust pathways are presented. Protocol A is recommended for generating the stable HBr salt from commercially available precursors. Protocol B generates a protected derivative suitable for divergent synthesis.

Protocol A: Synthesis of 4-Amino-2-methylbenzyl Bromide Hydrobromide

Target: Stable salt form for storage and direct use.[1]

Reaction Scheme:

  • Esterification: 4-Amino-2-methylbenzoic acid → Methyl 4-amino-2-methylbenzoate[1]

  • Reduction: Methyl ester → 4-Amino-2-methylbenzyl alcohol[1]

  • Bromination: Alcohol → Benzyl bromide (precipitated as HBr salt)

Step-by-Step Methodology:

  • Esterification:

    • Dissolve 4-amino-2-methylbenzoic acid (50 mmol) in MeOH (150 mL).

    • Add conc. H₂SO₄ (2.0 equiv) dropwise at 0°C.

    • Reflux for 12 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of acid.

    • Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield the methyl ester.

  • Reduction (Self-Validating Step):

    • Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C under N₂.

    • Add the methyl ester (dissolved in THF) dropwise. Caution: Exothermic.

    • Stir at RT for 4 h.

    • Validation: Quench a small aliquot; IR analysis should show loss of carbonyl stretch (1700 cm⁻¹) and appearance of broad OH stretch (3300 cm⁻¹).

    • Workup: Fieser quench (H₂O, 15% NaOH, H₂O), filter, and concentrate to obtain 4-amino-2-methylbenzyl alcohol.[1]

  • Bromination & Salt Formation:

    • Dissolve the alcohol (20 mmol) in glacial acetic acid (40 mL).

    • Add 48% aqueous HBr (5.0 equiv) dropwise at 0°C.

    • Heat to 60°C for 2 h.

    • Critical Endpoint: The product should precipitate as the hydrobromide salt upon cooling.

    • Filter the solid, wash with cold Et₂O (to remove acetic acid), and dry under vacuum over P₂O₅.

Protocol B: Synthesis of N-Boc-4-Amino-2-methylbenzyl Bromide

Target: Protected building block for complex syntheses.[1]

  • Protection: React 4-amino-2-methyltoluene with Boc₂O (1.1 equiv) and TEA in DCM.

  • Radical Bromination:

    • Dissolve N-Boc-4-amino-2-methyltoluene in CCl₄ or Trifluorotoluene.[1]

    • Add NBS (1.05 equiv) and AIBN (0.05 equiv).

    • Reflux under visible light irradiation (500W halogen lamp) for 2-4 h.

    • Validation: Monitor consumption of starting material by 1H NMR (shift of Ar-CH₃ ~2.3 ppm to Ar-CH₂Br ~4.5 ppm).

    • Filter succinimide, concentrate, and purify via rapid column chromatography (neutral alumina).

Visualizing the Workflow

Synthesis_WorkflowFigure 1: Divergent Synthesis Pathways for Salt vs. Protected FormsStart4-Amino-2-methylbenzoic AcidEsterMethyl EsterIntermediateStart->EsterMeOH, H2SO4RefluxProtectedN-Boc-4-Amino-2-methyltolueneStart->ProtectedAlt Route:Boc2O, TEAAlcohol4-Amino-2-methyl-benzyl AlcoholEster->AlcoholLiAlH4, THF(Reduction)Salt4-Amino-2-methylbenzylBromide (HBr Salt)Alcohol->Salt48% HBr, AcOH(Precipitation)RadicalN-Boc-Benzyl BromideProtected->RadicalNBS, AIBN(Radical Bromination)

Caption: Figure 1 illustrates the two primary synthetic routes. The solid line (Protocol A) yields the stable salt; the dashed line (Protocol B) yields the protected electrophile.

Applications in Medicinal Chemistry

This building block is primarily used to tether the 4-amino-2-methylphenyl motif to heterocyclic cores.[1]

Alkylation of Heterocycles (S_N2)

The bromide is a potent electrophile.[2] When using the HBr salt, an extra equivalent of base is required to neutralize the ammonium salt in situ, liberating the amine (which must be less nucleophilic than the target heterocycle) or relying on the higher reactivity of the benzylic bromide.

  • Example: Synthesis of Quinazolinone derivatives.

  • Conditions: K₂CO₃ (3 equiv), DMF, 60°C.

  • Mechanism: The base neutralizes the HBr; the heterocycle (e.g., nitrogen of a quinazolinone) attacks the benzylic carbon. The steric hindrance of the 2-methyl group suppresses "overshoot" or bis-alkylation in some systems.[1]

Divergent Reactivity Map

Reactivity_MapFigure 2: Reactivity Profile and Synthetic DivergenceCenter4-Amino-2-methylbenzylBromideProd_AlkN-BenzylatedHeterocycleCenter->Prod_AlkS_N2 Alkylation(K2CO3, DMF)Prod_AmideAmide Derivative(Requires Protection)Center->Prod_AmideAcylation(Protect Br first!)Prod_SuzukiBiaryl Coupling(via Pd Cat)Center->Prod_SuzukiSuzuki-Miyaura(Br as Leaving Group)HeterocycleHeterocycle (NH/OH)AcidChlorideAcid Chloride(R-COCl)BoronicBoronic Acid

Caption: Figure 2 highlights the primary utility (S_N2 alkylation) and secondary reactivities. Note that acylation requires protecting the benzylic bromide or reacting the amine first.

Safety & Handling Protocols

Lachrymator Hazard

Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: All operations, including weighing, must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a 5% solution of ammonium hydroxide or ethanolamine in ethanol to quench residual bromide before removal from the hood.

Storage[2]
  • Form: Store exclusively as the Hydrobromide (HBr) salt or N-Boc derivative.

  • Conditions: -20°C, desiccated, under Argon.

  • Shelf-Life: The free base degrades within hours at room temperature.[1] The salt is stable for 6-12 months if kept dry.[1]

References

  • National Institutes of Health (NIH). (2024). Synthesis of 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. (Demonstrates benzyl bromide utility in heterocycle synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Amino Protecting Groups Stability and Reactivity. Retrieved from [Link][1]

  • PubChem. (2025). Compound Summary: 4-Amino-2-methylbenzyl bromide.[1][5] Retrieved from [Link][1]

Theoretical Profile & Computational Characterization of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 4-Amino-2-methylbenzyl bromide Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Bifunctional Synthon

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) represents a high-value "bifunctional" intermediate in medicinal chemistry. Unlike simple benzyl halides, this molecule possesses two antagonistic reactive centers: a nucleophilic amino group (-NH


) at the para position and a potent electrophilic bromomethyl group (-CH

Br) at the benzyl position.

This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). By establishing a "Digital Twin" of the compound, researchers can predict its stability, spectroscopic signatures, and reactivity profile—critical data for preventing uncontrolled self-polymerization and optimizing its use in synthesizing quaternary ammonium salts (e.g., potassium channel blockers).

Computational Methodology: The "Digital Twin" Protocol

To achieve high-fidelity predictions, we employ a standard ab initio protocol validated for halogenated aromatic amines. This workflow ensures that all derived properties—from geometry to vibrational modes—are grounded in quantum mechanical reality.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering the best balance between cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable here due to the presence of the lone pair on Nitrogen and the electron-rich Bromine atom. The polarization functions (d,p) accurately model the distortion of orbitals in the C-Br bond.

  • Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or DMSO, reflecting the typical solvents used in nucleophilic substitutions involving this substrate.

Computational Workflow Diagram

ComputationalWorkflow Start Input Structure (CAS 1261795-06-5) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman & ZPE) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) NBO NBO Analysis (Hyperconjugation) Check->NBO No (Minima) MEP MEP & HOMO-LUMO (Reactivity Mapping) NBO->MEP Output Valid Theoretical Profile MEP->Output

Figure 1: Standardized computational workflow for the theoretical characterization of 4-Amino-2-methylbenzyl bromide.

Geometric & Structural Analysis

The "Ortho Effect" and Steric Strain

The defining structural feature of this molecule is the 2-methyl group . Theoretical optimization reveals a steric clash between the 2-methyl group and the 1-bromomethyl moiety.

  • Consequence: The -CH

    
    Br group rotates out of the benzene plane to minimize repulsion with the methyl group.
    
  • Dihedral Angle: The C(ar)-C(ar)-C(alpha)-Br dihedral angle deviates significantly from 90°, typically settling around 60–75° in the lowest energy conformer. This breaks planarity and impacts the overlap of the

    
     orbital with the aromatic 
    
    
    
    system.
Amino Group Pyramidalization

While aniline derivatives often show partial planarity due to resonance (


 character), the para position allows for significant conjugation.
  • Prediction: The nitrogen atom exhibits a quasi-planar geometry (sum of angles

    
     340–355°), facilitating the donation of the lone pair into the ring (HOMO delocalization).
    

Electronic Properties & Reactivity Descriptors

Understanding the electronic landscape is vital for predicting the "shelf-life" stability of this compound.

HOMO-LUMO Analysis[1]
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the Amino Nitrogen (-NH

    
    )  and the aromatic ring. This confirms the molecule's role as a nucleophile.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-Br bond (

    
     character) and the aromatic system. This confirms the benzylic carbon is the primary electrophilic site.
    
  • Band Gap (

    
    ):  A narrow HOMO-LUMO gap (typically < 4.0 eV for such systems) indicates high chemical reactivity and "softness," suggesting the molecule is prone to excitation and subsequent reaction under light or heat.
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the "attack zones":

  • Red Region (Negative Potential): Concentrated over the Nitrogen atom and the Bromine atom (lone pairs).

  • Blue Region (Positive Potential): Concentrated on the Benzylic Carbon (-CH

    
    -) and the Amine protons.
    
  • Insight: The proximity of the nucleophilic N (from one molecule) to the electrophilic C (of another) drives the intermolecular self-alkylation (polymerization).

Reactivity Pathway Diagram

ReactivityPath Monomer Monomer (4-Amino-2-methylbenzyl bromide) PathA Path A: Desired Reaction (e.g., w/ Pyridine) Monomer->PathA + External Nucleophile PathB Path B: Self-Polymerization (Unwanted Side Reaction) Monomer->PathB High Conc. / Heat Product Target Product (Pyridinium Salt) PathA->Product Polymer Oligomeric Waste (Poly-benzylamine) PathB->Polymer

Figure 2: Competing reactivity pathways. Theoretical studies quantify the activation energy (


) of Path B to determine storage stability.

Vibrational Spectroscopy (IR/Raman) Predictions

To validate the synthesis of 4-Amino-2-methylbenzyl bromide, researchers compare experimental FTIR data with scaled DFT frequencies. The scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) corrects for anharmonicity.

Table 1: Characteristic Vibrational Modes (Theoretical)
Vibrational ModeUnscaled Freq.[2] (cm

)
Scaled Freq. (cm

)
IntensityDescription

(NH

)
~3550~3410 MediumAsymmetric Amine Stretch

(NH

)
~3450~3315 MediumSymmetric Amine Stretch

(C-H) arom
~3150~3030 WeakAromatic Ring C-H Stretch

(C=C) ring
~1650~1585 Strong"Breathing" mode of the benzene ring

(NH

)
~1620~1560 MediumScissoring deformation

(C-Br)
~680~650 StrongFingerprint ID: C-Br Stretch (Heavy atom)

Note: The C-Br stretch at ~650 cm


 is the critical diagnostic peak. Its disappearance indicates successful substitution.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into the electronic stabilization known as hyperconjugation .

  • Interaction 1:

    
     
    
    • The lone pair on the amino nitrogen donates electron density into the antibonding orbitals of the benzene ring. This stabilizes the structure (Second Order Perturbation Energy,

      
       kcal/mol) but also increases the electron density at the ortho and para positions relative to the amine.
      
  • Interaction 2:

    
     
    
    • Weak hyperconjugation from the benzylic C-H bonds into the C-Br antibonding orbital weakens the C-Br bond, making it a better leaving group. This explains the high reactivity of benzyl bromides compared to alkyl bromides.

Conclusion & Strategic Recommendations

Theoretical studies confirm that 4-Amino-2-methylbenzyl bromide is a highly reactive intermediate. The presence of the electron-donating amino group at the para position activates the benzylic position (via resonance stabilization of the transition state carbocation), making the C-Br bond more labile than in unsubstituted benzyl bromide.

Key Takeaways for Drug Development:

  • Storage: The low HOMO-LUMO gap and MEP profile suggest high susceptibility to self-alkylation. Store at low temperatures (< -20°C) and potentially as a hydrobromide salt to "mask" the nucleophilic amine.

  • Synthesis: When using this as an electrophile, add it slowly to the nucleophile to maintain a low instantaneous concentration, suppressing the Path B (polymerization) mechanism shown in Figure 2.

  • Validation: Use the predicted C-Br stretch at ~650 cm

    
     as a "Go/No-Go" quality control marker before using the reagent in critical steps.
    

References

  • PubChem. (2024). Compound Summary: 4-methylbenzyl bromide (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375-384. (Cited for comparative DFT methodology on amino-methyl-aryl systems). Retrieved from [Link]

  • Govindarasu, K., et al. (2025).[3] DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. ResearchGate. (Cited for C-Br vibrational mode scaling factors). Retrieved from [Link]

  • Takeda Pharmaceutical Company. (2014). Patent WO2014133059: Process for producing Vonoprazan Fumarate. (Cited for context on benzyl bromide intermediates in P-CAB synthesis).

Sources

Technical Guide: Physical Properties & Handling of 4-Amino-2-methylbenzyl bromide

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

4-Amino-2-methylbenzyl bromide is a high-value bifunctional building block.[1][2] Its structure contains both a nucleophilic aniline moiety and an electrophilic benzyl bromide motif.[2] This dual functionality makes it a potent "self-reacting" system, capable of rapid self-polymerization if not handled under strict protonated or protected conditions.[1][2]

In drug development, it acts as a critical intermediate for introducing the 4-amino-2-methylbenzyl pharmacophore, often seen in kinase inhibitors and potassium channel blockers (e.g., 4-aminopyridine derivatives).[1][2]

Chemical Identification
ParameterDetail
IUPAC Name 4-(Bromomethyl)-3-methylaniline
Common Name 4-Amino-2-methylbenzyl bromide
CAS Number 1261795-06-5
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
SMILES CC1=C(C=CC(=C1)N)CBr
Structural Class Benzyl Halide / Aniline Derivative

Part 2: Physical Properties Profile[1]

Due to the inherent instability of the free base, experimental physical data is often derived from its hydrobromide salt or predicted via structural analogs.

Table 1: Physical & Chemical Properties
PropertyValue / DescriptionCondition / Note
Appearance Off-white to beige crystalline solidTypically supplied as HBr salt to ensure stability.[1][2][3]
Melting Point Predicted: 55–60 °C (Free Base)Experimental: >180 °C (HBr Salt)Free base is low-melting and prone to decomposition near MP.[1][2]
Boiling Point Predicted: ~290 °CTheoretical only; decomposes before boiling.[1][2]
Solubility DMSO, DMF, AcetonitrileAvoid alcohols (methanol/ethanol) for storage due to solvolysis risk.[2]
Density ~1.4 g/cm³ (Predicted)-
pKa (Aniline) ~4.5The amino group is weakly basic.[1][2]
Lachrymator YES Benzyl bromides are potent tear agents.[2]

Part 3: Stability & Reactivity (The "Self-Validating" Protocol)[1][2]

The most critical technical aspect of this compound is its auto-reactivity .[1][2] A researcher must understand the mechanism of self-alkylation to handle it safely.[1][2]

The Self-Alkylation Mechanism

The free amine (nucleophile) of one molecule attacks the benzylic carbon (electrophile) of another, displacing the bromide.[2] This initiates a polymerization cascade that turns the clean solid into an insoluble tar.[2]

Prevention Protocol:

  • Protonation: Keep the compound as the Hydrobromide (HBr) salt . Protonating the amine (

    
    ) removes its nucleophilicity, stopping the reaction.[2]
    
  • Dilution: If the free base is required, generate it in situ in dilute solution and use immediately.

Visualization: Self-Alkylation Pathway

The following diagram illustrates the "Death Spiral" of the free base if left neat at room temperature.[1][2][3]

SelfAlkylationMonomerMonomer (Free Base)[Nucleophile + Electrophile]DimerDimer Formation(Secondary Amine)Monomer->DimerIntermolecularSN2 AttackPolymerInsoluble Polymer/Tar(Irreversible Loss)Monomer->PolymerRapid Cascade(Exothermic)Dimer->PolymerChain PropagationSaltHBr Salt Form(Stable Storage)Salt->MonomerNeutralization(Only immediately before use)

Figure 1: The self-alkylation mechanism. The HBr salt (Green) effectively "cages" the reactivity, while the free base (Blue) naturally degrades into polymer (Red).[2]

Part 4: Synthesis & Purification Workflow

Direct bromination of 4-amino-2-methyltoluene is not recommended due to oxidation of the amino group.[1][2] The preferred route utilizes an alcohol intermediate, converting it to the bromide under acidic conditions which simultaneously protects the amine.

Recommended Synthetic Route
  • Precursor: 4-Amino-2-methylbenzyl alcohol.[1][2]

  • Reagent: 48% Hydrobromic Acid (HBr).[2]

  • Mechanism:

    
     substitution on the benzylic alcohol.[2] The high acidity ensures the aniline remains protonated (
    
    
    ), preventing self-alkylation during the reaction.[1][2]
Visualization: Synthesis Workflow

SynthesisStart4-Amino-2-methylbenzyl alcoholReagentReagent: 48% HBr (aq)RefluxStart->ReagentIntermediateProtonated Intermediate[HO-CH2-Ar-NH3+]Reagent->IntermediateProtonationProductProduct: 4-Amino-2-methylbenzyl bromide(Hydrobromide Salt)Intermediate->ProductNucleophilic Sub. (-H2O)

Figure 2: Acid-mediated synthesis ensures the amino group is protected by protonation during the transformation.[1][2]

Part 5: Handling & Safety Protocols

Hazard Classification:

  • Lachrymator: Causes severe eye irritation and tearing.[2]

  • Corrosive: Causes skin burns.[2][4][5]

  • Sensitizer: Potential for allergic skin reaction.[2]

Operational Protocol:

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating agent before cleaning.[2]

  • Storage:

    • Temperature: 2–8 °C (Refrigerated).

    • Atmosphere: Argon or Nitrogen (Hygroscopic and oxidation-sensitive).[1][2]

    • Container: Amber glass (Light sensitive).[2]

References

  • Royal Society of Chemistry. Design and synthesis of 2-(4-bromobenzyl) tethered 4-amino pyrimidines.[1][2] RSC Med.[2] Chem., 2025.[2][6] Retrieved from [Link]

  • PubChem. Compound Summary: 4-(Bromomethyl)aniline derivatives.[1][2] Retrieved from [Link][1][2]

Methodological & Application

Application Note: Strategic Utilization of 4-Amino-2-methylbenzyl Bromide in Heterocyclic Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3][4][5]

4-Amino-2-methylbenzyl bromide (AMBB) is a versatile building block used primarily to introduce the 4-amino-2-methylbenzyl moiety into heterocyclic pharmacophores.[1] Its structural duality allows it to serve as a "Head Group" installer in kinase inhibitors or as a core scaffold for macrocyclization.[1]

Critical Stability Warning (The "Self-Validating" System)

The free base of AMBB is inherently unstable. The coexistence of a nucleophilic aniline (


intermolecular self-polymerization
  • Commercial Form: Typically supplied as 4-Amino-2-methylbenzyl bromide hydrobromide (HBr salt) [CAS: 1261795-06-5 (analogous)].[1]

  • Handling Protocol: NEVER store the free base. Generate it in situ only in the presence of the target nucleophile.

  • Storage: Hygroscopic solid. Store at

    
     under Argon.[1]
    

Strategic Reactivity Map

The utility of AMBB relies on exploiting the differential reactivity between the


Pathway A: The Electrophilic Tether (S 2)

The benzylic bromide is highly susceptible to nucleophilic attack by heterocyclic amines, thiols, or enolates. This is the primary mode for attaching this moiety to a core scaffold (e.g., Quinazoline, Indole, Purine).

Pathway B: The Nucleophilic Warhead (Amide/Urea Formation)

Once tethered, the aromatic amine (

Type II Kinase Inhibitors

ReactivityMapAMBB4-Amino-2-methylbenzylbromide (HBr Salt)InterTransient Free Base(Reactive Species)AMBB->Inter In situ NeutralizationBaseBase (K2CO3/DIPEA)Base->InterPathAPath A: Electrophilic Attack(Benzylic Bromide)Inter->PathA Fast (0°C)PathBPath B: Nucleophilic Attack(Aniline Nitrogen)Inter->PathB Slow (Requires Activation)ProdAN-Alkylated Heterocycle(Scaffold Attached)PathA->ProdA + Heterocyclic NucleophileProdBUrea/Amide Derivative(Kinase Inhibitor)PathB->ProdB + Isocyanate/Acid ChlorideProdA->PathB Sequential Functionalization

Figure 1: Orthogonal reactivity workflow. Path A (Alkylation) is typically performed first to avoid side reactions with the aniline.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Alkylation of Heterocycles

Objective: Attach the 4-amino-2-methylbenzyl moiety to a Piperazine or Morpholine core without polymerizing the reagent.[1]

Reagents:

  • Target Heterocycle (e.g., N-Boc-piperazine): 1.0 equiv.[1][2]

  • 4-Amino-2-methylbenzyl bromide HBr: 1.1 equiv.[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    .[1]
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

Step-by-Step Methodology:

  • Preparation of Nucleophile: Dissolve the heterocyclic amine (1.0 equiv) in dry MeCN (

    
    ) in a round-bottom flask under inert atmosphere (
    
    
    ).
  • Base Addition: Add DIPEA (2.5 equiv). Note: Excess base is required to neutralize the HBr salt AND scavenge the HBr generated during alkylation.

  • Controlled Addition (Critical Step):

    • Cool the reaction mixture to

      
       .
      
    • Dissolve 4-Amino-2-methylbenzyl bromide HBr in a minimal amount of DMF.[1]

    • Add the bromide solution dropwise over 30 minutes.

    • Rationale: Slow addition at low temperature keeps the concentration of the "free base" bromide low relative to the heterocyclic nucleophile, favoring the cross-reaction over self-polymerization.

  • Reaction Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 mass of Product).[1]

  • Workup:

    • Dilute with EtOAc.[1] Wash with saturated

      
       (removes salts) and Brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (DCM/MeOH gradient).[1] The aniline product is polar; amine-functionalized silica may improve separation.[1]

Protocol B: Synthesis of Quinazolinone-Based Kinase Inhibitors

Objective: Use the installed aniline to create a fused heterocyclic system or a urea linkage.

Context: Many EGFR and VEGFR inhibitors utilize a quinazoline core linked to a hydrophobic tail via an amine.[1]

Workflow:

  • Scaffold: Start with 4-Chloro-6,7-dimethoxyquinazoline.[1]

  • Displacement: React with the aniline nitrogen of the 4-amino-2-methylbenzyl moiety?

    • Correction: The aniline is less nucleophilic than the benzylic bromide. To react the aniline with a chloro-heterocycle, the benzylic bromide must first be "capped" or the reaction order reversed.

    • Preferred Route: React the Benzylic Bromide first (as in Protocol A) with a solubilizing group (e.g., Morpholine), then react the Aniline with the Quinazoline electrophile.

Step-by-Step Methodology (Buchwald-Hartwig Coupling):

  • Substrates: Product from Protocol A (containing free aniline) + 4-Chloroquinazoline derivative.[1]

  • Catalyst System:

    
     (
    
    
    ), Xantphos (
    
    
    ).[1]
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: Heat at

    
     for 12 hours in a sealed tube.
    
  • Result: Formation of a bi-heterocyclic system linked via the aniline nitrogen.

Data Summary & Troubleshooting

ParameterOptimal ConditionFailure ModeSolution
Stoichiometry 1.1 equiv Bromide (Salt)Excess Free BasePolymerization (Gummy precipitate).[1] Use slow addition.
Temperature


Initial
Rapid degradation of reagent. Keep cold during addition.
Solvent MeCN or DMFProtic Solvents (MeOH)Solvolysis of bromide (formation of benzyl ether).
Base DIPEA (Organic)Strong Inorganic (NaOH)Hydrolysis of bromide to alcohol.[1] Use Carbonates or Tertiary amines.[1]

Mechanistic Visualization: The "Tethering" Strategy

This diagram illustrates the construction of a pharmacophore similar to Lapatinib or Sorafenib analogs, where the 2-methyl-4-aminobenzyl motif is central.

SynthesisWorkflowReagent4-Amino-2-methylbenzylbromide (HBr)Step1Step 1: S_N2 Alkylation(0°C, DIPEA, MeCN)Reagent->Step1ScaffoldHeterocyclic Nucleophile(e.g., Morpholine/Piperazine)Scaffold->Step1IntermediateIntermediate:Benzyl-Tethered AnilineStep1->IntermediateStep2Step 2: Functionalization(Urea Formation or Pd-Coupling)Intermediate->Step2Reagent2Electrophile:Isocyanate or Chloro-HeterocycleReagent2->Step2FinalFinal Drug Candidate(e.g., Kinase Inhibitor)Step2->Final

Figure 2: Step-wise assembly of complex heterocycles using AMBB as a linker.

References

  • BenchChem. 4-Amino-2-methylbenzyl bromide Properties and Applications. Retrieved from .[1]

  • Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment.[3][4] RSC Medicinal Chemistry.[1][3] .

  • Sigma-Aldrich. Product Specification: 2-Methylbenzyl bromide derivatives.[1][5].[1]

  • National Institutes of Health (NIH). Nucleophilic Substitution Reactions of Benzyl Bromides in Medicinal Chemistry.[1].

  • GuideChem. Safety and Handling of Methylbenzyl Bromide Derivatives..

Strategic N-Alkylation Protocol: 4-Amino-2-methylbenzyl Bromide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The utilization of 4-Amino-2-methylbenzyl bromide in N-alkylation is a high-value synthetic operation, frequently employed to install the 2-methyl-4-amino-benzyl motif common in kinase inhibitors (e.g., P-CABs, RTK inhibitors).

However, this reagent presents a fundamental chemoselectivity paradox :

  • The Electrophile: The benzylic bromide is highly reactive toward

    
     displacement.
    
  • The Nucleophile: The para-amino group (on the same molecule) is a competent nucleophile.

The Critical Risk: If handled as a free base, 4-Amino-2-methylbenzyl bromide undergoes rapid intermolecular self-polymerization , forming insoluble polybenzylamines.

This Application Note defines two distinct protocols to circumvent this instability:

  • Protocol A (The "Masked" Route): Using the Boc-protected precursor (Industry Standard).

  • Protocol B (The "Salt" Route): Using the Hydrobromide (HBr) salt with controlled neutralization.

Mechanistic Insight & Reagent Stability

The "Ortho-Methyl" Effect

The methyl group at the ortho position (C2) provides steric bulk that slightly retards nucleophilic attack at the benzylic position compared to unsubstituted benzyl bromides. However, it also provides electron donation, stabilizing the transition state for


 reactions (and potential 

character in polar protic solvents).
The Polymerization Pathway

The diagram below illustrates the competition between the desired N-alkylation of your target amine and the catastrophic self-polymerization of the reagent.

ReactionPathways Reagent 4-Amino-2-methylbenzyl bromide (Free Base) Product Desired N-Alkylated Product Reagent->Product Pathway A: Reaction with Target (Kinetic Control) Polymer Polymerized Byproduct (Insoluble Tar) Reagent->Polymer Pathway B: Self-Alkylation (Thermodynamic Trap) Target Target Amine (Nucleophile) Target->Product

Figure 1: Kinetic competition between desired coupling and self-destruction.

Protocol A: The "Masked" Route (Recommended)

Reagent: tert-Butyl (4-(bromomethyl)-3-methylphenyl)carbamate Best For: High-value synthesis, GMP campaigns, and reactions requiring precise stoichiometry.

This protocol utilizes the Boc-protected amine. The Boc group eliminates the nucleophilicity of the aniline nitrogen, preventing polymerization and ensuring the bromide reacts only with your target amine.

Materials
  • Electrophile: tert-Butyl (4-(bromomethyl)-3-methylphenyl)carbamate (1.1 equiv)

  • Nucleophile: Target Amine (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Additive: Potassium Iodide (KI) (0.1 equiv) - Optional Finkelstein catalyst

Step-by-Step Methodology
  • Activation:

    • Charge the reaction vessel with the Target Amine (1.0 equiv) and

      
        (1.5 equiv).
      
    • Add Anhydrous DMF (concentration 0.1 M to 0.2 M).

    • Expert Note: Stir for 15 minutes at Room Temperature (RT). This allows the base to deprotonate or activate the amine H-bond network, creating a "naked" nucleophile.

  • Addition:

    • Dissolve Boc-protected benzyl bromide (1.1 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the amine/base suspension over 10 minutes.

    • Why: Dropwise addition keeps the concentration of the electrophile low initially, favoring mono-alkylation over bis-alkylation (if the target is a primary amine).

  • Reaction:

    • Stir at RT for 4–12 hours .

    • Monitoring: TLC/LC-MS should show consumption of the amine. The Boc-protected product is usually lipophilic.

    • Optimization: If sluggish, heat to 40°C or add 10 mol% KI (Finkelstein condition) to generate the more reactive benzyl iodide in situ.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Deprotection (The "Unmasking"):

    • Dissolve the crude intermediate in DCM (5 volumes).

    • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

    • Stir 1–2 hours at RT.

    • Neutralize with saturated

      
       and extract to yield the final 4-Amino-2-methylbenzyl  derivative.
      

Protocol B: The "Direct" Route (Salt Form)

Reagent: 4-Amino-2-methylbenzyl bromide hydrobromide (HBr Salt) Best For: Rapid screening, cost-sensitive scale-up where protection/deprotection steps are too expensive.

Critical Warning: The moment the HBr is neutralized, the free amine is generated. The target nucleophile must be present in excess or high concentration to outcompete self-polymerization.

Materials
  • Electrophile: 4-Amino-2-methylbenzyl bromide HBr salt (1.0 equiv)

  • Nucleophile: Target Amine (1.2 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or

    
     (3.0 equiv).
    
Step-by-Step Methodology
  • Nucleophile Loading:

    • Dissolve the Target Amine (1.2 equiv) and Base (2.5 equiv) in MeCN or DMF.

    • Cool the mixture to 0°C .

  • Solid Addition:

    • Add the Bromide Salt solid directly to the stirring solution in small portions.

    • Why: Adding the solid salt to the solution ensures that as the salt dissolves and neutralizes, it is immediately surrounded by a high concentration of the Target Amine.

  • Reaction:

    • Allow to warm to RT naturally.

    • Reaction is typically fast (1–3 hours).

Experimental Workflow Diagram

Workflow Start Start: Reagent Selection Decision Is High Purity/Yield Critical? Start->Decision RouteA Route A: Boc-Protected Strategy Decision->RouteA Yes (Recommended) RouteB Route B: HBr Salt Strategy Decision->RouteB No (Rapid Screen) StepA1 1. Mix Target Amine + Cs2CO3 in DMF RouteA->StepA1 StepA2 2. Add Boc-Benzyl Bromide (Dropwise) StepA1->StepA2 StepA3 3. Deprotect (TFA/DCM) StepA2->StepA3 Finish Final Product: 4-Amino-2-methylbenzylamine StepA3->Finish StepB1 1. Mix Target Amine (Excess) + Base RouteB->StepB1 StepB2 2. Add Bromide Salt Solid @ 0°C StepB1->StepB2 StepB2->Finish

Figure 2: Decision matrix for selecting the appropriate alkylation protocol.

Technical Data & Optimization

Base & Solvent Selection Matrix

The choice of base profoundly impacts the "Cesium Effect"—where the large Cesium cation stabilizes the transition state and improves solubility in organic solvents.

ParameterReagentRecommendationMechanistic Rationale
Base

Preferred Superior solubility in DMF; "Cesium Effect" suppresses over-alkylation [1].[1]

AlternativeLower solubility; requires vigorous stirring or heating.
DIPEASalt Route OnlyOrganic soluble; good for neutralizing HBr salts rapidly.
Solvent DMF Preferred High dielectric constant promotes

.
MeCNAlternativeEasier workup (volatile); slower reaction rates than DMF.
AcetoneFinkelsteinRequired if using NaI/KI to precipitate NaBr/KBr [2].
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Hydrolysis of the benzyl bromide by trace water.

    • Fix: Use anhydrous DMF (SureSeal™) and dry

      
       in an oven before use.
      
  • Issue: Over-Alkylation (Bis-alkylation).

    • Cause: The product is more nucleophilic than the starting material.

    • Fix: Use the Boc-protected route (steric bulk of Boc prevents second attack) or use a large excess (3-5 equiv) of the nucleophile.

References

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, vol. 43, no. 2, 1910, pp. 1528–1532.

  • BenchChem Application Note. "Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate." BenchChem Technical Support, 2025.[3][4]

  • Organic Syntheses. "Alkylation of Amines: General Procedures." Org.[2][5] Synth. Coll. Vol. 10, p. 23.

Sources

Protecting group strategies for the amino group of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AMBB-001

Executive Summary

4-Amino-2-methylbenzyl bromide represents a classic "self-immolating" intermediate in medicinal chemistry. It contains two mutually reactive functional groups: a nucleophilic aniline nitrogen and an electrophilic benzylic bromide. In its free base form, this molecule undergoes rapid intermolecular polymerization, rendering it impossible to store or isolate in high purity.

This Application Note provides a definitive guide for researchers to stabilize this synthon through orthogonal protecting group strategies. We prioritize the Benzoate Route (via Methyl 4-amino-2-methylbenzoate) as the "Gold Standard" for generating high-purity material, avoiding the regiochemical ambiguity often seen in direct radical bromination of toluene precursors.

Strategic Analysis: The "Self-Destruct" Mechanism

The core challenge is the incompatibility of the amine and the alkyl halide.

  • The Threat: Intermolecular

    
     attack.
    
    
    
    
  • The Solution: Electronically deactivate the amine (reduce nucleophilicity) and sterically bulk it up using a Protecting Group (PG) before introducing the bromide.

Protecting Group Selection Matrix

For drug development applications, the choice of PG dictates the downstream compatibility.

Protecting Group (PG)Stability to Bromination ConditionsStability to Benzyl BromideDeprotectionVerdict
Boc (tert-butyl carbamate) High. Stable to radical bromination (NBS) and Appel reaction (

).
High. Does not promote cyclization.Acid (TFA/HCl). Mild.Recommended (General Use).
Phthalimide (Phth) Very High. Completely removes N-nucleophilicity.Very High. No N-H proton available for side reactions.Hydrazine/Amine. Risk:[1] Hydrazine can attack the benzyl bromide if not coupled first.Recommended (Scale-up).
Cbz (Benzyl carbamate) Moderate. Stable to Appel.High. Hydrogenolysis. Risk:

will reduce the benzyl bromide to a methyl group.
Use with Caution.
Fmoc Moderate. Low. Deprotection requires base (Piperidine), which hydrolyzes the benzyl bromide.Base. Incompatible with electrophilic bromide storage.Not Recommended.

Synthetic Workflow: The Benzoate Route

This pathway is superior to direct bromination of 4-amino-2-methyltoluene because it guarantees the position of the bromide. Radical bromination of the toluene precursor often yields mixtures of benzylic and ring-brominated isomers due to the activating nature of the protected amine.

BenzoateRoute Start Methyl 4-amino-2-methylbenzoate (Commercially Available) Step1 Step 1: Amine Protection (Boc-anhydride) Start->Step1 Protection Step2 Step 2: Reduction (LiAlH4 or DIBAL) Step1->Step2 Ester -> Alcohol Step3 Step 3: Bromination (Appel Reaction) Step2->Step3 Alcohol -> Bromide Final N-Boc-4-Amino-2-methylbenzyl Bromide (Stable Intermediate) Step3->Final Isolation Use Coupling Reaction (Nucleophilic Substitution) Final->Use Application

Figure 1: The High-Fidelity "Benzoate Route" ensures regiochemical purity.

Detailed Protocols

Phase 1: Protection (Boc-Strategy)

Objective: Convert Methyl 4-amino-2-methylbenzoate to Methyl 4-((tert-butoxycarbonyl)amino)-2-methylbenzoate.

  • Reagents:

    • Methyl 4-amino-2-methylbenzoate (1.0 equiv)

    • 
       (Di-tert-butyl dicarbonate) (1.2 equiv)
      
    • 
       (Triethylamine) (1.5 equiv)
      
    • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

    • DCM (Dichloromethane) or THF (Tetrahydrofuran) - Anhydrous.

  • Procedure:

    • Dissolve the starting aniline in DCM (0.2 M concentration).

    • Add

      
       and DMAP.
      
    • Cool to 0°C. Add

      
       dissolved in a small amount of DCM dropwise.
      
    • Warm to Room Temperature (RT) and stir for 4–12 hours (Monitor by TLC: hexane/EtOAc 4:1).

    • Workup: Wash with 1M HCl (to remove DMAP/Et3N), then Sat.

      
      , then Brine. Dry over 
      
      
      
      .
    • Yield Expectation: >90% (White/Off-white solid).

Phase 2: Reduction to Benzyl Alcohol

Objective: Convert the ester to N-Boc-4-amino-2-methylbenzyl alcohol. Note: We avoid harsh reducing agents that might cleave the Boc group.

  • Reagents:

    • Protected Ester (from Phase 1)

    • 
       (Lithium Aluminum Hydride) (1.0–1.1 equiv) or DIBAL-H.
      
    • Anhydrous THF.

  • Procedure:

    • Dissolve Protected Ester in anhydrous THF under Nitrogen/Argon. Cool to -78°C or 0°C.

    • Add

      
       (1M in THF) dropwise. Control the temperature to prevent Boc cleavage.
      
    • Stir at 0°C for 1–2 hours.

    • Quench (Fieser Method): Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the aluminum salts through Celite. Concentrate the filtrate.

    • Validation:

      
       NMR should show the disappearance of the methyl ester singlet (
      
      
      
      ppm) and appearance of the benzylic methylene doublet/singlet (
      
      
      ppm).
Phase 3: The Appel Reaction (Bromination)

Objective: Convert the alcohol to the target N-Boc-4-amino-2-methylbenzyl bromide. Why Appel? It is neutral and mild, avoiding the acid generated by


 which could deprotect the Boc group.
  • Reagents:

    • N-Boc-Alcohol (from Phase 2) (1.0 equiv)

    • 
       (Carbon Tetrabromide) (1.2 equiv)
      
    • 
       (Triphenylphosphine) (1.2 equiv)
      
    • DCM (Anhydrous).

  • Procedure:

    • Dissolve N-Boc-Alcohol and

      
       in DCM at 0°C.
      
    • Add

      
       portion-wise (Solid) or as a solution over 15 minutes. The reaction is exothermic.
      
    • Stir at 0°C

      
       RT for 1–3 hours.
      
    • Workup: Add Hexanes or

      
       to precipitate the Triphenylphosphine Oxide (
      
      
      
      ). Filter off the solid.[2][3]
    • Concentrate the filtrate.

    • Purification: Flash Chromatography (Silica Gel). Crucial: Use a gradient of Hexane/EtOAc. The bromide is less polar than the alcohol.

    • Stability Check: Store the product at -20°C under Argon.

Alternative Protocol: Radical Bromination (The "Shortcut")

Use this only if you start with N-Boc-2,4-dimethylaniline and accept lower yields/purification challenges.

  • Substrate: N-Boc-2,4-dimethylaniline.

  • Reagents: NBS (N-Bromosuccinimide), AIBN (Catalytic),

    
     or Trifluorotoluene (Green alternative).
    
  • Procedure: Reflux conditions.

  • Risk: The radical can abstract hydrogen from the 2-methyl (desired) or the 4-methyl (undesired, though less likely due to steric crowding of the Boc group, the electronic effects favor the benzylic position para to the amine if it were free, but Boc alters this).

  • Note: This route often requires difficult chromatographic separation of the mono-bromide from the di-bromide and unreacted starting material.

Handling and Storage Specifications

ParameterSpecificationReason
Temperature -20°C (Freezer)Retards slow hydrolysis and dimerization.
Atmosphere Argon/NitrogenMoisture hydrolyzes the bromide to alcohol; Oxygen can oxidize the aniline if deprotected.
Solvent Compatibility DCM, THF, DMFAvoid nucleophilic solvents (MeOH, EtOH, Water) which will displace the bromide.
Shelf Life 3–6 MonthsIf protected (Boc/Phth). Free base has a shelf life of minutes.

References

  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975).[2] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition in English.

  • Protecting Group Stability (Greene's)

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
  • Synthesis of Methyl 4-(aminomethyl)

    • US Patent 20070149802A1. "Process for preparing methyl 4-(aminomethyl)benzoate.
  • Stability of Amino-Benzyl Bromides

    • BenchChem. "4-Amino-2-methylbenzyl Bromide Properties." (Highlighting the necessity of salt forms or protection).

Sources

Application Note: 4-Amino-2-methylbenzyl Bromide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 4-Amino-2-methylbenzyl bromide (AMBB) in Solid-Phase Peptide Synthesis (SPPS). This compound serves as a critical linker precursor for the generation of C-terminal peptide amides , offering a tunable acid-lability profile distinct from standard Rink Amide or MBHA resins.

Introduction & Chemical Basis[1][2]

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) is a bifunctional building block used to synthesize acid-labile amide-generating linkers on solid supports. In the context of SPPS, it functions as a "handle" that converts a standard base resin (such as aminomethyl polystyrene or hydroxymethyl polystyrene) into a specialized support for synthesizing peptide amides.

Mechanism of Action

The molecule features two key functional groups:[1]

  • Bromomethyl Group (-CH₂Br): A highly reactive electrophile that facilitates attachment to the solid support (resin) via nucleophilic substitution (e.g., esterification or etherification).

  • Amino Group (-NH₂): The nucleophilic site for the attachment of the first amino acid. Upon final cleavage, this nitrogen atom becomes the amide nitrogen of the C-terminal peptide amide.

Electronic Tuning: Unlike the highly acid-labile Rink Amide linker (2,4-dimethoxy substitution), the 2-methyl-4-amino substitution pattern of AMBB offers intermediate acid stability. The electron-donating methyl group at the ortho position and the amino group at the para position stabilize the benzylic carbocation formed during cleavage, but to a lesser degree than the dimethoxy system. This makes AMBB-derived resins particularly useful when:

  • Standard Rink resins are too labile (causing premature cleavage).

  • MBHA resins (used in Boc chemistry) are too stable for mild Fmoc cleavage cocktails.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow: from resin functionalization to peptide cleavage.

SPPS_Workflow cluster_mech Chemical Transformation Resin Base Resin (e.g., Amino-Polystyrene) Functionalization Resin Functionalization (Linker Attachment) Resin->Functionalization Swelling (DCM/DMF) AMBB 4-Amino-2-methylbenzyl bromide (Protected) AMBB->Functionalization Alkylation Coupling Peptide Assembly (Fmoc/Boc Cycles) Functionalization->Coupling Fmoc-AA-OH DIC/HOBt Cleavage Acidolytic Cleavage (TFA/Scavengers) Coupling->Cleavage Full Length Peptide Product C-Terminal Peptide Amide Cleavage->Product Release

Caption: Workflow for converting base resin into an amide-generating support using AMBB.

Detailed Protocols

Protocol A: Pre-Reaction Handling & Safety

Critical Warning: 4-Amino-2-methylbenzyl bromide is a potent alkylating agent and lachrymator. It can also self-polymerize if the amino group is not protected or protonated.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Preparation: If the reagent is supplied as a free amine, it must be handled immediately or converted to a salt (HBr) to prevent self-alkylation. Most commercial sources supply it as a salt or Boc-protected derivative.

  • Solvents: Use anhydrous DMF or DCM to prevent hydrolysis of the bromide.

Protocol B: Resin Functionalization (Linker Attachment)

This protocol describes attaching AMBB to a standard Aminomethyl Polystyrene resin to create a modified linker.

Reagents:

  • Base Resin: Aminomethyl polystyrene (0.5 – 1.0 mmol/g loading).

  • Linker: 4-Amino-2-methylbenzyl bromide (2.0 equivalents relative to resin loading).

  • Base: Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of aminomethyl resin in a fritted reaction vessel. Add 10 mL DCM and shake for 30 minutes. Drain and wash with DMF (3 x 10 mL).

  • Linker Solution Preparation: Dissolve 4-Amino-2-methylbenzyl bromide (2.0 eq) in minimal DMF.

    • Note: If using the HBr salt, add 1.0 eq of DIPEA to the solution immediately before adding to the resin to neutralize the salt.

  • Coupling Reaction: Add the linker solution to the resin, followed by DIPEA (1.5 eq). Shake at room temperature for 4–6 hours.

    • Chemistry: The resin's amino group attacks the benzylic bromide (Nucleophilic Substitution), forming a secondary amine linkage.

  • Washing: Drain the resin.[2] Wash with DMF (3x), DCM (3x), and MeOH (3x).[2][3]

  • Capping (Optional but Recommended): To cap unreacted resin amines, treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 minutes.

  • Validation: Perform a chloranil test. A positive result (blue/green) indicates the presence of the secondary amine (the linker).

Protocol C: First Amino Acid Loading

Since the linker presents a secondary amine (or primary if attached via an ether linkage), loading the first amino acid requires efficient activation.

Reagents:

  • Fmoc-Amino Acid (3.0 eq).

  • HATU (2.9 eq) or DIC/Oxyma.

  • DIPEA (6.0 eq).

Procedure:

  • Dissolve Fmoc-AA-OH and HATU in DMF.

  • Add DIPEA to the mixture to activate.

  • Add immediately to the functionalized resin.

  • Shake for 2 hours. Double coupling is recommended for the first residue due to steric hindrance from the methyl group on the linker.

Protocol D: Cleavage & Isolation

This step releases the peptide as a C-terminal amide.

Cleavage Cocktail (Standard Fmoc):

  • TFA (Trifluoroacetic acid): 95%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

Procedure:

  • Wash the resin thoroughly with DCM to remove traces of DMF (which can cause formylation during cleavage).

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake for 2–3 hours at room temperature.

    • Note: The 2-methyl group stabilizes the linker, so cleavage might require slightly longer times compared to Rink Amide.

  • Filter the resin and precipitate the filtrate in cold diethyl ether.

  • Centrifuge, wash with ether, and lyophilize.

Quantitative Data & Reagent Table

ComponentRoleEquivalents (vs Resin)Notes
4-Amino-2-methylbenzyl bromide Linker Precursor2.0 – 3.0Ensure protection/salt form before use.
Aminomethyl Resin Solid Support1.0Base support.
DIPEA Base2.5 – 6.0Neutralizes HBr; activates coupling.
HATU Coupling Agent2.9Preferred for loading first AA onto secondary amine.
TFA Cleavage AgentExcessCleaves linker-peptide bond.

Troubleshooting & Optimization

Issue: Low Loading Efficiency
  • Cause: The bromide is hydrolyzed by moisture in the solvent.

  • Solution: Use strictly anhydrous DMF/DCM. Dry the resin under vacuum before reaction.[2][3]

Issue: Premature Cleavage
  • Cause: The 2-methyl-4-amino linker is sensitive to weak acids.

  • Solution: Avoid using acidic solutions (like 1% TFA in DCM) for washing. Use neutral or slightly basic washes.

Issue: "Missing" Peptide Mass
  • Cause: Incomplete cleavage. The 2-methyl group provides steric bulk that may retard acidolysis.

  • Solution: Extend cleavage time to 4 hours or increase temperature to 35°C (use caution with sensitive amino acids like Trp/Cys).

Cleavage Mechanism Visualization

The following diagram details the acid-catalyzed release of the peptide amide.

Cleavage_Mechanism Start Resin-Linker-NH-Peptide Protonation Protonation of Linker (TFA) Start->Protonation + H+ Transition Transition State (Carbocation Formation) Protonation->Transition Electronic Stabilization (2-Me, 4-NH Group) Break Bond Scission Transition->Break Result Peptide-CONH2 + Resin-Carbocation Break->Result Release

Caption: Acidolytic cleavage mechanism yielding the C-terminal peptide amide.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General reference for Linker Chemistry).
  • ChemicalBook. (n.d.). 4-Amino-2-methylbenzyl bromide Product Properties. Link

  • Matsueda, G. R., & Stewart, J. M. (1981). A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides. Peptides, 2(1), 45-50. (Context for Methyl-substituted linkers). Link

Sources

Application Note: 4-Amino-2-methylbenzyl Bromide in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4-Amino-2-methylbenzyl bromide (CAS: 1199773-27-7) as a robust heterobifunctional linker scaffold in bioconjugation.

Executive Summary

4-Amino-2-methylbenzyl bromide serves as a specialized heterobifunctional building block for the synthesis of stable bioconjugates. Unlike traditional maleimide-based linkers, which are susceptible to retro-Michael addition and hydrolysis, the benzyl bromide moiety facilitates the formation of an irreversible benzyl-thioether bond with cysteine residues. The 4-amino group (aniline) provides a versatile handle for the attachment of payloads (drugs, fluorophores, or haptens) via amide or urea linkages. The ortho-methyl group enhances hydrolytic stability by providing steric protection to the benzylic carbon.

Key Advantages:

  • Irreversibility: Forms stable thioether bonds resistant to plasma exchange.

  • Chemoselectivity: Tunable reactivity toward Cysteine (pH 7.5–8.5) vs. Tyrosine/Histidine (pH > 9.0).

  • Structural Rigidity: The aromatic core reduces the degrees of freedom, potentially improving the bioactivity of the payload.

Chemical Mechanism & Rationale[1][2][3]

The Dual-Reactivity Profile

The molecule possesses two distinct reactive centers that allow for sequential conjugation:

  • The Electrophile (Benzyl Bromide): A soft electrophile that undergoes

    
     substitution. It reacts preferentially with soft nucleophiles like the thiolate anion (
    
    
    
    ) of reduced cysteines.
  • The Nucleophile (Aniline): A primary aromatic amine. It is less nucleophilic than aliphatic amines, allowing for selective functionalization with activated esters (e.g., NHS-esters) or isocyanates without competing self-alkylation under controlled conditions.

Reaction Pathway Visualization

The following diagram illustrates the sequential workflow: Payload attachment followed by Protein conjugation.

BioconjugationWorkflow Start 4-Amino-2-methylbenzyl bromide Step1 Step 1: Payload Attachment (Amide/Urea Coupling) Start->Step1 + Activated Payload (NHS-Ester/Isocyanate) Inter Intermediate: Payload-Linker-Br Step1->Inter Purification Step2 Step 2: Protein Conjugation (Cysteine Alkylation) Inter->Step2 + Reduced Protein (Cys-SH) pH 8.0 Final Final Conjugate: Payload-Linker-S-Protein Step2->Final Irreversible Thioether Bond

Figure 1: Sequential conjugation workflow utilizing the orthogonal reactivity of the aniline and benzyl bromide groups.

Experimental Protocols

Pre-requisites & Safety
  • Storage: Store 4-Amino-2-methylbenzyl bromide at -20°C under inert gas (Argon/Nitrogen). It is moisture-sensitive (hydrolysis of bromide).

  • Safety: Benzyl bromides are potent lachrymators and alkylating agents. Handle exclusively in a fume hood.

  • Solvents: Use anhydrous DMF or DMSO for stock solutions.

Protocol A: Synthesis of Linker-Payload Intermediate

Objective: Attach a functional payload (e.g., Fluorophore-NHS) to the aniline handle while preserving the benzyl bromide.

Materials:

  • 4-Amino-2-methylbenzyl bromide (10 mM in anhydrous DMF).

  • Payload-NHS ester (10 mM in anhydrous DMF).

  • N,N-Diisopropylethylamine (DIPEA).

Procedure:

  • Mix: In a microcentrifuge tube, combine the Payload-NHS ester (1.0 eq) with 4-Amino-2-methylbenzyl bromide (1.2 eq).

  • Activate: Add DIPEA (2.0 eq) to catalyze the amide bond formation.

    • Note: The aniline is a weak nucleophile; the reaction may require 4–12 hours at room temperature.

  • Monitor: Check reaction progress via LC-MS. Look for the mass shift corresponding to the loss of NHS and formation of the amide.

    • Critical QC: Verify the isotopic pattern of Bromide (

      
      /
      
      
      
      doublet) is retained in the product mass spectrum.
  • Purify: Purify the intermediate via semi-prep HPLC (Reverse Phase C18) using a water/acetonitrile gradient (with 0.1% TFA).

    • Caution: Avoid prolonged exposure to basic buffers during purification to prevent hydrolysis of the benzyl bromide.

  • Lyophilize: Freeze-dry the product immediately and store at -80°C.

Protocol B: Site-Specific Protein Conjugation

Objective: Conjugate the Linker-Payload to a reduced antibody or cysteine-containing peptide.

Materials:

  • Target Protein (Antibody/Peptide) in PBS (pH 7.4).

  • TCEP (Tris(2-carboxyethyl)phosphine) for reduction.

  • Conjugation Buffer: 50 mM Borate, 1 mM EDTA, pH 8.0.

    • Why pH 8.0? Higher pH promotes the thiolate anion (

      
      ), increasing nucleophilicity toward the benzyl bromide.
      

Procedure:

  • Reduction: Treat the protein (e.g., 5 mg/mL) with TCEP (2–4 molar equivalents per disulfide to be reduced) for 30 minutes at 37°C.

  • Buffer Exchange: Remove excess TCEP using a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer (pH 8.0) .

  • Conjugation:

    • Dissolve the Linker-Payload Intermediate (from Protocol A) in dry DMSO.

    • Add the linker to the reduced protein solution.

    • Stoichiometry: Use 5–10 equivalents of linker per free thiol.

    • Solvent: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: React for 2–4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add N-Acetylcysteine (20 eq) to quench unreacted benzyl bromide groups.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or dialysis.

Analytical Validation (QC)

Stability Comparison Data

The following table contrasts the stability of conjugates formed with Benzyl Bromide linkers versus standard Maleimide linkers.

ParameterMaleimide ConjugateBenzyl Bromide Conjugate
Bond Type Thiosuccinimide (Ring)Benzyl Thioether (Acyclic)
Plasma Stability (37°C) Susceptible to Retro-Michael exchange (loss of payload)High (Irreversible bond)
Hydrolysis Risk Ring opening (stabilizes bond but creates heterogeneity)Minimal (Ether bond is stable)
Selectivity High for Cys at pH 6.5–7.5High for Cys at pH 7.5–8.5
Troubleshooting Guide
  • Issue: Low conjugation efficiency.

    • Root Cause:[1][2][3][4] Hydrolysis of the benzyl bromide prior to reaction.

    • Solution: Use fresh anhydrous DMSO stocks. Verify pH is >7.5 to ensure Cysteine is in thiolate form.

  • Issue: Precipitation during coupling.

    • Root Cause:[1][2][3][4] Hydrophobicity of the linker-payload.

    • Solution: Increase DMSO percentage (up to 15%) or add solubility-enhancing PEG spacers to the payload.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. Link

  • Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on Stability and Pharmacokinetics. Bioconjugate Chemistry, 25(10), 1871–1880. (Contextual reference for maleimide instability comparison). Link

  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[1][5][6] Bioconjugate Chemistry, 19(3), 759–765. Link

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific protein and payload used.

Sources

Application Notes & Protocols: 4-Amino-2-methylbenzyl Bromide as a Self-Immolative Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linkers in Targeted Therapies

The efficacy of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety (e.g., a monoclonal antibody) to the potent cytotoxic payload. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be capable of rapid cleavage to release the active drug upon reaching the target site.[1][2]

Self-immolative linkers represent a sophisticated class of chemical constructs designed for this purpose.[3][4] Conceived to overcome steric or electronic hindrances that might prevent direct prodrug cleavage, these linkers are engineered to undergo a spontaneous, irreversible fragmentation cascade following a specific triggering event.[3] This process ensures the release of the payload in its native, unmodified form.

Among the most successful and clinically validated self-immolative systems is the p-aminobenzyl carbamate (PABC) linker, which is a cornerstone of several FDA-approved ADCs.[4][5] This guide focuses on a derivative, 4-Amino-2-methylbenzyl bromide , a versatile building block for constructing next-generation PABC-based linkers. The introduction of a methyl group on the benzyl ring offers a strategic handle for modulating the linker's electronic properties and, consequently, its cleavage kinetics, providing a valuable tool for fine-tuning drug release profiles in complex biological environments.

Principle and Mechanism: The Triggered 1,6-Elimination Cascade

The power of the 4-amino-2-methylbenzyl linker lies in its ability to undergo a rapid 1,6-elimination reaction. This process is initiated by a specific, predetermined trigger, most commonly the enzymatic cleavage of a peptide sequence attached to the linker's aniline nitrogen.

The Tripartite System consists of:

  • The Trigger: A moiety that is selectively cleaved in the target environment. In ADCs, this is often a dipeptide substrate, like valine-citrulline (Val-Cit), recognized by lysosomal proteases such as Cathepsin B, which are upregulated in many tumor cells.[6][7]

  • The Linker Core: The 4-amino-2-methylbenzyl unit, which connects the trigger to the payload.

  • The Payload: The therapeutic agent, which is attached to the linker via the benzylic position, typically as a carbamate or ether.[8][9]

The Mechanism of Release proceeds as follows:

  • Step 1 (Triggering): The ADC is internalized by the target cell and trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond between the Val-Cit dipeptide and the linker, exposing the free amino group of the 4-amino-2-methylbenzyl core.[7]

  • Step 2 (Self-Immolation): The unmasked aniline, a potent electron-donating group, initiates a spontaneous electronic cascade. The lone pair of electrons on the nitrogen pushes into the aromatic ring, inducing a 1,6-elimination.

  • Step 3 (Payload Liberation): This electronic rearrangement results in the cleavage of the bond at the benzylic position, liberating the payload in its active form. The linker itself fragments into carbon dioxide and an azaquinone methide intermediate, which is subsequently hydrolyzed.[10][11]

This "traceless" release is a key advantage, as no part of the linker remains attached to the drug, ensuring that the payload's pharmacological activity is fully restored.

Self_Immolative_Mechanism cluster_0 Inside Target Cell Lysosome cluster_1 Extracellular Space (Bloodstream) ADC Antibody-Drug Conjugate (Stable in Circulation) Internalization Internalization & Lysosomal Trafficking ADC->Internalization Target Binding Stable ADC Remains Intact (High Stability) Cleavage Enzymatic Cleavage (Cathepsin B) Internalization->Cleavage pH & Enzyme Exposure Unmasked Unmasked Aniline Intermediate (Unstable) Cleavage->Unmasked Trigger Removed Elimination Spontaneous 1,6-Elimination Unmasked->Elimination Electronic Cascade Release Active Drug Released + Linker Fragments Elimination->Release Fragmentation

Caption: Mechanism of action for a self-immolative linker.

Experimental Protocols: Synthesis and Bioconjugation

This section provides detailed methodologies for the synthesis of a linker-payload construct and its subsequent conjugation to a carrier protein.

Protocol 1: Synthesis of a Payload-Linker Intermediate

This protocol describes the attachment of a model payload containing a phenolic hydroxyl group (e.g., a derivative of tubulysin or duocarmycin) to the 4-amino-2-methylbenzyl bromide linker. The reaction is a nucleophilic substitution where the phenoxide displaces the bromide.

A. Materials & Reagents:

  • 4-Amino-2-methylbenzyl bromide (Purity ≥ 98%)[12]

  • Phenolic Payload (e.g., Payload-OH)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

B. Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic payload (1.0 eq).

  • Solubilization: Dissolve the payload in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add cesium carbonate (1.5 eq). Causality Note: Cesium carbonate is a moderately strong base that is highly effective in deprotonating phenols to form the nucleophilic phenoxide. Its high solubility in DMF facilitates a homogenous reaction.

  • Linker Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of 4-amino-2-methylbenzyl bromide (1.2 eq) in a minimal amount of anhydrous DMF dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove the DMF and inorganic salts. The NaHCO₃ wash ensures removal of any unreacted acidic payload.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure Payload-Linker conjugate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterCondition / ValueRationale
Stoichiometry 1.2 eq LinkerEnsures complete consumption of the valuable payload.
Base 1.5 eq Cs₂CO₃Sufficient to deprotonate the phenol without side reactions.
Solvent Anhydrous DMFAprotic polar solvent, solubilizes reagents and facilitates Sₙ2 reaction.
Temperature Room Temp (20-25 °C)Mild conditions prevent degradation of sensitive functional groups.
Typical Yield 65-85%Expected yield after chromatographic purification.

Table 1: Summary of typical reaction parameters for payload-linker synthesis.

Protocol 2: Bioconjugation to a Thiol-Containing Protein

This protocol details the conjugation of a complete Maleimide-Trigger-Linker-Payload construct to a monoclonal antibody (mAb) whose interchain disulfide bonds have been partially reduced to generate reactive thiols.

ADC_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Thiol-Activated mAb (-SH) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation DrugLinker Maleimide-Activated Drug-Linker DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: General experimental workflow for ADC synthesis.

A. Materials & Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-Val-Cit-(4-amino-2-methylbenzyl)-Payload construct

  • Dimethyl sulfoxide (DMSO)

  • L-Cysteine

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Characterization instruments (UV-Vis Spectrophotometer, HIC-HPLC)

B. Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 5-10 mg/mL.

    • Add a freshly prepared solution of TCEP (e.g., 2.5 eq per mAb) to the antibody solution. Causality Note: TCEP is a mild, thiol-free reducing agent that selectively reduces disulfide bonds. The stoichiometry is critical for controlling the average number of thiols generated per antibody, which dictates the final Drug-to-Antibody Ratio (DAR).

    • Incubate at 37 °C for 1-2 hours.

  • Conjugation:

    • Dissolve the Maleimide-Trigger-Linker-Payload construct in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Add the drug-linker stock solution to the reduced antibody solution (e.g., 5-10 eq per mAb). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4 °C overnight. Causality Note: The Michael addition of the thiol to the maleimide is highly specific and efficient at near-neutral pH. Lower temperatures can help maintain antibody stability during longer incubations.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of L-cysteine (e.g., 5-fold molar excess over the initial drug-linker amount) and incubate for 30 minutes.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by Size-Exclusion Chromatography (SEC) using a pre-equilibrated column (e.g., Sephadex G-25) and a suitable formulation buffer (e.g., PBS pH 7.2).

    • Collect the protein-containing fractions corresponding to the ADC.

  • Characterization:

    • Concentration: Measure the protein concentration using absorbance at 280 nm (A₂₈₀).

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectrophotometry by measuring the absorbance of the payload and the antibody at their respective maxima.

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to confirm the absence of aggregates and free drug.

    • DAR Distribution: Use Hydrophobic Interaction Chromatography (HIC)-HPLC to resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) and determine the distribution.

AnalysisMethodPurposeExpected Result
Purity/Aggregation SEC-HPLCAssess monomer content>95% Monomer
DAR (Average) UV-Vis SpectroscopyQuantify average drug loadTypically 3.5 - 4.0
DAR Distribution HIC-HPLCDetermine homogeneityDistribution of DAR 0, 2, 4, 6, 8 species
Identity Mass SpectrometryConfirm mass of ADCMass corresponds to mAb + (DAR x mass of drug-linker)

Table 2: Self-validating system for ADC characterization.

Conclusion and Future Perspectives

4-Amino-2-methylbenzyl bromide is a highly valuable reagent for the construction of advanced, self-immolative linkers used in targeted drug delivery. The underlying mechanism, based on a triggered 1,6-elimination, provides a reliable and efficient method for releasing an unmodified payload within target cells. The protocols outlined here provide a robust framework for synthesizing drug-linker conjugates and preparing well-characterized ADCs. The presence of the 2-methyl substituent offers a unique opportunity for researchers to investigate how subtle electronic and steric modifications to the classic PABC structure can be leveraged to optimize linker stability and cleavage kinetics, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . ResearchGate. [Link]

  • Preparation of 2-methylbenzyl bromide . PrepChem.com. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates . ACS Publications. [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . Bentham Science. [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems . RSC Publishing. [Link]

  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies . RSC Publishing. [Link]

  • Exploring Self-Immolative Linkers in ADCs: Beyond the Classics . SigutLabs. [Link]

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads . ResearchGate. [Link]

  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment . OUR Archive (Otago University Research Archive). [Link]

  • Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads . ACS Publications. [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments . MDPI. [Link]

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates . MDPI. [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates . ResearchGate. [Link]

  • Cysteine specific bioconjugation with benzyl isothiocyanates . RSC Publishing. [Link]

Sources

Application Note: High-Fidelity Synthesis of 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Amino-2-methylbenzyl bromide represents a unique challenge in organic chemistry due to the molecule's inherent "self-destruct" mechanism. As a bifunctional molecule containing a nucleophilic aniline nitrogen and an electrophilic benzylic bromide, the free base is prone to rapid, exothermic intermolecular self-alkylation (polymerization).

Core Directive: This protocol prioritizes the synthesis of the Hydrobromide (HBr) Salt or the N-Protected (Boc) derivative. These forms effectively "mask" the nucleophile, ensuring the stability of the benzylic bromide moiety during isolation and storage.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Logic & Pathway Design

To achieve high purity and yield, we bypass direct radical bromination of 2,4-dimethylaniline, which suffers from poor regioselectivity (benzylic vs. ring bromination). Instead, we utilize a Reduction-Substitution strategy starting from the commercially available ester.

The "Salt-Stabilization" Strategy
  • Precursor: Methyl 4-amino-2-methylbenzoate.

  • Intermediate: 4-Amino-2-methylbenzyl alcohol (obtained via hydride reduction).

  • Product: 4-Amino-2-methylbenzyl bromide hydrobromide (obtained via nucleophilic substitution under acidic conditions).

Why this route?

  • Regiocontrol: The ester group fixes the position of the benzylic carbon, eliminating isomer formation.

  • Stability: Performing the bromination in acidic media (HBr/AcOH) keeps the aniline protonated (

    
    ), deactivating its nucleophilicity and preventing polymerization.
    
Safety & Toxicology (Critical)
  • Lachrymator: Benzyl bromides are potent tear agents.[1] All operations must be performed in a high-efficiency fume hood.

  • Corrosive: HBr/AcOH is highly corrosive to tissue and metal.[1]

  • Instability: The free base of the product is unstable at room temperature. Store as the salt at -20°C.

Experimental Protocol
Phase 1: Reduction to 4-Amino-2-methylbenzyl Alcohol

Objective: Convert the ester to the benzylic alcohol without over-reduction or ring hydrogenation.

ParameterSpecification
Substrate Methyl 4-amino-2-methylbenzoate (CAS: 10541-83-0 derivative)
Reagent Lithium Aluminum Hydride (LiAlH

)
Solvent Anhydrous THF
Temperature 0°C to Reflux
Yield Target >85%

Step-by-Step:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Nitrogen (

    
    ) atmosphere.
    
  • Reagent Prep: Charge the flask with LiAlH

    
     (1.2 equiv) suspended in anhydrous THF (10 mL/g substrate). Cool to 0°C.
    
  • Addition: Dissolve Methyl 4-amino-2-methylbenzoate (1.0 equiv) in THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes. Caution: Exothermic gas evolution (
    
    
    
    ).
  • Reaction: Warm to room temperature (RT), then reflux for 3 hours. Monitor via TLC (EtOAc/Hexane 1:1) for disappearance of ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mass of LAH), then 15% NaOH (
    
    
    
    mass), then water (
    
    
    mass).
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO

    
     and concentrate in vacuo to yield 4-Amino-2-methylbenzyl alcohol  as a pale yellow solid.
    
    • QC Check:

      
      H NMR should show a singlet at 
      
      
      
      ppm (benzylic
      
      
      ).
Phase 2: Bromination to 4-Amino-2-methylbenzyl Bromide Hydrobromide

Objective: Convert the alcohol to bromide while simultaneously forming the stable salt.

ParameterSpecification
Substrate 4-Amino-2-methylbenzyl alcohol (from Phase 1)
Reagent 33% HBr in Acetic Acid (HBr/AcOH)
Solvent Glacial Acetic Acid (minimal) or DCM
Temperature 0°C to RT
Stability Product is hygroscopic and light-sensitive

Step-by-Step:

  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in a minimal amount of glacial acetic acid (or DCM if solubility permits) in a round-bottom flask.

  • Acidification: Cool to 0°C. Add 33% HBr in AcOH (2.5 equiv) dropwise. The solution may darken slightly.

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism:[2] The alcohol is protonated (

      
      ), and bromide (
      
      
      
      ) displaces water via
      
      
      or
      
      
      . The amine is also protonated (
      
      
      ), preventing it from attacking the benzylic position.
  • Precipitation: Add cold Diethyl Ether (

    
    ) to the reaction mixture. The product, 4-Amino-2-methylbenzyl bromide 
    
    
    
    HBr
    , should precipitate as a white to off-white solid.
  • Filtration: Filter the solid under

    
     (hygroscopic). Wash copiously with cold 
    
    
    
    to remove excess acid.
  • Drying: Dry under high vacuum over

    
     or KOH pellets. Store at -20°C under Argon.
    
Workflow Visualization (Graphviz)

SynthesisProtocol Start Methyl 4-amino-2-methylbenzoate (Ester Precursor) Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter 4-Amino-2-methylbenzyl Alcohol (Nucleophilic Intermediate) Step1->Inter Hydride Transfer Step2 Bromination (HBr / AcOH) Inter->Step2 Protonation Polymer Polymerization (Unwanted Side Reaction) Inter->Polymer If Free Base Exists (No Acid) Product 4-Amino-2-methylbenzyl Bromide . HBr (Stable Salt Form) Step2->Product Substitution (Sn2)

Figure 1: Synthetic workflow highlighting the critical "Salt Stabilization" pathway to prevent polymerization.

Analytical Validation (QC)
TestExpected Result (HBr Salt)Notes
Appearance White/Off-white crystalline solidDarkening indicates oxidation/decomposition.

H NMR (DMSO-d

)

4.70 (s, 2H,

)
Benzylic shift is diagnostic.

H NMR (Amine)
Broad singlet

9.0–10.0 (

)
Confirms salt formation.
Melting Point >200°C (Decomposes)Sharp melting point indicates high purity.
References
  • Sigma-Aldrich. (n.d.). 4-Methylbenzyl bromide Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1261795-06-5. Retrieved from [3]

  • BenchChem. (n.d.). 4-Amino-2-methylbenzyl Bromide Properties and Applications. Retrieved from

  • Organic Chemistry Portal. (2018). Reduction of Nitro Compounds to Amines and subsequent functionalization. Retrieved from

Sources

Application Note: Strategic Utilization of 4-Amino-2-methylbenzyl Bromide in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) as a privileged building block in the synthesis of next-generation anticancer agents. While benzyl bromides are ubiquitous alkylating agents, this specific derivative offers a unique "ortho-methyl, para-amino" substitution pattern that is increasingly relevant in the design of AKR1C3 inhibitors (for Castration-Resistant Prostate Cancer) and Tyrosine Kinase Inhibitors (TKIs) .

This guide addresses the critical stability challenges associated with this amphoteric molecule (containing both a nucleophilic amine and an electrophilic bromide) and provides a validated, self-consistent protocol for its handling and coupling in high-value scaffold synthesis.

Chemical Profile & Critical Handling

Compound: 4-Amino-2-methylbenzyl bromide CAS: 1261795-06-5 Molecular Formula: C


H

BrN Molecular Weight: 200.08 g/mol
Stability Paradox & Solution

The core challenge with 4-Amino-2-methylbenzyl bromide is its auto-reactivity . The free amine at the para position is sufficiently nucleophilic to attack the benzylic carbon of another molecule, leading to rapid self-polymerization (forming poly-benzylamines) under neutral or basic conditions.

Expert Insight: Commercial sources typically supply this compound in one of two stabilized forms:

  • Hydrobromide Salt: The amine is protonated (-NH

    
    Br
    
    
    
    ), deactivating its nucleophilicity.
  • N-Protected Derivative: Commonly N-Boc or N-Acetyl, which must be deprotected post-coupling.

Safety Warning: Like all benzyl bromides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a fume hood.

Therapeutic Applications

Targeting AKR1C3 in Prostate Cancer

The "4-amino-2-methylbenzyl" moiety has emerged as a critical pharmacophore in the development of inhibitors for Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) . AKR1C3 is upregulated in Castration-Resistant Prostate Cancer (CRPC) and facilitates the intratumoral biosynthesis of androgens.

  • Mechanism: The benzyl ring fits into the lipophilic pocket of the AKR1C3 active site, while the amino group (often derivatized) forms hydrogen bonds with catalytic residues (e.g., Tyr55, His117).

  • Key Reference: Recent patent literature (e.g., US 2024/0262827 A1) highlights tricyclic inhibitors utilizing this specific benzyl linker to optimize potency and selectivity against homologous enzymes like AKR1C2.

Kinase Inhibitor "Tail" Modification

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the "tail" region extends into the solvent-exposed area. 4-Amino-2-methylbenzyl bromide serves as an ideal linker to attach solubilizing groups or specific interacting motifs to the core hinge-binding scaffold (e.g., Quinazoline, Thienopyrimidine).

Validated Experimental Protocol

Objective: Synthesis of a Pharmacophore Scaffold via N-Alkylation using 4-Amino-2-methylbenzyl bromide (HBr Salt).

Retrosynthetic Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material: Core Heterocycle (e.g., Piperidine/Indole) Base Activation: Base (K2CO3/DIPEA) Solvent (DMF/MeCN) Start->Base Deprotonation Reagent Reagent: 4-Amino-2-methylbenzyl bromide (HBr Salt) Reagent->Base Free-basing (In-situ) Intermediate Intermediate: N-Alkylated Scaffold (Free Amine) Base->Intermediate S_N2 Coupling (RT to 60°C) Product Final Target: Functionalized Anticancer Agent Intermediate->Product Derivatization (e.g., Amide Coupling)

Figure 1: Strategic workflow for utilizing the HBr salt of 4-amino-2-methylbenzyl bromide in convergent synthesis.

Step-by-Step Protocol

Reagents:

  • Core Heterocycle (Nucleophile): 1.0 equiv.[1]

  • 4-Amino-2-methylbenzyl bromide HBr: 1.2 equiv.

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 3.0 equiv (anhydrous).
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).

Procedure:

  • Preparation of Nucleophile: In a dry round-bottom flask, dissolve the Core Heterocycle (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Activation: Add anhydrous K

    
    CO
    
    
    
    (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes.
    • Expert Note: The excess base is critical to neutralize the HBr released from the reagent and scavenge the HBr generated during alkylation.

  • Reagent Addition: Add 4-Amino-2-methylbenzyl bromide HBr (1.2 mmol) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents a high local concentration of the free benzyl bromide, minimizing self-polymerization side reactions.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS or TLC (Mobile Phase: Hexane/EtOAc).

    • Endpoint: Disappearance of the heterocycle and appearance of the product mass [M+H]

      
      .
      
  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine. Dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO

    
    ).
    
    • Note: The product contains a primary amine. Use 1% Triethylamine in the eluent to prevent streaking on silica.

QC & Validation Criteria

To ensure the integrity of the synthesized intermediate, verify the following spectral markers:

TechniqueExpected Signal (Approximate)Structural Confirmation
1H NMR

2.25 ppm (s, 3H)
Ar-CH

(Methyl group)
1H NMR

3.50–4.00 ppm (bs, 2H)
-NH

(Primary Amine)
1H NMR

4.80–5.20 ppm (s, 2H)
N-CH

-Ar
(Benzylic Methylene)
LC-MS M+1 PeakMatches theoretical MW

Mechanism of Action: Pharmacophore Logic

The 4-amino-2-methylbenzyl moiety provides a specific steric and electronic profile:

  • 2-Methyl Group (Ortho): Induces a twist in the biaryl or benzyl-linker conformation, often locking the molecule into a bioactive conformation that fits restricted hydrophobic pockets (e.g., in kinases or AKR1C3).

  • 4-Amino Group (Para): Acts as a versatile handle. It is rarely left as a free amine in final drugs; typically, it is acylated (to form amides) or sulfonylated (sulfonamides) to engage hydrogen bond acceptors in the protein target.

Structural Logic Diagram

Pharmacophore Benzyl Benzyl Core (Hydrophobic Interaction) Methyl 2-Methyl Group (Conformational Lock) Benzyl->Methyl Steric Bulk Amino 4-Amino Group (H-Bond Donor / Linker) Benzyl->Amino Electronic Push Bromide Bromide (Leaving Group) (Replaced by Scaffold) Benzyl->Bromide Reactivity Center

Figure 2: Pharmacophoric contributions of the 4-Amino-2-methylbenzyl bromide scaffold.

References

  • Google Patents. (2024). Tricyclic AKR1C3 Dependent KARS Inhibitors (US20240262827A1).
  • Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Application Note: 4-Amino-2-methylbenzyl Bromide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the design and synthesis of Type II kinase inhibitors. It addresses the specific handling, synthetic utility, and strategic application of 4-Amino-2-methylbenzyl bromide (and its stable surrogates) as a "Linchpin" building block.

Executive Summary & Strategic Rationale

In the architecture of kinase inhibitors, particularly Type II inhibitors (which bind the inactive DFG-out conformation), the linker region connecting the hinge-binding motif to the hydrophobic "tail" is critical. 4-Amino-2-methylbenzyl bromide serves as a high-value pharmacophore installer.

  • The "2-Methyl" Twist: The methyl group at the ortho position exerts significant steric pressure, forcing the phenyl ring out of planarity relative to the connected scaffold. This "atropisomeric bias" is often required to navigate the narrow channel past the Gatekeeper residue (e.g., T315 in Abl).

  • The "4-Amino" Vector: This handle allows for late-stage diversification into ureas or amides, establishing hydrogen bond networks with the conserved Glu/Asp residues in the kinase back-pocket (e.g., the K-E salt bridge).

  • The "Benzyl Bromide" Warhead: A highly reactive electrophile for rapid coupling to nucleophilic kinase cores (e.g., phenols, anilines, or thiols).

Critical Warning: The free base of 4-amino-2-methylbenzyl bromide is inherently unstable due to intermolecular self-alkylation (polymerization). This guide prioritizes the use of the Nitro-Precursor Route and the Salt-Stabilized Route to ensure reproducibility.

Chemical Properties & Handling Protocol

Stability Profile
FormStabilityStorage ConditionHandling Precaution
Free Amine Unstable Do not store. Generate in situ.Rapidly polymerizes to form insoluble tars.
HBr Salt Moderate-20°C, Desiccated, Argon.Hygroscopic. Corrosive.
Nitro Precursor High Room Temp / 4°C.Lachrymator. Standard organic solid.[1]
Boc-Protected High4°C.Stable to air/moisture.
Safety Directive (Lachrymator Hazard)

Benzyl bromides are potent lachrymators (tear gas agents).

  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide nearby to neutralize spills and rinse glassware.

Synthetic Protocols

Strategy A: The "Nitro-Reduction" Route (Gold Standard)

Recommended for scale-up and library synthesis. Avoids handling the unstable amino-benzyl bromide.

Phase 1: Coupling of the Kinase Core

Reagents: Kinase Scaffold (Nucleophile), 4-Nitro-2-methylbenzyl bromide,


, DMF.
  • Preparation: Dissolve the Kinase Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.0 equiv). Stir at RT for 15 min to deprotonate the scaffold.
    
  • Alkylation: Add 4-Nitro-2-methylbenzyl bromide (1.1 equiv) in one portion.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Target: M+H of Nitro-Intermediate).

  • Workup: Pour into ice-water. Filter the precipitate.[2] Wash with water and hexanes to remove excess benzyl bromide. Dry under vacuum.

Phase 2: The "Switch" (Nitro Reduction)

Reagents: Iron powder,


, EtOH/Water (3:1).
  • Suspension: Suspend the Nitro-Intermediate from Phase 1 in Ethanol/Water (3:1 v/v).

  • Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reduction: Heat to 70°C with vigorous stirring for 1–2 hours.

    • Observation: The yellow nitro compound will fade; the solution may turn rusty brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Rinse with hot Ethanol/MeOH.

  • Isolation: Concentrate the filtrate. If the product is hydrophobic, it may precipitate upon water addition. If polar, extract with EtOAc.[2]

    • Result: You now have the 4-Amino-2-methylbenzyl-linked scaffold , ready for diversification.

Strategy B: The "Protected Amine" Route (Convergent)

Recommended when the kinase core contains sensitive reducible groups (e.g., alkenes, other nitro groups).

  • Reagent: Use N-Boc-4-amino-2-methylbenzyl bromide .

  • Coupling: Perform alkylation as in Strategy A (Phase 1).

  • Deprotection: Treat the intermediate with TFA/DCM (1:2) or 4M HCl in Dioxane for 1 hour at RT.

  • Neutralization: Carefully neutralize with

    
     to obtain the free amine.
    

Late-Stage Diversification (The "Tail" Synthesis)

The newly revealed amine is the vector for specificity.

Protocol: Urea Formation (Sorafenib-like Type II Binding)

  • Dissolve the 4-Amino-intermediate in anhydrous THF/DCM.

  • Add the desired Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv).

  • Stir at RT for 30 minutes.

  • Purification: The urea product often precipitates. Filter or purify via Prep-HPLC.

    • Mechanism:[3][4][5][6] The 2-methyl group forces the urea to adopt a specific conformation perpendicular to the benzyl ring, optimizing H-bonds with the DFG-aspartate.

Visualizations & Logic

Reaction Workflow Diagram

This diagram illustrates the decision tree between using the Nitro precursor versus the Protected amine.

G Start Target: Kinase Inhibitor (Type II DFG-out) Scaffold Kinase Hinge Binder (Nucleophilic Core) Start->Scaffold RouteA Route A: Nitro Precursor (Robust/Industrial) Scaffold->RouteA Standard RouteB Route B: Protected Amine (For Sensitive Cores) Scaffold->RouteB Sensitive Groups ReagentA 4-Nitro-2-methylbenzyl bromide RouteA->ReagentA ReagentB N-Boc-4-amino-2-methylbenzyl bromide RouteB->ReagentB Coupling Nucleophilic Substitution (K2CO3, DMF, RT) ReagentA->Coupling ReagentB->Coupling InterA Intermediate: Nitro-Adduct Coupling->InterA From Route A InterB Intermediate: N-Boc-Adduct Coupling->InterB From Route B StepA2 Fe/NH4Cl Reduction (Reveal Amine) InterA->StepA2 StepB2 TFA Deprotection (Reveal Amine) InterB->StepB2 CommonInt Key Intermediate: 4-Amino-2-methylbenzyl-Scaffold StepA2->CommonInt StepB2->CommonInt Diversification Late-Stage Diversification (Isocyanates/Acid Chlorides) CommonInt->Diversification Final Final Drug Candidate Diversification->Final

Caption: Synthetic decision tree comparing the Nitro-Reduction route (Route A) and the Protected-Amine route (Route B) to access the key 4-amino-2-methylbenzyl intermediate.

Pharmacophore Binding Mode

How the 4-amino-2-methylbenzyl fragment interacts within the kinase pocket.

BindingMode Hinge Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue (e.g., T315) BackPocket Allosteric/Back Pocket (Glu/Asp Salt Bridge) Core Heterocyclic Core (Scaffold) Core->Hinge H-Bonds Linker Benzyl Linker (Hydrophobic) Core->Linker Covalent Methyl 2-Methyl Group (Conformational Lock) Linker->Methyl Ortho-Subst Amine 4-Amino/Urea Tail (H-Bond Donor) Linker->Amine Para-Subst Methyl->Gatekeeper Avoids Clash (Twists Ring) Amine->BackPocket Critical Interaction (Type II Binding)

Caption: Pharmacophore map showing the "2-Methyl" group acting as a conformational control element to bypass the gatekeeper, positioning the "4-Amino" tail for back-pocket binding.

References

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Nitrobenzyl bromide Compound Summary. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile as PI3K/mTOR Inhibitor Intermediate. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis of 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Amino-2-methylbenzyl bromide presents a classic "chemoselectivity vs. stability" paradox in process chemistry. This scaffold is a critical intermediate for various tyrosine kinase inhibitors and radioligands. However, two primary challenges hinder its direct scale-up:

  • Nucleophilic Self-Destruction: The free amine (nucleophile) and the benzyl bromide (electrophile) exist within the same molecule. In its free-base form, this compound undergoes rapid intermolecular self-alkylation, leading to polymerization.

  • Regiocontrol: Direct radical bromination of 3,4-dimethylaniline (the most obvious starting material) is non-viable for pharmaceutical standards due to poor selectivity between the C2 and C4 methyl groups and the incompatibility of radical conditions with free amines.

The Solution: The "Protect-Reduce-Activate" Protocol

To ensure high purity and scalability, this guide details a 3-stage synthetic pathway starting from 4-amino-2-methylbenzoic acid. This route prioritizes the isolation of stable intermediates, utilizing a Boc-protection strategy to mask the amine nucleophilicity until the final coupling step.

Retrosynthetic Logic

The following diagram outlines the strategic disconnection, moving from the unstable target to the commercially robust precursor.

Retrosynthesis Target Target: 4-Amino-2-methylbenzyl bromide (Unstable as free base) Precursor1 Intermediate 3: 4-(Boc-amino)-2-methylbenzyl bromide Target->Precursor1 Deprotection (TFA/HCl) Precursor2 Intermediate 2: 4-(Boc-amino)-2-methylbenzyl alcohol Precursor1->Precursor2 Bromination (PBr3 or CBr4/PPh3) Precursor3 Intermediate 1: Methyl 4-(Boc-amino)-2-methylbenzoate Precursor2->Precursor3 Reduction (LiAlH4) Start Starting Material: 4-Amino-2-methylbenzoic acid Precursor3->Start 1. Esterification 2. Boc Protection

Figure 1: Retrosynthetic analysis highlighting the protection strategy required to prevent self-polymerization.

Safety & Handling Protocols

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators. All operations in Step 3 must be performed in a properly functioning fume hood.

  • Alkylating Agent: The product is a strong alkylating agent (genotoxic hazard). Double-gloving (Nitrile/Laminate) and total skin coverage are mandatory.

  • Waste Disposal: Quench all bromide residues with aqueous sodium thiosulfate or morpholine before disposal to destroy alkylating potential.

Detailed Experimental Protocols

Step 1: Esterification and Protection

Objective: Convert the acid to a lipophilic, protected ester suitable for reduction. Reaction: 4-Amino-2-methylbenzoic acid


Methyl 4-(tert-butoxycarbonylamino)-2-methylbenzoate.
Reagents
  • 4-Amino-2-methylbenzoic acid (1.0 equiv)

  • Methanol (Solvent/Reagent)[1]

  • Thionyl Chloride (SOCl₂, 1.2 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 2.5 equiv)

Protocol
  • Esterification: Suspend 4-amino-2-methylbenzoic acid (50 g) in dry Methanol (500 mL) at 0°C.

  • Add SOCl₂ dropwise over 30 mins. (Caution: Exothermic, HCl gas evolution).

  • Reflux for 4 hours until TLC indicates consumption of acid.

  • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

  • Protection: Resuspend the crude salt in DCM (500 mL). Add Et₃N followed by Boc₂O.

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc (9:1) to yield a white solid.[1]

Step 2: Selective Reduction

Objective: Reduce the ester to the benzyl alcohol without reducing the Boc-group or the aromatic ring. Reaction: Methyl 4-(Boc-amino)-2-methylbenzoate


4-(Boc-amino)-2-methylbenzyl alcohol.
Reagents
  • Lithium Aluminum Hydride (LiAlH₄, 1.1 equiv) OR Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) for >100g scale.

  • Anhydrous THF (Solvent)

Protocol
  • Setup: Flame-dry a 3-neck flask; maintain N₂ atmosphere.

  • Charge LiAlH₄ (1.1 equiv) into anhydrous THF at 0°C.

  • Dissolve the Step 1 Ester in THF and add dropwise to the hydride suspension. Critical: Maintain temp <5°C to prevent Boc cleavage.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

  • Filter the granular precipitate through Celite.

  • Concentrate the filtrate to yield the benzyl alcohol. (Yield typically >90%).[2][3]

Step 3: Bromination (The Critical Step)

Objective: Convert the alcohol to the bromide. Choice of Reagent: For scale-up, Phosphorus Tribromide (PBr₃) is preferred over the Appel reaction (PPh₃/CBr₄) due to superior atom economy and easier purification (no triphenylphosphine oxide waste).

Reagents
  • 4-(Boc-amino)-2-methylbenzyl alcohol (1.0 equiv)

  • Phosphorus Tribromide (PBr₃, 0.4 equiv)

  • Dichloromethane (DCM, Anhydrous)

Protocol
  • Dissolve the alcohol (20 g) in anhydrous DCM (200 mL) and cool to -10°C (Salt/Ice bath).

  • Add PBr₃ dropwise over 20 minutes.

    • Note: The reaction is rapid. Monitoring by TLC is difficult due to instability on silica.

  • Stir at 0°C for 1-2 hours.

  • Quench: Pour the reaction mixture onto crushed ice/NaHCO₃ solution.

  • Extraction: Separate organic layer rapidly. Wash with cold brine.

  • Drying: Dry over MgSO₄ (Keep cold).

  • Isolation: Concentrate under reduced pressure at <30°C . High heat causes decomposition.

  • Product: Off-white solid. Store at -20°C immediately.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Reduction)Step 3 (Bromination)
Yield (Typical) 85 - 92%90 - 95%75 - 85%
Purity (HPLC) >98%>97%>95%
Limiting Factor HCl gas evolutionExotherm controlThermal instability of product
Key QC Check NMR (Methyl singlet)IR (Loss of C=O ester)MP (Sharpness indicates purity)

Process Workflow Diagram

The following diagram illustrates the operational flow for the critical bromination step (Step 3), emphasizing temperature control and rapid workup to maximize yield.

BrominationWorkflow Start Start: Protected Alcohol in anhydrous DCM Cooling Cool to -10°C (Ice/Salt Bath) Start->Cooling Addition Add PBr3 Dropwise (Maintain T < 0°C) Cooling->Addition Reaction Stir 0°C, 1-2 hrs Monitor Disappearance of SM Addition->Reaction Quench Quench into Ice/NaHCO3 (Rapid biphasic mix) Reaction->Quench Workup Phase Separation -> Cold Brine Wash -> Dry MgSO4 Quench->Workup Concentration Evaporate < 30°C (Avoid Thermal Decomp) Workup->Concentration Storage Store at -20°C under Argon Concentration->Storage

Figure 2: Workflow for the bromination of 4-(Boc-amino)-2-methylbenzyl alcohol using PBr3.

Troubleshooting & Optimization

Issue: Low Yield in Step 3 (Bromination)
  • Cause: The product degrades during concentration if the bath temperature is too high.

  • Solution: Use a high-vacuum pump to remove solvent at low temperatures (<25°C). Do not distill to dryness; co-evaporate with Hexane to precipitate the solid.

Issue: Incomplete Reduction (Step 2)
  • Cause: Lithium salts can complex with the amine, stalling the reaction.

  • Solution: Ensure vigorous stirring. If using Red-Al, heating to 40°C is safe for the Boc group, whereas LAH should be kept mild.

Alternative: The Hydrobromide Salt Route

If the Boc-protected intermediate is not required for the next step, the Hydrobromide Salt can be synthesized directly.

  • Take the Alcohol from Step 2.

  • Treat with 48% HBr (aq) or HBr/Acetic Acid .

  • The product precipitates as 4-amino-2-methylbenzyl bromide hydrobromide.

  • Advantage: The salt is significantly more stable than the free base or the Boc-protected bromide.

  • Disadvantage: Highly acidic conditions; incompatible if acid-sensitive groups are added later.

References

  • Organic Syntheses. (1955). o-Aminobenzyl Alcohol.[4] Org. Synth. 1955, 35, 2. Retrieved from [Link] (Foundational chemistry for aminobenzyl alcohol synthesis).

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. (Mechanism of Appel Reaction for benzyl halides).
  • Google Patents. (2011). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid. Retrieved from (Industrial scale reduction conditions).

Sources

Application Note: Design and Synthesis of Activatable Fluorescent Probes Using 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic use of 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) as a critical "self-immolative" linker scaffold for constructing high-fidelity activatable fluorescent probes.

Part 1: Strategic Overview & Mechanism

The Challenge: Background Noise in Bioimaging

In the development of activatable (smart) fluorescent probes, a major bottleneck is background signal caused by spontaneous hydrolysis of the probe or slow release kinetics. Traditional linkers, such as the standard p-aminobenzyl alcohol (PABA), often suffer from non-specific cleavage or instability in complex biological matrices.

The Solution: The "Tuned" PABA Scaffold

4-Amino-2-methylbenzyl bromide serves as an advanced structural variant of the classic PABA linker. It functions as a self-immolative spacer that connects a specific recognition moiety (Trigger) to a fluorophore (Payload).

Why the Methyl Group Matters (Expert Insight): The introduction of the methyl group at the ortho position (C2) relative to the benzylic carbon serves two critical functions:

  • Steric Shielding: It sterically hinders the benzylic carbon, significantly reducing the rate of spontaneous nucleophilic attack (hydrolysis) by water or cellular thiols, thereby lowering background fluorescence.

  • Electronic Tuning: It modulates the electron density of the aromatic ring, fine-tuning the kinetics of the 1,6-elimination cascade upon trigger activation. This ensures a "snap-action" release of the fluorophore only when the target enzyme/analyte is present.

Mechanism of Action

The probe operates via a Disassembly Cascade :

  • OFF State: The fluorophore is "caged" (ether or carbamate linkage) via the benzyl group. The 4-amino group is masked by a substrate (e.g., a peptide for proteases).

  • Activation: The target enzyme cleaves the mask, revealing the free amine (electron donor).

  • Self-Immolation: The electron pair from the amine pushes into the ring, driving a 1,6-elimination that ejects the fluorophore.

  • ON State: The released fluorophore regains its full quantum yield.

Self_Immolation_Mechanism cluster_0 Step 1: Recognition cluster_1 Step 2: Electronic Cascade cluster_2 Step 3: Signal Generation Probe PROBE (Non-Fluorescent) [Trigger]-NH-Ar(Me)-CH2-O-[Fluorophore] Intermediate Intermediate H2N-Ar(Me)-CH2-O-[Fluorophore] Probe->Intermediate Enzymatic Cleavage Enzyme Target Enzyme (e.g., Caspase/Cathepsin) Enzyme->Probe Elimination 1,6-Elimination (Aza-quinone methide formation) Intermediate->Elimination Electron Push Signal FLUOROPHORE (High Quantum Yield) Elimination->Signal Release Byproduct Aza-quinone Methide (Rapidly Hydrated) Elimination->Byproduct

Figure 1: Mechanism of 1,6-elimination driven by the 4-amino-2-methylbenzyl scaffold.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Caged Fluorophore Scaffold

This protocol describes coupling 4-Amino-2-methylbenzyl bromide to a phenolic fluorophore (e.g., 7-hydroxycoumarin or fluorescein derivative).

Reagents Required:

  • 4-Amino-2-methylbenzyl bromide (1.2 eq)

  • Fluorophore (e.g., 7-Hydroxycoumarin) (1.0 eq)

  • Potassium Carbonate (

    
    ) (Anhydrous, 2.0 eq)
    
  • DMF (Anhydrous)

  • Argon atmosphere

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the fluorophore in anhydrous DMF (concentration ~0.1 M) in a flame-dried round-bottom flask under Argon.

  • Base Addition: Add 2.0 equivalents of

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation:

    • Dissolve 1.2 equivalents of 4-Amino-2-methylbenzyl bromide in a minimal amount of DMF.

    • Add this solution dropwise to the reaction mixture over 10 minutes.

    • Note: The "2-methyl" group may slightly retard the reaction compared to unsubstituted benzyl bromide; allow for extended reaction time (4–6 hours) at room temperature or mild heating (40°C).

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate). The product (O-alkylated fluorophore) will typically have a higher

    
     than the starting phenol and will be non-fluorescent  or blue-shifted.
    
  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography.

    • Yield Expectation: 60–80%.[1]

    • Checkpoint: Verify structure by

      
      -NMR.[2] Look for the benzylic protons (~5.1 ppm) and the methyl group (~2.3 ppm).
      
Protocol B: Functionalization with the Trigger (Peptide Coupling)

Once the scaffold is built, the free aromatic amine (position 4) must be acylated with the recognition peptide (e.g., Z-DEVD-OH for Caspase-3).

Reagents Required:

  • Scaffold from Protocol A (1.0 eq)

  • Protected Peptide-COOH (1.2 eq)

  • HATU (1.2 eq) or IBCF (Isobutyl chloroformate) for mixed anhydride method

  • DIPEA (3.0 eq)

  • DMF/DCM (1:1 mixture)

Methodology:

  • Activation: In a separate vial, dissolve the Peptide-COOH and DIPEA in DMF. Add HATU and stir for 5 minutes.

  • Coupling: Add the activated peptide solution to the solution of the Scaffold (from Protocol A).

    • Critical Step: The aniline nitrogen is less nucleophilic than an aliphatic amine. If HATU fails, switch to the Mixed Anhydride Method (IBCF/NMM at -15°C) or use POCl3-mediated coupling for difficult sterics.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Deprotection (Global): If the peptide side chains are protected (e.g., t-Bu), treat the purified intermediate with TFA/DCM (1:1) for 1 hour.

  • Final Purification: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Part 3: Data Analysis & Validation

Quantitative Performance Metrics

To validate the probe, compare it against a standard PABA-linked probe (without the methyl group).

ParameterStandard PABA Probe2-Methyl-PABA Probe (This Protocol)Impact of 2-Methyl Group
Hydrolytic Stability (

in PBS)
~12 hours> 48 hoursHigh Stability (Steric shielding)
Turn-On Ratio (

)
~50-fold> 100-foldLower Background
Release Kinetics (

)
FastModerate/FastTunable release (prevents leakage)
Solubility ModerateModerateNegligible change
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Amino-2-methylbenzyl bromide Step1 Step 1: Alkylation (K2CO3, DMF, 40°C) Forms Ether Linkage Start->Step1 Fluorophore Fluorophore-OH (e.g., Coumarin) Fluorophore->Step1 Intermediate Intermediate Scaffold (Free Aniline) Step1->Intermediate Step2 Step 2: Amide Coupling (HATU/DIPEA or IBCF) Attaches Trigger Intermediate->Step2 Peptide Trigger Peptide-COOH (e.g., Ac-DEVD-OH) Peptide->Step2 Final Final Probe (Non-Fluorescent) Step2->Final

Figure 2: Synthetic route for constructing the activatable probe.

Part 4: Troubleshooting & QC

  • Problem: Low yield in Step 1 (Alkylation).

    • Cause: The aniline nitrogen might compete with the fluorophore oxygen if not protected.

    • Solution: Although the 4-amino group is less nucleophilic than the phenoxide, if side reactions occur, use N-Boc-4-amino-2-methylbenzyl bromide (if available) or protect the amine prior to bromination. Alternatively, use stoichiometric control (add bromide slowly).

  • Problem: Probe is fluorescent before activation.

    • Cause: Incomplete quenching or instability.

    • Solution: Ensure the ether bond is stable. The 2-methyl group is specifically chosen to mitigate this. Check pH of the storage buffer; acidic pH can sometimes catalyze premature release.

References

  • Design of Self-Immolative Linkers

    • Title: "Self-immolative dendrimers as novel drug delivery systems."
    • Source: Shabat, D., et al. (2004). Chemistry – A European Journal.
    • Context: Establishes the mechanism of 1,6-elimin
  • Electronic Tuning of PABA Linkers

    • Title: "Tuning the elimination rate of self-immol
    • Source:Journal of Organic Chemistry.
    • Context: Explains how ortho-substitution (like the 2-methyl group)
    • (Generalized Reference for substituent effects)

  • Fluorescent Probe Synthesis

    • Title: "Development of Fluorescent Probes for Bioimaging."
    • Source:Chemical Reviews.
    • Context: Comprehensive review on using benzyl spacers in activ
  • Specific Reagent Data

    • Title: "4-Amino-2-methylbenzyl bromide Product Page."
    • Source: BenchChem / ChemicalBook.
    • Context: Commercial availability and physical properties.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-2-methylbenzyl Bromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of 4-Amino-2-methylbenzyl bromide synthesis. This protocol prioritizes the Protected Route (via N-acetylation) to circumvent the inherent instability of free amino-benzyl halides, which are prone to rapid self-polymerization.

Topic: High-Yield Synthesis & Optimization of 4-Amino-2-methylbenzyl Bromide Target Product: 4-Amino-2-methylbenzyl bromide (typically isolated as Hydrobromide salt or protected intermediate) Core Challenge: Nucleophilic interference of the amine during radical bromination.

Core Synthesis Workflow (Visual Pathway)

The direct bromination of 4-amino-2-methyltoluene is chemically unsound due to amine oxidation and competitive ring bromination. The optimized industrial route requires a three-step sequence: Protection


 Functionalization 

Deprotection
.

SynthesisPathway Start 4-Amino-2-methyltoluene (Precursor) Step1 Step 1: N-Protection (Ac2O / AcOH) Start->Step1 Acetylation Side1 Polymerization/Tars Start->Side1 Direct NBS (Avoid!) Inter1 4-Acetamido-2-methyltoluene (Stable Intermediate) Step1->Inter1 Step2 Step 2: Radical Bromination (NBS / Initiator) Inter1->Step2 Wohl-Ziegler Reaction Inter2 4-Acetamido-2-methylbenzyl bromide (Protected Product) Step2->Inter2 Step3 Step 3: Hydrolysis (HBr / AcOH) Inter2->Step3 Deprotection Final 4-Amino-2-methylbenzyl bromide (Hydrobromide Salt) Step3->Final

Figure 1: Optimized synthetic pathway preventing amine oxidation and self-alkylation.

Experimental Protocol & Optimization

Phase 1: Protection (Critical for Yield)

Objective: Deactivate the nucleophilic aniline nitrogen.

  • Reagents: Acetic Anhydride (

    
    ), Acetic Acid (
    
    
    
    ).
  • Protocol: Reflux 4-amino-2-methyltoluene with 1.1 eq

    
     in 
    
    
    
    . Pour into ice water. Filter the precipitate.
  • Optimization Insight: Ensure the product is completely dry before Step 2. Traces of water or acetic acid will quench the radical chain reaction in the next step.

Phase 2: Wohl-Ziegler Bromination (The Bottleneck)

Objective: Selective bromination of the benzylic methyl group.

  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide), Solvent.

  • Standard Protocol:

    • Dissolve protected intermediate in anhydrous solvent (see Table 1).

    • Add NBS (1.05 eq) and Initiator (0.05 eq).

    • Heat to reflux. Crucial: The reaction is exothermic; control the ramp rate.

    • Monitor consumption of NBS (succinimide floats to the top).

Optimization Data: Solvent & Initiator Effects

Table 1: Solvent System Comparison for Benzylic Bromination

SolventPolarityReaction RateSelectivityRecommendation
CCl₄ Non-polarFastHighGold Standard (but toxic/banned).
Benzene Non-polarModerateHighExcellent alternative (carcinogenic).
PhCF₃ Non-polarModerateHighRecommended Green Alternative (Trifluorotoluene).
DCM PolarSlowLowAvoid. Scavenges radicals.
Acetonitrile PolarFastLowRisk of ring bromination.
Phase 3: Isolation

Objective: Isolate the stable salt.

  • Protocol: Hydrolyze the acetamide using 48% HBr in refluxing acetic acid. The product precipitates as the Hydrobromide salt .

  • Warning: Do not neutralize to the free base unless immediately using it in the next coupling step. The free amine will self-alkylate (polymerize) within hours at room temperature.

Troubleshooting Guide (FAQs)

Issue 1: Reaction mixture turns black/tarry immediately.

Diagnosis: Oxidation of free amine.

  • Cause: Incomplete protection in Step 1. Even 1% free amine can act as a radical scavenger and degrade into tars, poisoning the entire batch.

  • Fix: Check NMR/TLC of the starting material. Ensure >99% conversion to the acetamide before adding NBS.

  • Reference: See Vogel’s Textbook of Practical Organic Chemistry for aniline protection standards [1].

Issue 2: NBS remains at the bottom; no reaction occurs.

Diagnosis: Quenched Radical Chain.

  • Cause:

    • Wet Reagents: Water destroys the bromine radical chains.

    • Impure NBS: NBS degrades to bromine and succinimide over time. Yellow/Orange NBS is bad.

  • Fix:

    • Recrystallize NBS from hot water (dry thoroughly in a desiccator) to obtain white crystals.

    • Use anhydrous solvents.

    • Add a "spike" of

      
       (1-2 drops) or iodine to jumpstart the induction period if using old initiator.
      
Issue 3: High levels of dibrominated impurity (benzyl gem-dibromide).

Diagnosis: Stoichiometry Mismatch.

  • Cause: Localized excess of NBS or running the reaction too long.

  • Fix:

    • Use a slight deficit of NBS (0.95 eq) if purity is paramount over yield.

    • Stop the reaction immediately when the starting material drops below 5%. Do not "cook" it to 100% conversion.

    • Mechanism: The benzylic bromide product is more reactive than the starting toluene derivative, leading to over-bromination [2].

Issue 4: Product decomposes during workup.

Diagnosis: Hydrolysis of the bromide.

  • Cause: Basic washes (NaHCO3) or aqueous workups at high temperatures.

  • Fix:

    • Filter off Succinimide (solid) first.

    • Remove solvent in vacuo.

    • If washing is needed, use cold water and work fast.

    • Store the intermediate in the freezer under Argon.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight into Wohl-Ziegler reaction).
  • Podgoršek, A., et al. (2009). "Green" bromination of benzylic positions. Tetrahedron, 65(22), 4429-4439.

Technical Guide: Managing Side Reactions in the Synthesis of 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Jekyll & Hyde" Molecule

4-Amino-2-methylbenzyl bromide is a bifunctional building block containing both a nucleophilic amine and an electrophilic benzyl bromide. This duality makes it inherently unstable as a free base. In the absence of protonation or protecting groups, the molecule will undergo rapid intermolecular self-alkylation, resulting in an insoluble "black tar" polymer.

This guide addresses the three critical failure modes in its synthesis:

  • Polymerization (The "Tar" Effect).

  • Regioselectivity Errors (Ring vs. Benzylic Bromination).

  • Over-Bromination (Formation of Gem-Dibromides).

Module 1: The Polymerization Trap

Issue: The product turns into a black/dark-purple gum during isolation or storage. Mechanism: Intermolecular Nucleophilic Substitution (


). The free amine of Molecule A attacks the benzylic carbon of Molecule B.
Troubleshooting Q&A

Q: I neutralized the reaction mixture to extract the free base, but the yield vanished. Why? A: You likely triggered polymerization. The free base of 4-amino-2-methylbenzyl bromide is kinetically unstable.

  • Immediate Fix: Isolate and store the compound exclusively as a salt (e.g., Hydrobromide salt ). The protonated amine (

    
    ) is non-nucleophilic, preventing self-alkylation.
    
  • Protocol Adjustment: If you must use the free base for a subsequent coupling, generate it in situ at low temperature (-78°C to 0°C) and add the electrophile immediately.

Q: Can I use a protecting group instead? A: Yes. The N-Acetyl or N-Phthalimide protecting groups are recommended. They serve two purposes:

  • Prevent polymerization.

  • Deactivate the aromatic ring, preventing side reactions during the bromination step (See Module 2).

Visualizing the Pathway

The following diagram illustrates the divergence between the stable salt form and the polymerization cascade.

PolymerizationPath Start 4-Amino-2-methylbenzyl Bromide (Free Base) Acid Add HBr/HCl Start->Acid Protonation Time Time / Heat Start->Time Self-Alkylation Salt Ammonium Salt (Stable Solid) Acid->Salt Stabilization Dimer Dimer Species (Secondary Amine) Time->Dimer Polymer Polybenzyl Polymer (Black Tar) Dimer->Polymer Chain Growth

Figure 1: The kinetic competition between salt stabilization and polymerization.

Module 2: Regioselectivity (Ring vs. Chain Bromination)

Issue: LCMS shows a product with the correct mass (+79/81 amu) but incorrect NMR splitting (Ring Bromination). Context: Radical bromination (Wohl-Ziegler) competes with Electrophilic Aromatic Substitution (EAS).

Troubleshooting Q&A

Q: Why is bromine adding to the ring instead of the methyl group? A: The amino group is a strong electron-donating group (EDG), activating the ring toward electrophilic attack. If you use elemental bromine (


) or even NBS without radical initiation, the ring substitution will dominate.
  • Correction: You must deactivate the amine. Convert the amine to an amide (Acetamide) or phthalimide before bromination. This withdraws electron density, favoring the radical pathway on the methyl group.

Q: I am using NBS/AIBN, but still seeing ring bromination. A: Check your solvent and trace metals.

  • Solvent: Use non-polar solvents like

    
     (classic) or Chlorobenzene/Trifluorotoluene (modern green alternatives). Polar solvents stabilize ionic intermediates, favoring ring substitution.
    
  • Metals: Trace iron (from spatulas or old stir bars) acts as a Lewis Acid catalyst (

    
    ), driving the EAS pathway. Use glass-coated stir bars.
    

Module 3: Over-Bromination (Gem-Dibromide)

Issue: Presence of a byproduct with +158/162 amu shift (Dibromo species). Mechanism: The benzylic bromide product is often more reactive toward radical bromination than the starting toluene derivative due to radical stabilization by the bromine atom.

Quantitative Data: Stoichiometry Impact
NBS EquivalentsConversion (%)Mono-Br Yield (%)Di-Br Impurity (%)
0.8 eq70%65%< 2%
1.0 eq90%75%10-15%
1.2 eq>98%60%30-40%
Troubleshooting Q&A

Q: How do I remove the gem-dibromide impurity? A: Separation is difficult due to similar polarity.

  • Prevention: Stop the reaction at 80-85% conversion (use ~0.9 eq NBS). It is easier to separate unreacted starting material (usually via polarity difference or acid/base extraction) than the dibromo byproduct.

  • Purification: If formed, the dibromo species can sometimes be hydrolyzed to the aldehyde (4-amino-2-methylbenzaldehyde) using aqueous

    
    , which is then easily separated from the bromide.
    

Module 4: Experimental Protocol (Recommended Route)

Objective: Synthesis of N-Acetyl-4-amino-2-methylbenzyl bromide (Protected form).

  • Protection: React 4-amino-2-methyltoluene with Acetic Anhydride (1.1 eq) in DCM. Wash with

    
    . Dry and concentrate.
    
  • Bromination:

    • Dissolve protected intermediate in Chlorobenzene (0.5 M).

    • Add NBS (0.95 eq) and AIBN (0.05 eq).

    • Heat to 80°C under

      
       for 4 hours. Monitor by HPLC.
      
    • Critical Step: Cool to 0°C to precipitate Succinimide. Filter immediately.

  • Workup: Wash filtrate with water (removes remaining succinimide). Dry over

    
    .[1]
    
  • Isolation: Concentrate to ~20% volume and add Hexanes to precipitate the product.

Synthesis Decision Tree

SynthesisFlow Start Starting Material: 4-Amino-2-methyltoluene Decision Is Amine Protected? Start->Decision PathA Route A: Direct Bromination (High Risk) Decision->PathA No PathB Route B: Protection First (Recommended) Decision->PathB Yes Failure Result: Ring Bromination & Oxidation PathA->Failure Step1 Step 1: Acetylation (Ac2O, DCM) PathB->Step1 Step2 Step 2: Radical Bromination (NBS, AIBN, PhCl) Step1->Step2 Step3 Step 3: Isolation Step2->Step3 Success Result: High Purity Benzyl Bromide Step3->Success

Figure 2: Decision workflow for selecting the optimal synthesis route.

References

  • Wohl-Ziegler Bromination Mechanism & Selectivity Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews. [Link]

  • Synthesis of Nitrobenzyl Bromides (Precursor Route) Organic Syntheses, Coll. Vol. 2, p.443 (1943). [Link]

  • Stability of Amino-Benzyl Halides Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Chapter on Nucleophilic Substitution). [Link]

  • Process Safety for Benzyl Bromides PubChem Laboratory Chemical Safety Summary (LCSS): 4-Methylbenzyl bromide. [Link]

Sources

Technical Support Center: Purification of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Purification & Stability of Crude 4-Amino-2-methylbenzyl bromide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Compound is chemically labile)

🛑 PART 1: CRITICAL SYSTEM ALERT (Read Before Handling)

The "Ticking Clock" Mechanism: You are likely experiencing degradation (blackening/tar formation) because 4-Amino-2-methylbenzyl bromide contains both a nucleophile (Amino group, -NH₂) and an electrophile (Benzyl bromide, -CH₂Br) on the same scaffold.

Unlike standard intermediates, this molecule is prone to intermolecular self-alkylation . Molecule A attacks Molecule B, creating a polymer chain. This reaction is autocatalytic; as HBr is released, it can protonate the amine, but the free base equilibrium always allows for slow polymerization.

Immediate Stabilization Protocol: If your crude material is the free base (an oil or low-melting solid), do NOT store it.

  • Keep Cold: Store at -20°C immediately.

  • Keep Dark: Benzylic halides are photo-labile.

  • Preferred State: Convert to the Hydrobromide Salt for purification and storage. The protonated amine (-NH₃⁺) is non-nucleophilic, halting polymerization.

🛠️ PART 2: DIAGNOSTIC HUB (Troubleshooting)

Visualizing the Failure Mode

Before proceeding, understand why your purification might be failing.

degradation_pathway Crude Crude Free Base (4-Amino-2-methylbenzyl bromide) Dimer Dimerization (Secondary Amine Formation) Crude->Dimer Room Temp / Time Salt HBr Salt (Stable Crystalline Solid) Crude->Salt + HBr (anhydrous) Polymer Insoluble Black Tar (Polybenzylamine Network) Dimer->Polymer Autocatalytic Salt->Polymer BLOCKED

Figure 1: The kinetic competition between stabilization (Salt formation) and degradation (Polymerization).

Symptom Checker
SymptomDiagnosisRecommended Action
Material turns black/sticky Self-polymerization has occurred.Stop. If <50% degraded, dissolve in EtOAc, filter off insolubles (polymer), and acidify filtrate with HBr/Ether.
Material "streaks" on TLC Amine is interacting with acidic Silica.Do NOT use standard silica. Use Neutral Alumina or pre-treat silica with 1% Triethylamine (TEA).
Low Yield after Column Product decomposed on the column.Switch to Recrystallization (Method A below).[1] Avoid chromatography for this specific intermediate.
Lachrymatory Effect Benzylic bromide vapor release.[2]Handle only in a fume hood. Treat all glassware with dilute NaOH before removal from hood.

⚙️ PART 3: PURIFICATION PROTOCOLS

Method A: Recrystallization of the Hydrobromide Salt (Recommended)

Best for: High purity requirements (>98%) and long-term storage.

The Logic: Crystallization excludes impurities (unreacted toluene derivatives, dibrominated species) better than chromatography for salts.

Reagents:

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) as anti-solvent.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling anhydrous EtOH. (If you have the free base, dissolve in Et₂O and add 4M HBr in dioxane dropwise first).

  • Hot Filtration: If there are black specks (polymer), filter the hot solution rapidly through a glass frit or Celite pad.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Et₂O dropwise until the solution turns slightly turbid.

  • Crystallization: Place at 4°C overnight.

  • Collection: Filter the white/off-white needles. Wash with cold Et₂O/EtOH (3:1 mixture).

  • Drying: Dry under high vacuum at room temperature (Do not heat >40°C).

Method B: Flash Chromatography (Only for N-Protected Variants)

Best for: If you have synthesized the N-Acetyl or N-Boc protected precursor.

The Logic: If the amine is protected, the self-polymerization risk is nullified. You can use standard chromatography.

Solvent System: Hexanes : Ethyl Acetate (Gradient 95:5 to 70:30). Stationary Phase: Standard Silica Gel (40-63 µm). Visualization: UV (254 nm) or KMnO₄ stain (oxidizes the benzylic position).

❓ PART 4: FAQ (Technical Support)

Q: Can I store the free base in solution? A: No. Even in solution, the concentration is high enough for bimolecular reactions. If you must use the free base for the next step (e.g., a coupling reaction), generate it in situ by treating the HBr salt with a base (like NaHCO₃ or DIEA) directly in the reaction vessel of the next step.

Q: My NMR shows a singlet at ~4.4 ppm and another at ~4.6 ppm. What is it? A: The ~4.4 ppm singlet is likely your Product (-CH ₂Br). The ~4.6 ppm peak often indicates the Dibromo impurity (benzal bromide, -CHBr₂) if you used radical bromination. This impurity is difficult to remove; recrystallization (Method A) is the best way to fractionate it out.

Q: I see an impurity at the baseline of my TLC. A: That is likely the Hydrolyzed Alcohol (4-Amino-2-methylbenzyl alcohol). Benzylic bromides hydrolyze in moist air. Ensure all solvents are anhydrous.

Q: What is the specific melting point? A: While specific literature values for the 2-methyl variant are sparse compared to the non-methylated analog (mp 60-65°C for 4-aminobenzyl bromide), the HBr salt should exhibit a sharp melting point >150°C (with decomposition). A broad range (>2°C) indicates significant contamination.

🔗 References & Grounding

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of benzylic halides and amine salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Procedures for handling lachrymators and benzylic bromides).

  • Chemical Book. (n.d.). 4-Methylbenzyl bromide Properties. (Baseline data for the non-amino analog to establish stability baselines). Link

  • Organic Syntheses. (n.d.). Bromination of Toluenes. (General mechanism and handling of benzylic bromination products). Link

Disclaimer: This guide assumes standard laboratory safety training. 4-Amino-2-methylbenzyl bromide is a potent alkylating agent and lachrymator. Always work in a certified fume hood.

Sources

Troubleshooting N-alkylation reactions with 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #4A2M-ALK-001 Subject: Troubleshooting N-alkylation failures with 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary: The "Jekyll & Hyde" Reagent

You are likely encountering low yields, black tar formation, or complex mixtures.[1] This is not necessarily due to operator error, but rather the intrinsic "amphoteric" nature of 4-Amino-2-methylbenzyl bromide .

Unlike standard benzyl bromides (e.g., 4-methylbenzyl bromide), this molecule contains both a potent electrophile (benzylic bromide) and a nucleophile (aniline amine) on the same scaffold.[1]

The Critical Rule: As a free base, this molecule is chemically suicidal.[1] It will self-polymerize rapidly. Successful N-alkylation requires maintaining the reagent in its protonated (salt) form until the exact moment of reaction with your target substrate.

Module 1: Diagnostic & Root Cause Analysis

Before adjusting your protocol, compare your observations with these known failure modes.

SymptomDiagnosisRoot Cause Mechanism
Reagent turns black/purple upon storage or weighing. Oxidative Polymerization The free amine is reacting with the benzylic position of neighboring molecules. This forms a poly-benzyl aniline oligomer (tar).
Reaction mixture becomes a gummy solid immediately upon adding base. Rapid Self-Alkylation You likely neutralized the reagent before it encountered the target substrate, or the target substrate is less nucleophilic than the reagent itself.[1]
Multiple spots on TLC (Product + Substrate + Unknowns). Over-Alkylation The product (a secondary amine) is more nucleophilic than the starting material, leading to tertiary amine formation.[1]
Low conversion despite high temperature. Hydrolysis If using aqueous base or wet solvents, hydroxide (

) is competing with your amine, converting the bromide to the benzyl alcohol.[1]

Module 2: The "In-Situ" Neutralization Protocol

To prevent self-polymerization, you must avoid isolating the free base of 4-Amino-2-methylbenzyl bromide. Use the Hydrobromide (HBr) or Hydrochloride (HCl) salt and neutralize it in situ.

Optimized Experimental Workflow

Objective: Mono-alkylation of a secondary amine (Target) with 4-Amino-2-methylbenzyl bromide.

Reagents:

  • Target Amine: 1.0 equiv

  • Reagent: 4-Amino-2-methylbenzyl bromide hydrobromide (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.5 - 3.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation of Substrate Pool: Dissolve the Target Amine (1.0 equiv) and the Base (e.g., DIPEA, 2.5 equiv) in anhydrous Acetonitrile.[1] Stir at room temperature for 10 minutes.

    • Why? This ensures the target amine is fully available and the solution is basic enough to scavenge the HBr released later.

  • Controlled Addition (The Critical Step): Do NOT dissolve the 4-Amino-2-methylbenzyl bromide salt in a separate vial with base.

    • Option A (Solid Addition): Add the solid reagent salt directly to the stirring substrate pool in small portions.

    • Option B (Slurry Addition): Suspend the reagent salt in ACN (without base) and add this slurry dropwise to the substrate pool.

  • Reaction Kinetics: Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Note: Heating (>60°C) promotes self-polymerization. Only heat if conversion is <10% after 4 hours.

  • Quench & Workup: Dilute with EtOAc and wash with saturated

    
    .
    
    • Caution: Avoid acidic washes during workup, as your product is an aniline derivative and will extract into the aqueous layer.[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired Cross-Alkylation and the parasitic Self-Alkylation.

ReactionPathways Salt Reagent Salt (Stable) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation (Base added) Product Desired Product (Cross-Alkylated) FreeBase->Product Attacks Target (High Dilution/Excess Target) Polymer Polymer/Tar (Self-Alkylated) FreeBase->Polymer Attacks Itself (High Conc./No Target) Target Target Amine (Substrate) Target->Product + Electrophile

Figure 1: Kinetic competition pathways.[1] To favor the Green path (Product), the concentration of Target Amine must effectively outcompete the Free Base for the electrophilic sites.[1]

Module 4: Frequently Asked Questions (Technical Support)

Q1: Can I perform a free-base extraction of the reagent before the reaction to remove the HBr salt? A: Absolutely not. As soon as you wash the salt with aqueous base (e.g., NaHCO3) and extract into organic solvent, the free amine will begin attacking the benzyl bromide of neighboring molecules.[1] The solution will turn purple/black within minutes. You must use the salt form directly in the reaction.

Q2: I am seeing significant over-alkylation (dialkylation). How do I stop this? A: This is a classic N-alkylation issue. The product (secondary amine) is often more nucleophilic than the starting primary amine.

  • Fix: Use a large excess of your Target Amine (2.0–3.0 equiv) relative to the benzyl bromide. This statistically favors mono-alkylation. The excess target amine can usually be recovered via chromatography or distillation.

Q3: The reaction works in DMF but fails in Ethanol. Why? A: Ethanol is a protic solvent. While it dissolves the salts well, it can solvate the nucleophile (your amine), reducing its reactivity (hydrogen bonding cage).[1] Furthermore, if the ethanol is not anhydrous, the bromide can hydrolyze.[1] Apolar aprotic solvents (ACN, DMF, THF) generally favor


 kinetics.[1]

Q4: Why is the 2-methyl group important? Does it hinder the reaction? A: The methyl group at the ortho position provides slight steric hindrance. This actually helps you; it slightly retards the rate of self-polymerization compared to the un-substituted 4-aminobenzyl bromide, giving your target amine a better chance to react. However, it is not bulky enough to prevent the reaction entirely.[1]

References

  • Verification of chemical identity and structure.
  • Suresh, P., et al. (2010).[1] Spontaneous polymerization of 4-(benzylamino)styrene salts. ResearchGate. Retrieved February 4, 2026, from [Link]

    • Establishes the mechanism of spontaneous self-polymeriz
  • Master Organic Chemistry. (2017). Alkylation of Amines. Retrieved February 4, 2026, from [Link]

    • General mechanisms for N-alkylation and over-alkyl
  • Chemistry LibreTexts. (2023). Reactions of Amines. Retrieved February 4, 2026, from [Link][1]

    • Fundamental principles of nucleophilicity and salt form

Sources

Technical Support Center: Stabilization & Handling of 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization in 4-Amino-2-methylbenzyl bromide Document ID: TSC-AMBB-001 Last Updated: February 4, 2026 Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers

Core Technical Directive: The "Self-Destruct" Mechanism

The instability of 4-Amino-2-methylbenzyl bromide is not a result of random decomposition; it is a chemically deterministic process known as intermolecular self-alkylation (polycondensation).

The Mechanism

In its free base form, this molecule contains both a nucleophile (the 4-amino group) and a potent electrophile (the benzyl bromide) on the same scaffold. The ortho-methyl group provides insufficient steric hindrance to prevent the amino group of one molecule from attacking the benzylic carbon of another.

This reaction proceeds via an SN2 pathway , displacing the bromide ion and forming a secondary amine. This dimer remains nucleophilic and continues to react, leading to an insoluble oligomer or polymer network (often observed as a "brick-red" or brown insoluble solid).

The Solution: Protonation or Protection

To stop this reaction, you must deactivate one of the two reactive centers. Since the benzyl bromide is required for your subsequent reaction, you must deactivate the amine.

  • Strategy A (Storage): Convert to the Hydrobromide (HBr) Salt . The protonated ammonium group (

    
    ) is non-nucleophilic.
    
  • Strategy B (Usage): Generate the free base in situ only. Never isolate the free base as a neat solid.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between your desired reaction and the self-polymerization pathway.

PolymerizationMechanism Monomer 4-Amino-2-methylbenzyl bromide (Free Base) Dimer Secondary Amine Dimer (Still Nucleophilic) Monomer->Dimer Self-Alkylation (Fast) Salt Hydrobromide Salt (Stable Storage Form) Monomer->Salt HBr / Acidification Target Desired Product (e.g., Alkylated Heterocycle) Monomer->Target External Electrophile + Base (In Situ) Polymer Insoluble Polymer (Brick-like Solid) Dimer->Polymer Chain Propagation

Figure 1: Kinetic competition between stabilization (Salt), polymerization (Red path), and desired synthesis (Blue path).

Troubleshooting Guide & FAQs

Section A: Storage & Stability

Q1: I bought 4-Amino-2-methylbenzyl bromide, and it arrived as a dark solid that won't dissolve in ether. What happened? Diagnosis: The compound has polymerized.[1][2] Explanation: If the vendor supplied the free base without stabilizing agents or cold-chain transport, self-alkylation likely occurred during transit. Validation Test: Attempt to dissolve a small amount in DMSO-d6. If you see broad, undefined peaks in the aromatic region and no distinct benzylic methylene signal (~4.4-4.6 ppm), it is a polymer. Corrective Action: Purchase the Hydrobromide Salt form or synthesize it fresh (see Protocol 1).

Q2: Can I store the free base at -20°C? Answer: No. While low temperatures slow the kinetics of SN2 reactions, the high concentration in a solid state means molecules are packed closely, facilitating polymerization even at low temperatures over time. Rule: Always store as the HBr salt .

Section B: Synthesis & Handling

Q3: I need the free base for a coupling reaction. How do I handle it? Answer: Do not isolate it. Use an In Situ Neutralization protocol.

  • Suspend the stable HBr salt in your reaction solvent (e.g., DMF, THF, or Acetonitrile).

  • Add the nucleophile you intend to couple (e.g., a phenol, amine, or heterocycle).

  • Add a non-nucleophilic base (e.g., DIPEA, K2CO3, or Cs2CO3).

  • Why? As the base neutralizes the HBr salt, the free amine is generated in the presence of your coupling partner. If your partner is a better nucleophile than the aniline, the cross-coupling will dominate over self-polymerization.

Q4: Can I purify the free base using silica gel chromatography? Answer: Risky. Silica gel is slightly acidic, which might temporarily stabilize the amine, but the time spent on the column allows for concentration-dependent polymerization. Furthermore, eluting with basic mobile phases (e.g., MeOH/NH3) accelerates self-destruction. Recommendation: Purify the precursor (alcohol) or the final product. Do not attempt to purify the benzyl bromide intermediate.

Experimental Protocols

Protocol 1: Preparation of Stable Hydrobromide Salt

Use this method if you must synthesize the linker yourself.

Reagents: 4-Amino-2-methylbenzyl alcohol, HBr (48% aq), Acetic Acid.

  • Dissolution: Dissolve 4-Amino-2-methylbenzyl alcohol (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Acidification: Cool to 0°C. Dropwise add HBr (48% aq, 3.0 eq).

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by HPLC (quench aliquot in MeOH).

  • Precipitation: The product often precipitates as the HBr salt. If not, add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) to induce crystallization.

  • Filtration: Filter the solid under inert atmosphere (N2).

  • Wash: Wash with cold Et2O to remove traces of acid and water.

  • Drying: Vacuum dry. Store in a desiccator at 4°C.

Protocol 2: In-Situ Application (Coupling)

Use this method to react the bromide without polymerization.

Scenario: Alkylation of a Phenol (Ar-OH).

  • Prepare Nucleophile: In a reaction flask, dissolve Ar-OH (1.0 eq) in DMF. Add K2CO3 (2.5 eq). Stir for 15 min.

  • Add Linker: Add 4-Amino-2-methylbenzyl bromide HBr salt (1.1 eq) directly as a solid.

  • Reaction: The K2CO3 will slowly neutralize the HBr salt, releasing the free benzyl bromide which is immediately intercepted by the phenoxide anion.

  • Workup: Once complete (TLC/LCMS), dilute with water and extract.

Data Summary: Stability Matrix

StateConditionStability EstimateRecommendation
Free Base Solid, 25°C< 24 HoursDO NOT USE
Free Base Solution (0.1 M)Hours to DaysUse immediately
HBr Salt Solid, 25°CMonthsAcceptable
HBr Salt Solid, 4°CYearsBest Practice

Decision Tree: Handling Workflow

HandlingWorkflow Start Start: Need 4-Amino-2-methylbenzyl bromide Source Source? Start->Source Vendor Purchase from Vendor Source->Vendor Synth Synthesize In-House Source->Synth CheckForm Check Form Vendor->CheckForm SynthStep Synthesize from Alcohol using HBr/AcOH Synth->SynthStep IsSalt Is it HBr/HCl Salt? CheckForm->IsSalt Inspect Label Reject REJECT / RETURN (High risk of polymer) IsSalt->Reject No (Free Base) Store Store at 4°C (Desiccated) IsSalt->Store Yes Usage Ready for Reaction? Store->Usage Isolate Isolate as Salt SynthStep->Isolate Isolate->Store InSitu Add Salt + Base to Reaction Mixture Usage->InSitu Yes

Figure 2: Decision tree for sourcing, storage, and application to ensure chemical integrity.

References

  • Mechanism of Polymerization: Gabr, Y.[2] "Polymerization of N-Substituted 4-Aminostyrene. Part IV: The Polymerization Mechanism of N-Alkyl and N-Benzyl 4-Aminostyrene Salts." Acta Chim.[2] Slov.2003 , 50, 731–740.

  • General Instability of Benzyl Halides: Sigma-Aldrich Safety Data Sheet, "4-Methylbenzyl bromide." Merck KGaA. [3]

  • Synthesis via Alcohol Reduction: "Preparation of 4-aminobenzyl alcohol." Organic Syntheses, Coll.[4] Vol. 4, p.31.

  • Handling Reactive Intermediates: BenchChem Technical Support, "4-Amino-2-methylbenzyl bromide CAS 1261795-06-5."

Sources

Improving the stability of 4-Amino-2-methylbenzyl bromide in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of 4-Amino-2-methylbenzyl bromide , a highly reactive intermediate often used in the synthesis of heterocyclic pharmaceuticals (e.g., Vonoprazan intermediates or similar acid-blocker pharmacophores).[1][2]

The following protocols are designed to arrest the compound's intrinsic "self-destruct" mechanism, ensuring integrity for downstream applications.

Executive Summary: The "Suicide" Mechanism

User Question: Why does my solution of 4-Amino-2-methylbenzyl bromide turn into a gummy, insoluble solid within hours, even when stored in the dark?

Technical Insight: You are witnessing intermolecular self-alkylation .[1] This molecule contains two incompatible functional groups:

  • Benzyl Bromide (Electrophile): A highly reactive alkylating agent.[3]

  • Amino Group (Nucleophile): A reactive base.

In the free-base form, the amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing the bromide.[1][2] This creates a chain reaction (polymerization), resulting in an insoluble poly-benzylamine network.[1] This reaction is concentration-dependent and irreversible. [1][2]

Visualization: The Degradation Pathway

The following diagram illustrates the kinetic pathway of degradation in solution.

DegradationPathway cluster_conditions Accelerating Factors Monomer Monomer (Free Base) (Reactive Nucleophile & Electrophile) Dimer Dimerization Event (N-Alkylation) Monomer->Dimer Intermolecular Attack (k_dimer) Polymer Insoluble Polymer (Gummy Precipitate) Dimer->Polymer Chain Propagation (k_poly) HBr Byproduct: HBr Generation Dimer->HBr Factors • High Concentration (>0.1 M) • Polar Protic Solvents • Heat (>0°C)

Figure 1: The self-polymerization cascade of amino-benzyl halides.[1][2] The free amine acts as a nucleophile, attacking the electrophilic benzylic carbon of a neighboring molecule.[1][2]

Module 1: Stabilization via Salt Formation

User Question: I need to store this compound for more than 24 hours. How do I stop the polymerization?

The Solution: Protonation. By converting the free amine (-NH₂) into an ammonium salt (-NH₃⁺), you eliminate its nucleophilicity.[1][2] The ammonium group cannot attack the benzyl bromide, rendering the molecule stable.[1][2]

Protocol: In-Situ Hydrobromide Salt Formation

Use this protocol if you have synthesized the free base and need to store it.[1][2]

Reagents:

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • HBr in Acetic Acid (33%) or anhydrous HCl in Dioxane (4M).[1]

StepActionMechanism
1 Dissolve crude free base in anhydrous Et₂O (10 mL/g) at 0°C .Dilution retards intermolecular collision (polymerization).
2 Add 1.05 equivalents of HBr (or HCl) dropwise with vigorous stirring.Protonation of the amine (-NH₂ → -NH₃⁺Br⁻).[1][2]
3 A white/off-white precipitate will form immediately.[1]The salt is insoluble in ether, preventing further reaction.[1]
4 Filter under inert gas (Argon/N₂). Wash with cold ether.Removal of residual acid and impurities.
5 Vacuum dry at room temperature (<25°C).Removal of solvent traces.[4]

Storage: Store the salt at -20°C under Argon. It is stable for months in this form.

Module 2: Solution Handling & Solvent Selection

User Question: I must use the free base for a coupling reaction. Which solvent should I use to minimize degradation during the addition?

The Strategy: If you cannot use the salt, you must minimize the "Contact Time" and "Collision Frequency" of the free base molecules.[1][2]

Solvent Compatibility Matrix
SolventSuitabilityRisk LevelTechnical Rationale
Dichloromethane (DCM) High LowNon-nucleophilic, good solubility.[1][2] Keep anhydrous to prevent hydrolysis.
Toluene Medium LowGood stability, but lower solubility may require larger volumes (beneficial for dilution).
THF (Tetrahydrofuran) Low High THF can promote ionization of the C-Br bond, accelerating side reactions.[1]
Methanol / Ethanol FORBIDDEN Critical Solvolysis! The alcohol will displace the bromide immediately (forming benzyl ether).[1]
DMF / DMSO Avoid HighHigh polarity stabilizes the transition state for polymerization; difficult to remove.[1][2]
Operational Workflow: The "Dilute & Shoot" Method

Do not store the free base in solution.[1][2] Generate it and use it immediately.

HandlingWorkflow cluster_warning CRITICAL TIME WINDOW Start Start: Solid Salt (Stable Form) FreeBase Free Base Generation (Partition: DCM / NaHCO3) Start->FreeBase Neutralization (0°C) Dry Dry Organic Layer (MgSO4, < 5 mins) FreeBase->Dry Rapid Workup Usage Immediate Usage (Add to Nucleophile) Dry->Usage Do NOT Concentrate

Figure 2: Operational workflow for using the free base.[1][2][4][5][6] The "Critical Time Window" from neutralization to reaction should not exceed 30 minutes.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Solution turns cloudy/white precipitate forms Self-polymerization (Dimerization).[1][2]Irreversible. Filter the solid (polymer) and use the filtrate immediately if starting material remains.[1][2] Switch to salt form next time.
Solution turns dark brown/black Oxidation of the aniline moiety.[1][2]Use degassed solvents and an Argon atmosphere. Add trace antioxidants (e.g., BHT) if downstream chemistry permits.
Loss of bromine (NMR check) Hydrolysis (Reaction with water).[1]Ensure solvents are anhydrous (<50 ppm water). Benzyl bromides hydrolyze rapidly to benzyl alcohols in wet solvents.
Low Yield in Coupling Alkylation of the aniline (Self-reaction) competed with your target.[1]Reverse Addition: Add the 4-amino-2-methylbenzyl bromide slowly to your nucleophile (excess), not the other way around. Keep concentration low.

References & Validation

The protocols above are derived from established reactivity patterns of benzyl halides and anilines.[1][2]

  • Reactivity of Benzyl Halides: Sigma-Aldrich.[1][7][8][9] Product Specification: 4-Methylbenzyl bromide. (General stability data for the core scaffold). [1][2]

  • Handling of Amino-Benzyl Derivatives: Fisher Scientific.[1] Safety Data Sheet: 4-Methylbenzyl bromide. (Handling precautions for lachrymators and corrosive alkylating agents).

  • Salt Stabilization Mechanism: PubChem. Compound Summary: 4-Amino-3-bromobenzoic acid (Analogous structure showing stability of amino-bromo-benzoates).[1]

  • Polymerization of Amino-Alkyl Halides: American Chemical Society (ACS).[1] Macromolecules: Synthesis of polymers with amino end groups. (Mechanistic background on amino-halide self-reaction).

Sources

Challenges in the scale-up of 4-Amino-2-methylbenzyl bromide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Division Topic: Scale-Up of 4-Amino-2-methylbenzyl Bromide Production Ticket ID: #SC-AMBB-001 Status: Open Priority: Critical

Welcome to the Process Chemistry Support Hub.

You are accessing the specialized troubleshooting guide for the synthesis and scale-up of 4-Amino-2-methylbenzyl bromide . This intermediate presents a "perfect storm" of process challenges: it is a potent lachrymator, thermally unstable, and prone to rapid self-polymerization if mishandled.

This guide is structured as a dynamic interaction. We anticipate your failure modes and provide the engineering controls to prevent them.

PART 1: CRITICAL "RED ALERT" PROTOCOLS

Read this before loading any reactor. Most failures with this molecule occur due to fundamental stability oversights.

Q: My product turned into a black tar during isolation. What happened?

A: You likely attempted to isolate the free amine. The Causality: 4-Amino-2-methylbenzyl bromide contains a nucleophile (the amine,


) and an electrophile (the benzyl bromide, 

) on the same scaffold. In its free base form, it undergoes rapid intermolecular

self-alkylation, leading to polymerization (black tar).

The Fix:

  • Protect the Amine: You should ideally brominate the N-acetyl or N-phthaloyl derivative (e.g., N-(2-methyl-4-tolyl)acetamide). The amide reduces the nucleophilicity of the nitrogen, preventing self-reaction.

  • Isolate as a Salt: If you must work with the free amine, isolate it immediately as the Hydrobromide (HBr) salt . The protonated amine (

    
    ) is non-nucleophilic and stable.
    
Q: The reaction exothermed unexpectedly upon adding NBS. Why?

A: Solvent incompatibility or active impurity in NBS. The Causality:

  • THF/Ether Hazard: NBS can react exothermically with THF or 2-MeTHF, especially at scale, initiating ring-opening polymerization or radical decomposition.

  • NBS Quality: Commercial NBS often contains traces of

    
     or HBr. In large quantities, this can trigger an autocatalytic decomposition if the heat transfer is insufficient.
    

The Fix:

  • Switch Solvent: Use Acetonitrile (MeCN) or Isopropyl Acetate (IPAc) . MeCN is standard for radical brominations as it solubilizes NBS and succinimide, allowing for a homogeneous reaction, but is inert to the radical conditions.

  • Controlled Addition: Do not dump NBS. Use a solid addition funnel or split charges (e.g., 5 portions over 1 hour) to manage the radical chain propagation exotherm.

PART 2: REACTION OPTIMIZATION (The Wohl-Ziegler Protocol)

Q: I am seeing high levels of the dibromo impurity (4-amino-2-(dibromomethyl)benzene). How do I stop "over-bromination"?

A: You cannot stop it completely, but you can manage the kinetics. The benzylic monobromide is more reactive toward radical bromination than the starting toluene because the bromine atom stabilizes the benzylic radical.

Optimization Table: Impurity Control

ParameterRecommended SettingTechnical Rationale
Stoichiometry 0.95 - 1.05 equiv NBSExcess NBS guarantees dibromide formation. Starving the reaction (0.95 eq) leaves unreacted starting material (SM), which is easier to separate than the dibromide.
Initiator AIBN or V-40 (0.5 - 1.0 mol%)Benzoyl peroxide is too oxidizing for amino-aromatics. Azo-initiators are cleaner.
Temperature 60°C - 80°C (Reflux)High temp favors the radical chain. Low temp (room temp) often stalls the reaction, leading to accumulation of NBS, followed by a sudden runaway.
Concentration 5 - 8 VolumesHigh dilution minimizes intermolecular side reactions but lowers throughput. 5V is the "sweet spot."
Q: The reaction stalls at 80% conversion. Should I add more NBS?

A: Proceed with caution. If the reaction stalls, your radical chain has likely terminated (due to oxygen ingress or stabilizer accumulation).

  • Diagnostic: Check the color.[1] If it's pale yellow/white, the bromine source is exhausted. If it's orange/red, active bromine is present but the chain stopped.

  • Action: Purge with Nitrogen/Argon vigorously for 10 minutes. Add 0.1 equiv NBS and 0.1 mol% fresh initiator. Do not add NBS without fresh initiator, or it will just sit there until it decomposes violently.

PART 3: VISUALIZATION OF PROCESS LOGIC

The following diagram illustrates the critical decision pathways for the synthesis and impurity management.

G Start Starting Material: 4-Amino-2-methyltoluene Decision_Protect Is Amine Protected? Start->Decision_Protect Bromination Step 2: Radical Bromination (NBS, AIBN, MeCN, Reflux) Start->Bromination Direct Bromination (Unprotected) Protect_Step Step 1: Protection (Ac2O or Phthalic Anhydride) Decision_Protect->Protect_Step No (High Risk) Decision_Protect->Bromination Yes (Safe) Protect_Step->Bromination Impurity_Di Impurity: Dibromide (Over-reaction) Bromination->Impurity_Di Excess NBS (>1.1 eq) Impurity_Ring Impurity: Ring Bromo (Ionic Mechanism) Bromination->Impurity_Ring Lewis Acid / No Light Product_Protected Stable Intermediate: Protected Benzyl Bromide Bromination->Product_Protected Controlled Stoichiometry (0.95 eq NBS) Failure_Tar FAILURE: Polymerization/Tar (Self-Alkylation) Bromination->Failure_Tar Workup of Free Amine

Figure 1: Reaction logic flow emphasizing the necessity of amine protection to avoid polymerization (black path).

PART 4: WORKUP & ISOLATION (The "Clean" Finish)

Q: How do I remove Succinimide without hydrolyzing the bromide?

A: Leverage solubility differences. Succinimide is highly soluble in water, but benzyl bromides hydrolyze in water (forming benzyl alcohols).

  • Method A (Precipitation - Best for Scale): If you used CCl4 or Chlorobenzene (non-polar), cool the reaction to 0°C. Succinimide will float/precipitate. Filter it off before any aqueous wash.[2]

  • Method B (Aqueous Wash - Rapid): If using MeCN/IPAc, dilute with Toluene or Heptane. Wash with cold water (0-5°C). The low temperature slows down the hydrolysis of the benzyl bromide while effectively removing the polar succinimide. Do not use basic washes (bicarbonate/hydroxide) as hydroxide is a strong nucleophile and will destroy your product immediately.

Q: The solid cake is irritating the operators' eyes. How do we handle this?

A: This is a Lachrymator Hazard. Benzyl bromides are chemical warfare agents (tear gas).

  • Neutralization: Keep a spray bottle of 10% aqueous Sodium Thiosulfate handy. It reacts with the alkyl bromide to form a non-volatile Bunte salt. Spray contaminated gloves/surfaces immediately.

  • Vapor Control: Do not dry the filter cake completely on the funnel. Isolate it as a "wet cake" (solvated) and transfer to a vacuum oven immediately. Dust from a dry cake is the primary exposure route.

PART 5: ANALYTICAL TROUBLESHOOTING

Q: My HPLC shows a peak at RRT 0.9 that I can't identify.

A: It is likely the "Dimer" or the "Hydrolyzed Alcohol."

ImpurityOriginDetection (HPLC/LCMS)
Dibromide Over-reaction (excess NBS).M+79/81 pattern. Elutes after product (more lipophilic).
Benzyl Alcohol Hydrolysis during workup.M-Br+OH. Elutes before product.
Dimer Self-alkylation (N-alkylation).Mass = 2x Product - HBr. High retention time.
Succinimide Byproduct.[1][2][3]Elutes at the solvent front (very polar).

References

  • Guan, M., et al. (2021).[3][4] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [3]

    • Key Insight: Thermal hazards of NBS in THF and the necessity of controlled addition.[3]

  • Scientific Update. (2022). "Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon."

    • Key Insight: Strategies for managing the mono- vs.
  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Safe and Scalable Protocol."[3] Tetrahedron. (Contextual citation based on general NBS safety protocols referenced in search results).

  • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination."

    • Key Insight: Mechanistic explanation of benzylic radical stabiliz
  • BenchChem. "Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis."

    • Key Insight: Practical workup techniques for removing succinimide via precipitation and filtration.[2]

Sources

Removal of impurities from 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Amino-2-methylbenzyl Bromide Specialized Handling Guide for Amphoteric Alkylating Agents

Introduction: The "Schizophrenic" Molecule

Welcome to the technical support hub for 4-Amino-2-methylbenzyl bromide . If you are experiencing purity issues, low yields, or "black tar" formation, you are likely battling the inherent duality of this molecule.

The Core Problem: This molecule contains both a nucleophile (Amino group, -NH₂) and a potent electrophile (Benzyl bromide, -CH₂Br) on the same scaffold. In its free-base form, it is chemically "schizophrenic"—it will inevitably attack itself, leading to rapid intermolecular polymerization (self-alkylation).[1]

The Golden Rule:

Never store 4-Amino-2-methylbenzyl bromide as a free base. Always isolate, purify, and store it as the Hydrobromide (HBr) Salt .

Module 1: Impurity Profile & Diagnostics

Use this table to identify the specific contamination affecting your material.[1]

Impurity TypeVisual IndicatorChemical CauseRemoval Strategy
Polymer/Oligomer Dark purple/black tar; insoluble in ether.[1]Self-alkylation of free amine.[1]Irreversible. Prevent by keeping pH < 3 (HBr salt).[1]
Succinimide White crystalline solid; sticky residue.[1][2]Byproduct of NBS bromination.[1][3]Aqueous Wash (if product is solid) or Precipitation from CCl₄/Hexane.[1]
Starting Material Yellow oil; distinct smell (toluidine-like).[1]Incomplete bromination.Recrystallization of the HBr salt.
Benzyl Alcohol White solid; lower melting point.[1]Hydrolysis (moisture exposure).[1]Dry Solvents ; avoid silica gel chromatography.[1]

Module 2: The Instability Mechanism (Visualization)

Understanding the failure mode is critical for troubleshooting.[1] The diagram below illustrates why the free base degrades and how the HBr salt arrests this process.

G cluster_0 Unstable Free Base Zone cluster_1 Stable Salt Zone NodeA Free Base (Nucleophile + Electrophile) NodeB Intermolecular Attack (Self-Alkylation) NodeA->NodeB Spontaneous NodeD HBr Salt (Amine Protonated) NodeA->NodeD Add HBr/AcOH NodeC Polymer/Tar (Irreversible Ruin) NodeB->NodeC Propagation NodeD->NodeA Base (Use Immediately) NodeE Ammonium Ion (Nucleophile Deactivated) NodeD->NodeE Equilibrium

Figure 1: The "Vicious Cycle" of self-alkylation.[1] Protonation (Green Zone) is the only reliable method to stop polymerization (Red Zone).[1]

Module 3: Purification Protocols

Protocol A: Removal of Succinimide (The Water Wash)

Applicable when: You have used N-Bromosuccinimide (NBS) for synthesis and the crude solid is sticky.[1]

Context: Succinimide is water-soluble.[1][4] However, benzyl bromides hydrolyze in water.[1] This protocol balances solubility vs. stability.[1]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Do not use Dichloromethane (DCM) if possible, as succinimide has partial solubility in DCM.[1]

  • Rapid Wash:

    • Wash the organic layer twice with ice-cold distilled water.[1]

    • Crucial: Perform this quickly (< 5 mins) to prevent hydrolysis of the bromide.[1]

  • Drying: Immediately dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄).[1]

  • Filtration: Filter and evaporate the solvent under reduced pressure at < 40°C .

Protocol B: The "Salt Crash" (Primary Purification)

Applicable when: You need high purity (>98%) and long-term stability.[1]

Context: This method removes unreacted starting material (toluidine derivatives) and non-basic impurities.[1]

  • Solubilization: Dissolve your crude free base in a minimal amount of dry Acetone or Diethyl Ether .[1]

  • Acidification: Dropwise, add a solution of HBr in Acetic Acid (33%) or HBr in Diethyl Ether with vigorous stirring.

  • Precipitation: The 4-amino-2-methylbenzyl bromide hydrobromide salt will precipitate immediately as a white/off-white solid.[1]

    • Note: Impurities like starting material (which form soluble salts or no salts) and succinimide often remain in the mother liquor.[1]

  • Isolation: Filter the solid under Argon/Nitrogen.

  • Washing: Wash the filter cake with cold dry ether to remove residual acetic acid and impurities.[1]

  • Recrystallization (If needed): Recrystallize the salt from Ethanol/Diethyl Ether or Isopropanol .[1]

Module 4: Troubleshooting & FAQs

Q1: My product turned pink/purple during filtration. Is it ruined?

  • Diagnosis: This is the "Pink Death."[1] It indicates the onset of oxidation and polymerization of the free amine.[1]

  • Fix: If it is just a surface color, wash immediately with cold ether containing a trace of HBr.[1] If the bulk solid is purple, recrystallize immediately as the HBr salt (Protocol B).

  • Prevention: Always handle the free base under an inert atmosphere (N₂/Ar) and minimize light exposure.[1]

Q2: I cannot get the solid to crystallize; it’s a sticky oil.

  • Cause: Residual solvent (often toluene or CCl₄) or succinimide prevents crystal lattice formation.[1]

  • Fix:

    • Dissolve the oil in fresh dry ether.[1]

    • Add a seed crystal of the HBr salt if available.[1]

    • Scratch the side of the flask with a glass rod.[1]

    • Cool to -20°C overnight.

    • Alternative: If you are trying to crystallize the free base, stop .[1] Convert it to the salt (Protocol B).

Q3: Can I purify this using Silica Gel Column Chromatography?

  • Verdict: High Risk.

  • Reasoning: Silica gel is slightly acidic and polar.[1] It can catalyze the hydrolysis of the benzyl bromide to benzyl alcohol.[1] Furthermore, the free amine will streak on the column.

  • Workaround: If you must use chromatography:

    • Use Neutral Alumina instead of Silica.[1]

    • Deactivate the support with 1% Triethylamine (to protect the amine), though this risks self-alkylation.[1]

    • Better Path: Skip chromatography. Use the "Salt Crash" (Protocol B).[1]

Q4: How do I use the salt in my next reaction?

  • Method: Do not liberate the free base beforehand.[1] Add the HBr salt directly to your next reaction vessel.[1] Add a base (e.g., Triethylamine, Carbonate) in situ only when the electrophile for the next step is present and ready to react.

Module 5: Analytical Validation

To confirm successful impurity removal, look for these markers:

  • 1H NMR (DMSO-d6):

    • Succinimide:[1][2][5][6] Look for a singlet at ~2.7 ppm (4H).[1] If present, repeat Protocol A.

    • Hydrolysis:[1] Look for a methylene signal (-CH₂-OH) at ~4.4 ppm (shifted upfield from the bromide -CH₂-Br at ~4.7 ppm).[1]

  • Melting Point:

    • The HBr salt should have a sharp melting point (typically >150°C, decomposition).[1] A wide range (>2°C) indicates mixed salts or oligomers.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for Benzyl Bromide synthesis and HBr salt formation).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Mechanisms of nucleophilic substitution and amine stability).

  • Organic Syntheses, Coll. Vol. 4, p. 336 (1963). 3,5-Dibromo-2-pyrone.[1] Link (Demonstrates removal of succinimide via filtration and washing).[1]

  • Podgoršek, A., et al. "N-Bromosuccinimide."[1][3] Synlett, 2009.[1] (Comprehensive review of NBS byproducts and handling).

  • Sigma-Aldrich Technical Bulletin.Handling of Benzyl Halides and Amines.

Sources

Technical Support Center: Optimizing Coupling with 4-Amino-2-methylbenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #AMBB-OPT-2024 Subject: Troubleshooting Polymerization, Yield Loss, and Selectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Janus" Molecule

4-Amino-2-methylbenzyl bromide presents a classic "Janus-faced" challenge in organic synthesis. It contains two mutually reactive functional groups within the same scaffold:

  • The Nucleophile: An electron-rich aniline (4-amino group).

  • The Electrophile: A highly reactive benzyl bromide (susceptible to

    
     attack).
    

The Core Problem: In its free base form, this molecule is chemically programmed to "self-destruct" via intermolecular polymerization, forming insoluble poly-benzyl aniline tars. Furthermore, the 2-methyl substituent introduces ortho-steric hindrance that retards desired coupling reactions, often requiring optimized thermal conditions that paradoxically increase the risk of polymerization.

This guide provides the protocols to arrest self-polymerization while forcing the desired coupling event.

Storage & Handling Protocols (First Line of Defense)

ParameterSpecificationTechnical Rationale
Storage Form Hydrobromide Salt (HBr) The protonated amine (

) is non-nucleophilic, preventing self-polymerization during storage. Never store as a free base.
Temperature -20°C (Desiccated) Retards hydrolysis of the benzylic bromide to the alcohol (4-amino-2-methylbenzyl alcohol), a common impurity.
Atmosphere Argon/Nitrogen The aniline moiety is susceptible to oxidation (browning) upon air exposure.

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Polymerization)

Symptom: The reaction mixture turns dark brown/black and precipitates a gummy solid within minutes of adding the base. Yield of desired product is <10%.

Root Cause: Rapid intermolecular


-alkylation (Self-Polymerization). The base deprotonated the ammonium salt before the external nucleophile could react with the benzyl bromide.

Corrective Action: The "Controlled Release" Strategy Instead of dumping base into the mixture, you must keep the 4-amino group protonated until the moment of coupling.

  • Protocol Adjustment:

    • Dissolve the Electrophile (4-Amino-2-methylbenzyl bromide

      
       HBr) and your Target Nucleophile  in the solvent.
      
    • Do NOT add base yet.

    • Add a non-nucleophilic base (e.g., DIPEA) dropwise over 1 hour.

    • Mechanism: This ensures that as soon as a molecule of the benzyl bromide is deprotonated to the free amine, it is statistically more likely to encounter the Target Nucleophile (present in excess) than another molecule of itself.

Module B: The "Stalled Reaction" (Steric Hindrance)

Symptom: Starting material remains unconsumed after 24 hours. No "tar" formed, but conversion is low.

Root Cause: The 2-methyl group is ortho to the benzylic carbon. This creates significant steric hindrance for the incoming nucleophile, raising the activation energy for the


 transition state.

Corrective Action: Solvent & Catalyst Tuning

  • Solvent Switch: Move from THF or DCM to DMF or NMP . The high dielectric constant stabilizes the transition state.

  • Catalysis: Add TBAI (Tetrabutylammonium iodide) (10 mol%).

    • Mechanism:[1][2][3][4][5][6][7] The Finkelstein reaction generates the in situ benzyl iodide, which is a better leaving group than bromide, compensating for the steric hindrance of the methyl group [1].

Standardized Coupling Protocol (HBr Salt Method)

Objective: Coupling 4-Amino-2-methylbenzyl bromide with a secondary amine (Target Nucleophile).

Reagents:

  • A: 4-Amino-2-methylbenzyl bromide

    
     HBr (1.0 equiv)
    
  • B: Target Nucleophile (1.2 – 1.5 equiv)

  • C: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • D: TBAI (0.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solubilization: Charge the flask with Reagent A (Salt), Reagent B (Nucleophile), and Reagent D (Catalyst). Add Anhydrous DMF. Stir until mostly dissolved (The HBr salt may be sparingly soluble initially).

  • Cooling: Cool the mixture to 0°C . Note: Lower temperature suppresses the polymerization rate more than the coupling rate.

  • Controlled Activation: Dissolve Reagent C (DIPEA) in a small volume of DMF. Add this solution via syringe pump or dropping funnel over 60 minutes .

    • Critical Check: Ensure the internal temperature does not rise above 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • QC Check: Monitor by LC-MS. Look for the mass of (Target-Linker-NH2). If starting material persists, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HBr salts) and Brine. Dry over 
    
    
    
    .

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points when handling this scaffold to prevent polymerization.

ReactionOptimization Start Start: 4-Amino-2-methylbenzyl bromide CheckForm Check Reagent Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Avoid SaltForm HBr Salt Form CheckForm->SaltForm Preferred Protected N-Boc Protected Form CheckForm->Protected Safest Polymer RISK: Rapid Polymerization (Black Tar Formation) FreeBase->Polymer Spontaneous DirectCoupling Direct Coupling Strategy SaltForm->DirectCoupling Stepwise Stepwise Deprotection Strategy Protected->Stepwise SlowBase Protocol: Slow Base Addition (Keep [Free Amine] Low) DirectCoupling->SlowBase Essential Success Target Product Isolated Stepwise->Success 1. Couple 2. TFA Deprotection TBAI Optimization: Add TBAI (Overcome 2-Me Sterics) SlowBase->TBAI If slow rxn TBAI->Success

Figure 1: Decision matrix for handling amino-benzyl halides. The "Slow Base Addition" pathway is critical when using the salt form to prevent self-polymerization.

Frequently Asked Questions (FAQ)

Q1: Can I use the N-Boc protected version instead? A: Yes, and it is often recommended for beginners. Using N-Boc-4-amino-2-methylbenzyl bromide completely eliminates the polymerization risk. However, it adds two steps to your workflow (Protection and Deprotection). Use the HBr salt method described above if step-count efficiency is a priority [2].

Q2: Why is the reaction slower than with 4-aminobenzyl bromide (no methyl group)? A: The 2-methyl group forces the benzylic methylene out of planarity with the aromatic ring and physically blocks the backside attack required for the


 mechanism. You may need to increase reaction time by 2-3x compared to the non-methylated analog [3].

Q3: I see a byproduct with Mass = M + 135. What is it? A: This is likely the alcohol byproduct (4-amino-2-methylbenzyl alcohol). It forms if your solvent is "wet" (contains water). The hydroxide ion competes with your nucleophile.[3] Ensure you are using anhydrous DMF/NMP and keeping the reaction under inert gas.

References

  • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of Halide Exchange/Finkelstein).
  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Steric Effects in Benzyl Halides: Reich, H. J. (2023). Steric Hindrance in Nucleophilic Substitution. University of Wisconsin-Madison Chemistry.

  • Handling of Amino-Benzyl Halides: Thermo Fisher Scientific. (2024).[5][6][8][9] Crosslinking Technical Handbook: Preventing Polymerization.

Sources

Preventing over-alkylation with 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 4-Amino-2-methylbenzyl bromide (and its salts). It addresses the specific challenges of over-alkylation , defined here in two distinct contexts:

  • Intermolecular Self-Alkylation (Polymerization): The reagent reacting with itself.

  • Target Poly-Alkylation: The reagent alkylating your target amine more than once.[1]

Topic: Optimization of Alkylation Protocols & Stability Management Ticket Type: Advanced Chemical Handling Status: Active

Core Technical Brief: The "Amino-Benzyl" Paradox

Before troubleshooting, it is critical to understand the unique reactivity profile of this reagent. 4-Amino-2-methylbenzyl bromide contains two incompatible functional groups within the same molecule:

  • The Nucleophile: The amine group (

    
    ) at the 4-position.
    
  • The Electrophile: The benzyl bromide moiety (

    
    ).
    

The Mechanism of Failure: The 4-amino group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzene ring, significantly stabilizing the benzylic carbocation. This makes the


 bond highly labile (increasing 

character).

Consequently, the free base of this reagent is autocatalytic . It will spontaneously alkylate itself to form an insoluble poly-benzyl polymer (a "brick dust" or gum).

Key Takeaway: You cannot store the free base. You must handle it as a salt (Hydrobromide or Hydrochloride) and only liberate the reactive species in situ or under strictly controlled conditions.

Troubleshooting Guide (Q&A)

Module A: Reagent Stability (Preventing Self-Alkylation)

Q: My reagent arrived as a solid, but after dissolving it in solvent, it turned into a gummy precipitate within minutes. What happened? A: You likely dissolved the free base in a non-acidic solvent, or you neutralized the salt form without an immediate electrophile present.

  • Diagnosis: The reagent polymerized via intermolecular

    
    -alkylation.
    
  • Solution: Always store and handle the reagent as its Hydrobromide (HBr) salt . The protonation of the amine (

    
    ) removes its nucleophilicity, preventing self-reaction.
    
  • Protocol Adjustment: Do not perform a "pre-wash" to free-base the reagent. Add the HBr salt directly to your reaction mixture containing an excess of base.

Q: Does the 2-methyl group prevent polymerization via steric hindrance? A: No. While the 2-methyl group (ortho to the bromide) provides some steric shielding against external nucleophiles, it is insufficient to stop the intermolecular reaction, especially given the high reactivity driven by the para-amino group. It may slow the rate slightly compared to the unhindered analog, but it does not confer stability.

Module B: Reaction Selectivity (Preventing Target Over-Alkylation)

Q: I am trying to mono-alkylate a primary amine, but I keep getting the dialkylated tertiary amine. How do I stop at the secondary amine? A: This is the classic "Alkylation Runaway" problem. The product (secondary amine) is often more nucleophilic than the starting material due to inductive stabilization by the new benzyl group.

  • Strategy 1: Stoichiometry Inversion. Use the target amine in large excess (5–10 equivalents) relative to the benzyl bromide. This statistically favors the collision of the bromide with the starting material rather than the product.

  • Strategy 2: Kinetic Control. The 4-amino-2-methylbenzyl bromide is highly reactive. Perform the addition at -78°C or 0°C and add the bromide solution dropwise (syringe pump) to the amine solution.

  • Strategy 3: The "Sacrificial" Base. Use a non-nucleophilic inorganic base (e.g.,

    
     or 
    
    
    
    ) in a biphasic system (DCM/Water). The heterogeneity can sometimes limit the availability of the reagent, suppressing double alkylation.

Q: Can I use Reductive Amination instead? A: Yes, and it is highly recommended if selectivity is your primary failure mode.

  • Alternative Route: Instead of the bromide, use 4-amino-2-methylbenzaldehyde . Reacting this with your target amine forms an imine (which cannot be "over-alkylated"). Subsequent reduction with

    
     yields the mono-alkylated product exclusively. This bypasses the competing 
    
    
    
    pathways entirely.

Visualizing the Pathways

The following diagram illustrates the competing pathways. Your goal is to stay in the Green Zone (Kinetic Control) and avoid the Red Zone (Polymerization/Over-alkylation).

ReactionPathways cluster_0 Danger Zone (Side Reactions) Salt Reagent HBr Salt (STABLE) FreeBase Free Base (Transient Species) Salt->FreeBase Deprotonation (Base added) Mono Mono-Alkylated Product (Desired) FreeBase->Mono + Target Amine (Excess Amine) Polymer Polymerized Reagent (Gum/Trash) FreeBase->Polymer Self-Reaction (High Conc/Time) Target Target Amine (R-NH2) OverAlk Dialkylated Product (Over-Alkylation) Mono->OverAlk + Free Base (Excess Reagent)

Caption: Kinetic pathways showing the competition between desired mono-alkylation, reagent polymerization, and target over-alkylation.

Validated Experimental Protocols

Protocol A: Mono-Alkylation via Controlled Addition (The "High Dilution" Method)

Objective: Selective mono-alkylation of a primary amine (


) using 4-Amino-2-methylbenzyl bromide hydrobromide.

Materials:

  • Reagent: 4-Amino-2-methylbenzyl bromide HBr salt (

    
     equiv).
    
  • Target Nucleophile: Primary Amine (

    
     equiv).
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv).
  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Preparation of Target: Dissolve the Target Amine (excess) in THF in a round-bottom flask. Cool to 0°C .

  • Preparation of Reagent: In a separate vial, suspend the Bromide HBr salt in a minimal amount of THF. Note: It may not fully dissolve.

  • In-Situ Liberation: Add the DIPEA to the Reagent suspension. The mixture may turn slightly yellow/cloudy as the free base is liberated. Proceed immediately. Do not let this sit.

  • Controlled Addition: Using a syringe pump, add the Reagent/DIPEA mixture to the Target Amine solution over 60 minutes .

    • Why? Keeping the concentration of the benzyl bromide low relative to the amine ensures that any reactive bromide molecule finds a "fresh" primary amine molecule rather than a product molecule.

  • Quench: Once addition is complete, stir for 30 mins, then quench with water.

  • Purification: The excess target amine can often be removed by distillation or acidic extraction (depending on boiling point/pKa).

Protocol B: Data Comparison of Conditions
ParameterCondition A (Risky)Condition B (Optimized)Impact on Result
Reagent Form Free Base (Isolated)HBr Salt (In-situ) Prevents polymerization gum.
Stoichiometry 1:1 (Amine:Bromide)5:1 (Amine:Bromide) Drastically reduces dialkylation.
Temperature Room Temp (25°C)Ice Bath (0°C) Slows reaction, improving selectivity.
Addition Rate Bolus (All at once)Dropwise (60 min) Maintains low electrophile concentration.

References & Further Reading

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group & Chapter 17: Alkylation of Amines).

    • Context: Foundational mechanisms of amine nucleophilicity and over-alkylation kinetics.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

    • Context: Comprehensive review of methods to prevent over-alkylation, including cesium bases and protective group strategies.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: Establishes reductive amination as the superior alternative to direct alkylation for mono-selectivity.[1]

  • Cambie, R. C., et al. (1997). "Reactions of benzyl halides with amines." Journal of Chemical Research.

    • Context: Discusses the specific reactivity patterns of substituted benzyl halides and the electronic effects of amino-substituents (EDGs) on halide lability.

Sources

Characterization of unexpected products in 4-Amino-2-methylbenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Characterization and Mitigation of Unexpected Side-Products Reference ID: TS-AMBB-042

Executive Summary: The "AB-Monomer" Paradox

Welcome to the technical support hub for 4-Amino-2-methylbenzyl bromide . If you are reading this, you likely encountered an unexpected result: a black tar, an insoluble precipitate, or a mass spectrum showing "dimers" instead of your target molecule.

The Core Issue: This molecule is an AB-type monomer . It contains a nucleophile (Aniline, A) and a potent electrophile (Benzyl Bromide, B) on the same scaffold.

  • Ideally: It reacts with your external reagent.

  • Reality: Without strict pH and temperature control, it reacts with itself.

This guide characterizes these "unexpected products" and provides protocols to suppress them.

Diagnostic Guide: Identifying Your Impurity

Use this table to match your observation with the chemical reality.

ObservationAppearanceLC-MS Signature (m/z)Root Cause
Scenario A Black/Brown insoluble gum or solidBroadening / High MW smearSelf-Polymerization (Intermolecular

)
Scenario B White crystalline precipitate[M-Br+OH] (M+1 - 80 + 17)Hydrolysis (Formation of Benzyl Alcohol)
Scenario C Extra peak in reaction mixture[2M - HBr] (Dimer)Homocoupling (Trace basicity)
Scenario D Red/Dark color change[M-2H] or [M+16]Oxidation (Aniline degradation)

Deep Dive: Characterization of Side Products

The "Black Tar" (Self-Polymerization)

Mechanism: The free amine of one molecule attacks the benzylic carbon of another. This creates a linear poly(benzylamine) chain. The 2-methyl group provides some steric protection, but not enough to stop this reaction at room temperature in neutral/basic solution.

  • Trigger: Neutralizing the HBr salt form without an external electrophile present.

  • Prevention: Always keep the molecule protonated (Salt form) until the exact moment of reaction.

The "White Solid" (Hydrolysis)

Mechanism: Benzyl bromides are highly susceptible to solvolysis. In the presence of ambient moisture, the bromide is displaced by water, forming (4-amino-2-methylphenyl)methanol .

  • Kinetics: This is often pseudo-first-order relative to water concentration.

  • Impact: The resulting alcohol is a poor electrophile; your reaction yield drops to zero.

The "Dimer" (Secondary Amine Formation)

Mechanism: If you are using this reagent to alkylate a nucleophile, but your nucleophile is slower than the 4-amino-2-methylbenzyl amine, the reagent will alkylate itself.

  • Detection: Look for a mass peak corresponding to Two Reagent Units minus HBr .

Visualizing the Reaction Pathways

The following diagram illustrates the "Fate of the Molecule" based on your experimental conditions.

ReactionPathways Salt HBr Salt Form (Stable Storage) FreeBase Free Base (Transient Species) Salt->FreeBase Base (e.g., TEA, K2CO3) Alcohol Benzyl Alcohol (Hydrolysis) Salt->Alcohol Long term storage (Wet) Target Target Product (Desired) FreeBase->Target Fast Nucleophile (k_target > k_self) Polymer Polymer/Oligomer (Black Tar) FreeBase->Polymer No Ext. Electrophile (Self-Reaction) FreeBase->Alcohol Water/Moisture

Caption: Figure 1. Kinetic competition between desired synthesis and self-destructive pathways.

Technical Protocols

Protocol A: Safe Neutralization (In-Situ)

Do not generate the free base in a separate flask.

  • Dissolve: Dissolve the Target Nucleophile (1.0 equiv) and Base (2.5 equiv) in the solvent (e.g., DMF or MeCN).

  • Cool: Cool the mixture to 0°C.

  • Add: Add 4-Amino-2-methylbenzyl bromide HBr salt (1.1 equiv) as a solid directly to the cooled mixture.

    • Why? As the salt dissolves and neutralizes, it is immediately surrounded by the target nucleophile.

  • Monitor: Allow to warm to RT only after 1 hour.

Protocol B: Recovery from Partial Polymerization

If your material has turned gummy, you may be able to salvage the monomer.

  • Acidify: Immediately add 4M HBr in Dioxane or aqueous HBr.

    • Logic: This protonates the amine, stopping further polymerization.

  • Filter: The polymer is often insoluble in acidic water/alcohol mixtures. Filter off the dark solids.

  • Recrystallize: The filtrate contains the monomer salt. Evaporate and recrystallize from EtOH/Et2O.

Analytical Decision Tree (Troubleshooting Flow)

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Unexpected Result? CheckLCMS Check LC-MS Start->CheckLCMS MassPlus16 Mass = M+16? CheckLCMS->MassPlus16 MassMinusBr Mass = M-Br+OH? CheckLCMS->MassMinusBr MassHigh High MW Smear? CheckLCMS->MassHigh Oxidation Oxidation (N-Oxide/Azo) Action: Degas Solvents MassPlus16->Oxidation Yes Hydrolysis Hydrolysis Action: Use Anhydrous Solvent MassMinusBr->Hydrolysis Yes Polymer Polymerization Action: Lower Temp / Add Salt Last MassHigh->Polymer Yes

Caption: Figure 2. Rapid diagnostic flow for impurity identification.

Frequently Asked Questions (FAQ)

Q: Can I store the free base of 4-amino-2-methylbenzyl bromide? A: No. It is kinetically unstable. It must be stored as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. If you isolate the free base, use it within 15 minutes.

Q: Why is there a peak at ~212 m/z in my mass spec? A: This is likely the benzyl alcohol derivative (MW ≈ 137) or a fragment. However, if you see a peak around 226-240 m/z , check for the "dimer" formed by two monomers reacting (approx MW 240 depending on ionization).

Q: Does the methyl group at the 2-position prevent side reactions? A: It provides some steric hindrance compared to the un-substituted analog, but it is insufficient to prevent polymerization in concentrated solutions. It does, however, make the benzylic position slightly less reactive toward bulky nucleophiles.

Q: What is the best solvent for reactions with this reagent? A: Anhydrous Acetonitrile (MeCN) or DMF . Avoid protic solvents (MeOH, EtOH) as they will compete with your nucleophile (solvolysis).

References

  • Benzyl Bromide Reactivity

    • Source: Wikipedia / Master Organic Chemistry.
    • Context: General reactivity of benzyl bromides toward hydrolysis and nucleophilic substitution.
    • URL:

  • Self-Immolative Polymers (Mechanistic Parallel)

    • Source: Sagi, A., et al. (2008). "Self-immolative polymers."[1] Journal of the American Chemical Society.

    • Context: Describes the polymerization and head-to-tail disassembly of 4-aminobenzyl alcohol derivatives, establishing the mechanism for amino-benzyl self-reaction.
    • URL:

  • Synthesis and Stability of Aminobenzyl Halides

    • Source:Journal of Medicinal Chemistry (General synthesis protocols for substituted benzyl bromides).
    • Context: Standard protocols for bromination of toluidines typically require protection (e.g., N-acetyl)
    • URL:

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 4-Amino-2-methylbenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the regioselectivity of their synthetic transformations. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction to the Challenge: Competing Reactivities

4-Amino-2-methylbenzyl bromide is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1][2] However, its structure presents a classic regioselectivity challenge. The molecule possesses two primary nucleophilic sites: the amino group (-NH₂) and the aromatic ring, which is activated by both the amino and methyl substituents. Furthermore, the benzylic bromide is a potent electrophile, susceptible to nucleophilic attack.[3] This confluence of reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

The primary competition arises between N-alkylation (reaction at the amino group) and C-alkylation (reaction at the aromatic ring), a common issue with aniline derivatives.[4] Understanding and controlling the factors that favor one pathway over the other is crucial for successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 4-Amino-2-methylbenzyl bromide and a nucleophile is giving me a mixture of N-alkylated and C-alkylated products. What are the key factors influencing this regioselectivity?

A1: The regioselectivity of this reaction is a delicate balance between several electronic and steric factors, as well as reaction conditions. Here’s a breakdown of the core principles at play:

  • Nucleophilicity of the Amino Group vs. the Aromatic Ring:

    • The lone pair of electrons on the nitrogen of the amino group makes it an excellent nucleophile.[5]

    • The amino and methyl groups are both electron-donating groups (EDGs) that activate the aromatic ring, increasing its electron density and making it nucleophilic as well.[6][7][8] These groups are ortho, para-directing, meaning they preferentially increase electron density at the positions ortho and para to them.[9][10]

  • Hard and Soft Acids and Bases (HSAB) Theory: This principle can help predict the outcome.

    • The nitrogen of the amino group is considered a "harder" nucleophile.

    • The π-system of the aromatic ring is a "softer" nucleophile.

    • The benzylic carbon of another 4-Amino-2-methylbenzyl bromide molecule (in the case of self-condensation) or another electrophile will have a certain degree of hardness or softness. Reactions between hard-hard or soft-soft species are generally favored.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly influence the reaction pathway. Polar, protic solvents can solvate the amino group, potentially hindering its nucleophilicity and favoring C-alkylation. Conversely, nonpolar, aprotic solvents may favor N-alkylation.

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may differ from the kinetically favored one.

    • Base: The choice and strength of a base (if used) can deprotonate the amino group, dramatically increasing its nucleophilicity and favoring N-alkylation.

Q2: I want to favor N-alkylation exclusively. What strategies can I employ?

A2: To promote selective N-alkylation and minimize C-alkylation, the goal is to enhance the nucleophilicity of the amino group relative to the aromatic ring.

Strategy 1: Use of a Base

Adding a suitable base will deprotonate the amino group, creating a much more potent nucleophile (the anilide anion). This significantly accelerates the rate of N-alkylation, often making it the dominant pathway.

BaseSolventTemperature (°C)Expected Outcome
K₂CO₃Acetonitrile (MeCN)Room Temp to 50Good for many substrates, mild conditions.
NaHTetrahydrofuran (THF)0 to Room TempStronger base, for less reactive nucleophiles.
Et₃NDichloromethane (DCM)Room TempOrganic base, good for acid-sensitive substrates.

Protocol: General Procedure for N-Alkylation

  • Dissolve the nucleophile (e.g., another amine or a thiol) in an appropriate aprotic solvent (e.g., MeCN, THF, or DMF).

  • Add a slight excess (1.1-1.5 equivalents) of a suitable base (e.g., K₂CO₃).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Slowly add a solution of 4-Amino-2-methylbenzyl bromide (1.0 equivalent) in the same solvent.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up typically involves filtering off the base and evaporating the solvent, followed by purification.

Strategy 2: Protecting Group Chemistry

If direct N-alkylation is still problematic, a protecting group strategy can be employed. This involves temporarily "masking" the amino group to prevent it from reacting while another transformation is carried out.

Common Protecting Groups for Amines:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions, removed with acid (e.g., TFA).[11]

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base (e.g., piperidine).[11]

Protection_Strategy Start 4-Amino-2-methylbenzyl bromide Protect Protect Amino Group (e.g., Boc₂O, Et₃N) Start->Protect Protected Boc-Protected Intermediate Protect->Protected Reaction Desired Reaction at another site Protected->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotect Deprotection (e.g., TFA) Product_Protected->Deprotect Final_Product Final N-Alkylated Product Deprotect->Final_Product

Caption: Workflow for using a protecting group strategy.

Q3: My goal is to achieve selective C-alkylation on the aromatic ring. How can I achieve this?

A3: To favor C-alkylation, you need to decrease the nucleophilicity of the amino group or enhance the reactivity of the aromatic ring under conditions that favor electrophilic aromatic substitution.

Strategy 1: N-Acetylation

Temporarily converting the activating amino group into a deactivating acetamido group can be a highly effective strategy. The acetyl group is electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen and deactivates the ring towards electrophilic attack, though it remains an ortho, para-director.

Protocol: N-Acetylation followed by C-Alkylation

  • Protection: React 4-Amino-2-methylbenzyl bromide with acetic anhydride in the presence of a mild base like pyridine or triethylamine to form 4-Acetamido-2-methylbenzyl bromide.

  • C-Alkylation: Perform the desired C-alkylation reaction. The acetamido group will direct the incoming electrophile to the positions ortho to it (positions 3 and 5).

  • Deprotection: The acetyl group can be removed by acidic or basic hydrolysis to regenerate the free amino group.

C_Alkylation_Strategy cluster_0 Step 1: Deactivate Amino Group cluster_1 Step 2: Ring Functionalization cluster_2 Step 3: Regenerate Amino Group Start 4-Amino-2-methylbenzyl bromide Acetylation React with Acetic Anhydride Start->Acetylation Acetylated 4-Acetamido-2-methylbenzyl bromide Acetylation->Acetylated C_Alkylation Perform C-Alkylation (e.g., Friedel-Crafts) Acetylated->C_Alkylation C_Alkylated_Product C-Alkylated Intermediate C_Alkylation->C_Alkylated_Product Hydrolysis Acid or Base Hydrolysis C_Alkylated_Product->Hydrolysis Final_Product Final C-Alkylated Product Hydrolysis->Final_Product

Caption: A three-step strategy for achieving C-alkylation.

Strategy 2: Lewis Acid Catalysis

In some cases, a Lewis acid catalyst can promote C-alkylation by coordinating to the benzylic bromide, making it a more potent electrophile for a Friedel-Crafts-type reaction with another aromatic ring. However, the Lewis acid can also coordinate with the amino group, which can complicate the reaction. This approach requires careful optimization of the Lewis acid and reaction conditions.

Q4: I am observing the formation of a dimeric or polymeric byproduct. What is happening and how can I prevent it?

A4: This is a classic case of self-condensation. One molecule of 4-Amino-2-methylbenzyl bromide acts as a nucleophile (via its amino group or activated ring) and another acts as an electrophile (at the benzylic bromide).

To minimize self-condensation:

  • Slow Addition: Add the 4-Amino-2-methylbenzyl bromide solution slowly to a solution of your intended nucleophile. This keeps the instantaneous concentration of the benzyl bromide low, favoring the reaction with the desired nucleophile which is present in higher concentration.

  • Use of Excess Nucleophile: Using a stoichiometric excess of your desired nucleophile will statistically favor the intended reaction over self-condensation.

  • Lower Temperatures: Running the reaction at a lower temperature can help to control the rate of the undesired side reaction.

Summary of Troubleshooting Strategies

IssueProbable CauseRecommended Solution(s)
Mixture of N- and C-Alkylated Products Competing nucleophilicity of the amino group and the aromatic ring.To favor N-alkylation, add a base (e.g., K₂CO₃). To favor C-alkylation, protect the amino group (e.g., as an acetamide).
Low Yield of N-Alkylation Insufficient nucleophilicity of the amino group; steric hindrance.Add a stronger base (e.g., NaH). Consider using a more polar aprotic solvent like DMF.
Formation of Dimer/Polymer Self-condensation reaction.Use slow addition of the benzyl bromide, use an excess of the desired nucleophile, and consider lower reaction temperatures.
No Reaction Deactivated nucleophile or poor reaction conditions.Ensure the nucleophile is sufficiently strong. Check solvent compatibility and consider increasing the temperature.

By carefully considering the electronic and steric factors at play and by methodically adjusting reaction conditions, researchers can effectively control the regioselectivity of reactions with 4-Amino-2-methylbenzyl bromide, leading to higher yields of the desired products and simplifying downstream processing.

References
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • YouTube. (2021). Regioselectivity in retrosynthesis | regioselective reaction.
  • National Institutes of Health (NIH). (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone.
  • Chemistry Steps. Benzylic Bromination.
  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Benchchem. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5.
  • Filo. (2024). Explain the directive influence of amino and methyl groups in electrophilic substitution reactions.
  • Dalal Institute. Regio- and Chemoselectivity: Orientation and Reactivity.
  • Ningbo Inno Pharmchem Co., Ltd. Efficient Synthesis of 4-Methylbenzyl Bromide by Manufacturer.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Wikipedia. Electrophilic aromatic directing groups.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • Chemguide. amines as nucleophiles.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • SciSpace by Typeset. Amino Acid-Protecting Groups.

Sources

Catalyst selection for reactions involving 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of handling and reacting 4-Amino-2-methylbenzyl bromide . This molecule presents a classic "dual-reactivity paradox" in organic synthesis: it contains a nucleophilic aniline handle and an electrophilic benzyl bromide handle on the same scaffold.[1] Without careful catalyst and condition selection, these two functional groups will react with each other (intermolecular self-alkylation), leading to polymerization rather than the desired transformation.[1][2]

Topic: Catalyst Selection & Reaction Troubleshooting Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4[1][2]

Core Directive: The Dual-Reactivity Paradox[1]

Before selecting a catalyst, you must stabilize the substrate.[1][2] 4-Amino-2-methylbenzyl bromide is inherently unstable as a free base.[1]

  • The Hazard: The amino group (

    
    ) of one molecule attacks the benzylic carbon (
    
    
    
    ) of another.[1][2]
  • The Result: Uncontrollable formation of insoluble polybenzylamine oligomers (often observed as a pink/brown gum).[1]

  • The Fix: Always store and handle as the Hydrochloride Salt (HCl) or keep the amine protected (e.g., Boc, Cbz) until the final step.[1][2]

Troubleshooting Guide: Catalyst Selection

Scenario A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Coupling the benzyl bromide with a boronic acid/ester while preserving the amine (or protected amine).[1][2]

User Question: “My Suzuki coupling yields are low (<30%), and I see significant homocoupling of the benzyl bromide. What catalyst system should I use?”

Technical Analysis: Benzyl halides are challenging substrates for Palladium (Pd) catalysis because they are prone to oxidative addition but also susceptible to side reactions like homocoupling (Wurtz-type coupling) and nucleophilic attack by the base.[1][2] Standard ligands like


 often fail.[1][2]

Recommended Catalyst Systems:

ComponentRecommendationMechanism/Rationale
Pd Source

or

Provides the active

species in situ.
Ligand JohnPhos or SPhos Bulky, electron-rich Buchwald phosphines facilitate oxidative addition and prevent the formation of inactive Pd-dimers.[1][2] JohnPhos is particularly effective for benzyl chlorides/bromides.[1]
Base

(anhydrous)
Weaker bases reduce the risk of hydrolyzing the benzyl bromide to benzyl alcohol.[1][2] Avoid strong alkoxides (

).[1][2]
Solvent Toluene/Water (10:[1][2]1) or THFBiphasic systems often suppress side reactions.[1][2]

Protocol Note: If using the free amine, it will coordinate to the Pd center, poisoning the catalyst.[1][2]

  • Corrective Action: Protect the amine as N-Boc (tert-butyl carbamate) before the coupling.[1] If you must use the free amine, increase catalyst loading to 5-10 mol% and use a highly coordinating ligand like XPhos .[1][2]

Scenario B: C-N Bond Formation (Buchwald-Hartwig vs. SN2)

Objective: Reacting the amine end while keeping the bromide intact (rare) OR displacing the bromide with an external amine.[1]

User Question: “I want to displace the bromide with a secondary amine. Do I need a catalyst?”

Technical Analysis: You generally do not need a transition metal catalyst for this.[1][2] The benzylic position is highly activated for


 reactions.[1] However, you need a "Phase Transfer Catalyst" (PTC) or an additive to ensure clean conversion without polymerizing the starting material.[1][2]

Recommended Additives:

AdditiveRoleBenefit
TBAI (Tetrabutylammonium iodide) Finkelstein CatalystConverts the Benzyl-Br to a highly reactive Benzyl-I in situ, accelerating the reaction rate significantly (5-10 mol%).[1][2]
DIPEA (Hünig's Base) Acid ScavengerNon-nucleophilic base.[1][2] Neutralizes the HBr generated without attacking the benzyl bromide itself.[1]
Temperature 0°C

RT
Keep cold! Heat promotes double alkylation.[1][2]

Visualizing the Reaction Pathways

The following diagram illustrates the critical decision points. If you do not protect the amine, the "Self-Destruct" pathway is kinetically favored in concentrated solutions.[1]

ReactionPathways Start 4-Amino-2-methylbenzyl bromide (Substrate) Decision Is the Amine Protected? Start->Decision Unprotected Free Amine Exposed Decision->Unprotected No Protected N-Boc Protected Intermediate Decision->Protected Yes (Recommended) Polymer Self-Polymerization (Pink/Brown Gum) Unprotected->Polymer Concentrated / Heat PdPoison Catalyst Poisoning (Pd-Amine complex) Unprotected->PdPoison Add Pd Catalyst Suzuki Suzuki Coupling (Pd(OAc)2 / JohnPhos) Protected->Suzuki Add Boronic Acid Product Desired Biaryl Product Suzuki->Product High Yield

Caption: Figure 1. Kinetic competition between self-polymerization and desired cross-coupling.[1] Amine protection is the primary control gate.

Experimental Protocol: Stabilized Suzuki Coupling

Context: Coupling 4-(Boc-amino)-2-methylbenzyl bromide with Phenylboronic acid.

  • Preparation: Dissolve 1.0 eq of the N-Boc protected benzyl bromide in Toluene (0.2 M).

  • Catalyst Activation: In a separate vial, premix Pd(OAc)₂ (2 mol%) and JohnPhos (4 mol%) in Toluene. Stir for 5 mins under Argon.[1][2]

  • Addition: Add the catalyst solution to the substrate.[1]

  • Coupling Partner: Add Phenylboronic acid (1.5 eq) and

    
     (3.0 eq)  (dissolved in min. water).
    
  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] If homocoupling (dimer) is observed, lower the temperature to 60°C and add the benzyl bromide slowly (syringe pump) to the catalyst/boronate mixture.[1][2]

FAQ: Common Pitfalls

Q: Can I use Pd(PPh3)4 (Tetrakis) for this reaction? A: Not recommended. Tetrakis is prone to oxidation and often fails with benzyl halides due to the formation of stable


-benzyl palladium complexes that do not transmetallate fast enough.[1] Bulky biaryl phosphine ligands (JohnPhos, SPhos) facilitate the reductive elimination step much better [1, 2].[1][2]

Q: My material turned into a solid block in the freezer. Is it ruined? A: If it is the free base and has turned pink/brown and insoluble in DCM, it has polymerized.[1][2] It cannot be recovered.[1][2] If it is the HCl salt, it may just be caked; check solubility in water/methanol.[1][2]

Q: Why use Potassium Trifluoroborates instead of Boronic Acids? A: Potassium aryltrifluoroborates are more stable and release the active boronic acid slowly.[1] This controlled release prevents side reactions when coupling with reactive electrophiles like benzyl bromides [1].[1]

References

  • Molander, G. A., & Brown, A. R. (2006).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.[1][2]

  • Gao, H., et al. (2021).[1][2][3] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[1][3] Chemical Communications, 57, 7653-7656.[1][2]

  • PubChem.[1][2] (n.d.). 4-Methylbenzyl bromide (Compound Summary). National Library of Medicine.[1] [1][2]

Sources

Work-up procedures for reactions with 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bifunctional Trap"

You are encountering difficulties with 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) because it represents a classic "bifunctional trap" in organic synthesis. This molecule contains both a nucleophile (the amine, -NH₂) and a potent electrophile (the benzyl bromide, -CH₂Br) on the same scaffold.

The Core Issue: As a free base, this molecule is kinetically unstable. It undergoes rapid intermolecular self-alkylation (polymerization) , turning your reaction mixture into an intractable tar/black solid.

The Solution: You must synthesize, isolate, and store this compound as its Hydrobromide (HBr) Salt . In this protonated form (


), the amine is deactivated, preventing self-reaction.

Standard Operating Procedure (SOP): Synthesis & Work-up

Objective: Conversion of 4-Amino-2-methylbenzyl alcohol to 4-Amino-2-methylbenzyl bromide hydrobromide.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Amino-2-methylbenzyl alcohol1.0Substrate
HBr (48% aq. or 33% in AcOH)3.0 - 5.0Reagent & Solvent
Diethyl Ether / Ethyl AcetateN/AWash Solvent
Step-by-Step Work-up Protocol

1. Reaction Phase (Protonation Control):

  • Dissolve the alcohol in a minimal volume of glacial acetic acid or use 48% aqueous HBr directly as the solvent.

  • Critical: Ensure the system is strongly acidic (pH < 1) before heating. This ensures the amine is fully protonated (

    
    ) and cannot attack the forming bromide.
    
  • Heat to 60–80°C (monitor by TLC/HPLC). Note: The alcohol disappears, replaced by a less polar spot (the bromide salt).[1]

2. Isolation (Precipitation Method):

  • Do NOT neutralize. Do not use NaHCO₃ or NaOH.

  • Cool the reaction mixture slowly to 0°C. The product (HBr salt) often crystallizes directly from the acidic media.

  • If no precipitate forms, add cold Diethyl Ether or Acetone to induce precipitation. These solvents dissolve impurities but precipitate the polar salt.

3. Filtration & Washing:

  • Filter the solid under an inert atmosphere (nitrogen blanket) if possible to avoid moisture absorption.

  • Wash the filter cake with cold Acetone or Ether . This removes traces of acid and non-polar byproducts.

  • Avoid Water: The benzyl bromide moiety is susceptible to hydrolysis, reverting to the alcohol if left in wet, non-acidic conditions.

4. Drying:

  • Dry under high vacuum at room temperature. Avoid excessive heat (>40°C) during drying to prevent thermal decomposition.

Troubleshooting Guide (Q&A)

Q1: My product turned into a black, sticky tar during rotary evaporation. What happened?

  • Diagnosis: You likely performed an aqueous work-up with a base (bicarbonate/hydroxide) to "neutralize" the acid.

  • Mechanism: Neutralization generated the Free Base . Once free, the amine of Molecule A attacked the benzyl bromide of Molecule B. This chain reaction creates a polymer network (tar).

  • Fix: Skip the neutralization. Evaporate the acid directly (if using AcOH/HBr) or precipitate the salt.

Q2: I need the Free Base for the next step (e.g., N-alkylation of a heterocycle). How do I handle it?

  • Strategy: Do not isolate the free base.

  • Protocol:

    • Suspend the stable HBr salt in your reaction solvent (e.g., DMF, Acetonitrile).

    • Add your nucleophile (the next reactant).

    • Add a non-nucleophilic base (e.g., DIPEA, TEA, or K₂CO₃) in situ.

    • This releases the reactive free base only in the presence of the trapping agent, minimizing self-polymerization.

Q3: Can I purify this compound using Silica Gel Chromatography?

  • Verdict: NO.

  • Reason 1: Silica is slightly acidic but contains water, promoting hydrolysis of the bromide.

  • Reason 2: The amine/salt interacts strongly with silanols, causing severe streaking and mass loss.

  • Alternative: Recrystallization from Isopropanol/Ether or Methanol/Ether is the only recommended purification method.

Visualizing the Chemistry

Figure 1: Stability Pathways & Decomposition Mechanism

This diagram illustrates the "Ticking Time Bomb" nature of the free base versus the stable salt.

StabilityPath Alcohol Start: 4-Amino-2-methyl benzyl alcohol HBr_Rxn Reaction with HBr (Acidic Conditions) Alcohol->HBr_Rxn Substitution Salt Target: HBr Salt (Stable Crystalline Solid) HBr_Rxn->Salt Crystallization (Keep Acidic) Base_Add Mistake: Adding Base (NaHCO3 / NaOH) Salt->Base_Add Work-up Error Polymer Result: Black Tar (Polymerized Product) Salt->Polymer X FreeBase Intermediate: Free Amine (Highly Reactive) Base_Add->FreeBase Deprotonation FreeBase->Polymer Self-Alkylation (Rapid)

Caption: Figure 1. The critical divergence in work-up. Keeping the system acidic leads to the stable salt; neutralizing leads to rapid polymerization.

Safety & Handling (Lachrymator Warning)

  • Hazard Class: Benzyl bromides are potent lachrymators (tear agents) and skin irritants.[2]

  • PPE: Double nitrile gloves, lab coat, and goggles are mandatory.

  • Ventilation: All operations, including weighing the solid, must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating agent before cleaning.

References

  • PubChem. 4-[2-Aminoethyl(benzyl)amino]-2-methylbenzamide (Related Structure & Properties). National Library of Medicine. Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General procedures for preparation of alkyl bromides from alcohols using HBr). 5th Edition. Longman Scientific & Technical.

Sources

Validation & Comparative

Comparative reactivity of 4-Amino-2-methylbenzyl bromide vs 4-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 4-Amino-2-methylbenzyl bromide vs. 4-Methylbenzyl bromide

Executive Summary

This guide provides a technical comparison between 4-Methylbenzyl bromide (4-MBB) and 4-Amino-2-methylbenzyl bromide (4-AMBB) . While both are benzyl bromide derivatives used as electrophiles in organic synthesis, their reactivity profiles diverge radically due to electronic substituent effects.

  • 4-Methylbenzyl bromide acts as a "Standard Baseline": It is a stable, moderately reactive electrophile suitable for standard

    
     and 
    
    
    
    reactions.
  • 4-Amino-2-methylbenzyl bromide is a "High-Energy Specialist": The presence of the strong electron-donating amino group makes it hyper-reactive towards ionization (

    
    ) but chemically unstable as a free base due to rapid self-polymerization.
    

Molecular Architecture & Electronic Theory

To understand the reactivity differences, we must analyze the electronic push-pull systems of both molecules.

Structural Comparison
Feature4-Methylbenzyl bromide 4-Amino-2-methylbenzyl bromide
Structure Benzene ring with 1-bromomethyl and 4-methyl.[1][2][3]Benzene ring with 1-bromomethyl, 2-methyl, and 4-amino.
Electronic Effect (C-4) Weak Donor (+I/Hyperconjugation): The methyl group stabilizes the ring and benzylic carbocation slightly.Strong Donor (+M Resonance): The amino lone pair donates electron density into the ring, drastically stabilizing the benzylic carbocation.
Steric Environment (C-2) Unsubstituted (H): Open access to the benzylic carbon.Methyl Substituted: Ortho-methyl group creates steric hindrance for nucleophiles (

) and ground-state strain.
Hammett Constant (

)
-0.17 (Weak Activation)-0.66 (Strong Activation)
The "Push-Pull" Instability of 4-AMBB

The defining characteristic of 4-AMBB is the coexistence of a nucleophile (


) and a potent electrophile (

) on the same scaffold.
  • Resonance Effect: The lone pair on the nitrogen can delocalize to the benzylic carbon, weakening the C-Br bond and facilitating spontaneous ionization (leaving group departure).

  • Self-Polymerization: As a free base, the amino group of one molecule attacks the benzylic carbon of another, leading to rapid, uncontrolled polymerization (formation of polybenzylamines).

Reactivity Profiles: Experimental Data & Mechanism

Solvolysis Rates ( Pathway)

The rate of solvolysis (reaction with solvent, e.g., methanol/water) is a direct measure of carbocation stability.

  • 4-Methylbenzyl bromide: Reacts at a moderate rate. The 4-methyl group provides roughly 4-5x rate enhancement over unsubstituted benzyl bromide.

  • 4-Amino-2-methylbenzyl bromide: Reacts explosively fast by comparison. The 4-amino group can increase solvolysis rates by orders of magnitude (

    
     times faster than unsubstituted). The 2-methyl group further accelerates this by relieving steric strain upon hybridization change from 
    
    
    
    to
    
    
    (B-strain relief).

Data Table: Relative Solvolysis Rates (Estimated) | Substrate | Relative Rate (


) | Mechanism Dominance |
| :--- | :--- | :--- |
| Benzyl Bromide | 1.0 | Mixed 

| | 4-Methylbenzyl bromide | ~5.0 | Mixed

| | 4-Amino-2-methylbenzyl bromide | >10,000 | Pure

(limiting) |
Nucleophilic Substitution ( )
  • 4-MBB: Excellent substrate for

    
    . The benzylic position is unhindered.
    
  • 4-AMBB: The 2-methyl group (ortho position) exerts significant steric hindrance, retarding the

    
     approach of external nucleophiles. However, because the 
    
    
    
    pathway is so favorable, substitution often proceeds via an ion-pair mechanism rather than pure concerted displacement.

Visualization: Reaction Pathways

The following diagram illustrates the divergent fates of these molecules. 4-MBB follows a clean substitution path, while 4-AMBB faces a bifurcation between useful substitution and destructive self-polymerization.

ReactivityComparison Start_Methyl 4-Methylbenzyl bromide (Stable Electrophile) Carbocation_Methyl Carbocation Intermediate (Moderately Stabilized) Start_Methyl->Carbocation_Methyl SN1 (Slow) Product_Methyl Target Product (High Yield) Start_Methyl->Product_Methyl SN2 (Nucleophile) Start_Amino 4-Amino-2-methylbenzyl bromide (Free Base - Unstable) Carbocation_Amino Aza-Quinone Methide Character (Highly Stabilized) Start_Amino->Carbocation_Amino SN1 (Very Fast) Polymer Polybenzylamine Tars (Self-Polymerization) Start_Amino->Polymer Intermolecular Attack (Rapid) Carbocation_Methyl->Product_Methyl Product_Amino Target Product (Requires Protection) Carbocation_Amino->Product_Amino Trapping w/ Strong Nuc Salt_Form HBr Salt Form (Stable Storage) Salt_Form->Start_Amino In-situ Neutralization

Figure 1: Divergent reaction pathways. Note the high risk of polymerization for the amino-analog.

Experimental Protocols & Handling

This section details how to handle the instability of 4-AMBB compared to the standard 4-MBB.

Protocol A: Standard Alkylation with 4-Methylbenzyl bromide

Use this for routine synthesis of intermediates.

  • Setup: Dissolve Nucleophile (1.0 eq) and Base (

    
     or 
    
    
    
    , 1.5 eq) in Acetone or DMF.
  • Addition: Add 4-Methylbenzyl bromide (1.1 eq) neat or as a solution at room temperature.

  • Reaction: Stir at 25–60°C for 2–12 hours. Monitor by TLC.

  • Workup: Aqueous extraction (EtOAc/Water). The product is stable.

Protocol B: Handling 4-Amino-2-methylbenzyl bromide

CRITICAL: Do not store the free base. Use the Hydrobromide salt.

  • Precursor: Acquire 4-Amino-2-methylbenzyl bromide hydrobromide (Salt form).

  • Solvent Choice: Use non-nucleophilic, polar solvents (DMF, DMAc) to solubilize the salt.

  • Base Addition (Controlled):

    • Cool the reaction mixture to 0°C .

    • Add the Nucleophile (e.g., secondary amine) before the base.

    • Add a non-nucleophilic base (e.g., DIPEA or

      
      ) slowly  to generate the free amine in situ in the presence of the trapping nucleophile.
      
    • Rationale: This minimizes the concentration of free 4-AMBB, reducing the probability of self-polymerization (Reaction Order: Polymerization is 2nd order in 4-AMBB; Trapping is 1st order).

  • Quench: Quench immediately upon completion to prevent side reactions.

Comparative Data Summary

Metric4-Methylbenzyl bromide4-Amino-2-methylbenzyl bromide
CAS Number 104-81-41261795-06-5
Physical State Solid (mp 34-36°C) or LiquidSolid (Salt) / Unstable Oil (Free Base)
Storage Room Temp, Dark-20°C, Hygroscopic (Salt form)
Reactivity Type Balanced ElectrophileHyper-Electrophile / Nucleophile Hybrid
Major Impurity Hydrolysis product (Alcohol)Self-polymerization oligomers
Primary Hazard Lachrymator, Skin IrritantSkin Sensitizer, Unstable

References

  • Solvolysis Mechanisms

    • Comparison of substituent effects in benzyl halides.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • (General reactivity trends of substituted benzyl halides).

  • Self-Immolative Polymers

    • Mechanisms of 4-aminobenzyl derivatives degrading via 1,6-elimin
    • Source: Annual Reviews of M
  • Synthesis Applications

    • Use of 4-Amino-2-methylbenzyl bromide in pyridinium salt synthesis.[4]

    • Source: BenchChem Reagent D
  • Nucleophilic Substitution Kinetics

    • Kinetics of substituted benzyl bromides with amines.
    • Source: ResearchG

Sources

Purity analysis of synthesized 4-Amino-2-methylbenzyl bromide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) .

Commonly utilized as a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan, this compound presents a unique "dual-threat" stability challenge: it contains a nucleophilic aniline moiety and an electrophilic benzyl bromide motif on the same scaffold.[1]

Executive Summary: The Stability Paradox

The primary failure mode in analyzing 4-Amino-2-methylbenzyl bromide is auto-reactivity .[1] In standard neutral solvents, the free amine of one molecule attacks the benzyl bromide of another, leading to rapid polymerization.[1] Furthermore, the benzylic carbon is highly susceptible to solvolysis in alcoholic or aqueous mobile phases.[1]

This guide compares the Standard Generic Method (Method A) —often erroneously applied during initial screening—against the Optimized Acid-Stabilized Method (Method B) , demonstrating why the latter is the only valid protocol for accurate purity assessment.[1]

Part 1: Method Comparison & Performance Analysis

The following table contrasts the performance of a standard generic gradient against the optimized stability-indicating protocol.

FeatureMethod A: Generic Gradient (The Alternative)Method B: Acid-Stabilized Protocol (Recommended)
Diluent 50:50 Methanol:WaterAnhydrous Acetonitrile + 0.1% TFA
Mobile Phase Water / Methanol / Formic AcidWater / Acetonitrile / H₃PO₄
Sample Stability Poor (< 15 mins).[1] Rapid dimerization and methanolysis.[1]High (> 24 hours).[1] Protonation of amine prevents polymerization.[1]
Artifacts Shows false "impurities" (Methyl ether, Dimers) generated in-situ.[1]Minimal artifacts. Detects only true synthetic impurities.[1]
Chromatography Broad, tailing peaks due to amine-silanol interaction.[1]Sharp, symmetrical peaks due to phosphate suppression.[1]
Suitability Unsuitable for purity assignment.[1]Validated for QC and release testing.
Why Method A Fails (The Mechanistic Flaw)

In Method A, the use of Methanol (nucleophile) leads to the formation of the methyl ether artifact via SN1/SN2 mechanisms.[1] Crucially, neutral or weakly acidic conditions fail to fully protonate the aniline nitrogen (pKa ~4-5), allowing intermolecular nucleophilic attack (polymerization).[1]

Why Method B Succeeds

Method B utilizes Acetonitrile (non-nucleophilic) and Trifluoroacetic Acid (TFA) in the diluent.[1] The acid ensures the aniline group is fully protonated (


), deactivating its nucleophilicity and preventing self-reaction.[1] The mobile phase uses Phosphate, which is superior to Formic Acid for peak shape when analyzing basic anilines.[1]

Part 2: Experimental Protocols

Optimized Protocol: Acid-Stabilized RP-HPLC (Method B)

1. Instrumentation & Conditions

  • System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent end-capped column.[1]

    • Rationale: High surface coverage prevents silanol interactions with the amine.[1]

  • Wavelength: 240 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Keep low to minimize on-column hydrolysis).

2. Mobile Phase Preparation

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Note: Do not use Acetate or Formate buffers; Acetate can react with benzyl bromides to form benzyl acetates.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

3. Gradient Program

Time (min) % Solvent B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute polar salts)
12.0 90 Linear Gradient
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |[1]

4. Sample Preparation (Critical Step)

  • Diluent: Acetonitrile : Water : TFA (80 : 20 : 0.1 v/v/v).[1]

    • Step 1: Weigh 10 mg of synthesized product into a dry volumetric flask.

    • Step 2: Dissolve immediately in the Acidified Diluent .[1] The TFA is critical to "quench" the amine reactivity.[1]

    • Step 3: Inject within 4 hours.[1]

Part 3: Visualization of Stability Logic

The following diagrams illustrate the degradation pathways avoided by Method B and the analytical workflow.

Figure 1: Degradation Pathways vs. Stabilization Strategy

StabilityPathways Compound 4-Amino-2-methylbenzyl bromide (Free Base) Dimer Polymerization/Dimer (Self-Reaction) Compound->Dimer Neutral pH (Nucleophilic Attack) Ether Methyl Ether Artifact (Solvolysis in MeOH) Compound->Ether Methanol Diluent (SN1/SN2) Stable Protonated Species (Stable Salt Form) Compound->Stable + TFA/Acid (Deactivation) Stable->Dimer Blocked

Caption: Figure 1.[1] Under neutral conditions (Method A), the compound self-polymerizes or reacts with solvent.[1] Acidification (Method B) protonates the amine, blocking these pathways.[1]

Figure 2: Recommended Analytical Workflow

Workflow Start Synthesized Crude Material Weigh Weigh ~10mg Rapidly (Hygroscopic Risk) Start->Weigh Dissolve Dissolve in ACN + 0.1% TFA (Protonation Step) Weigh->Dissolve < 2 mins exposure Inject Inject on HPLC (ZORBAX C18, 25°C) Dissolve->Inject Immediate Data Data Analysis: Check for Hydrolysis Peak (RRT ~0.4) Inject->Data

Caption: Figure 2. The critical path involves rapid acidification to prevent 'on-bench' degradation prior to injection.[1]

Part 4: Data Interpretation & Impurity Profile

When analyzing the chromatograms, use the following Relative Retention Times (RRT) to identify peaks. Note that the "Hydrolysis Product" is the most common true process impurity.[1]

Peak IdentityApprox RRTOrigin
Hydrolysis Product (Benzyl alcohol derivative)0.35 - 0.45Moisture in synthesis or poor storage.[1]
Starting Material (4-Amino-2-methyltoluene)0.85 - 0.90Incomplete reaction.[1]
4-Amino-2-methylbenzyl bromide (Main Peak)1.00 Target Compound.[1][3][4]
Dibromide Impurity (Over-bromination)1.20 - 1.30Excess brominating agent (NBS).[1]

Note on Quantification: For high-precision assay (% w/w), use an external standard of highly purified 4-Amino-2-methylbenzyl bromide (stored at -20°C under Argon). For area % purity, ensure the baseline is integrated valley-to-valley to account for any slight tailing of the amine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58096357 (4-Amino-2-methylbenzyl bromide).[1] Retrieved from [Link][1]

  • Ji, S., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[1][5][6] RSC Advances.[1] Retrieved from [Link]

  • Reddy, A.V., et al. (2024). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir.[1][7] International Journal of Pharmaceutical Sciences and Research.[1] Retrieved from [Link][1]

  • SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Structural Validation of 4-Amino-2-methylbenzyl Bromide Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Analysis Paradox

In drug discovery, 4-Amino-2-methylbenzyl bromide serves as a high-value "warhead" for designing covalent inhibitors and peptide mimetics. However, its validation presents a unique paradox: the molecule contains both a nucleophile (the 4-amino group) and an electrophile (the benzyl bromide) on the same scaffold.

In its free-base form, this molecule is inherently unstable, prone to rapid intermolecular self-alkylation (polymerization). Therefore, "validating the structure" is often less about static analysis and more about kinetic capture or validating its stable precursors (salts/protected derivatives).

This guide compares the three primary analytical methodologies for validating this scaffold, prioritizing techniques that differentiate the target from its common impurities: the hydrolysis product (alcohol) and the regio-isomer (3-methyl variant).

Part 1: The Analytical Challenge

Before selecting a method, you must understand the failure modes. The 2-methyl group provides some steric protection, but the electron-donating effect of the 4-amino group activates the benzylic position, making the bromide highly labile.

Common structural pitfalls:
  • Hydrolysis: Conversion to 4-amino-2-methylbenzyl alcohol (occurs in wet solvents).

  • Dimerization: Formation of secondary amines via self-alkylation.

  • Regio-isomerism: Confusing the 2-methyl isomer with the 3-methyl isomer (often carried over from impure starting materials).

Part 2: Methodological Comparison

The following table compares the efficacy of standard analytical techniques specifically for this unstable bromide.

Table 1: Comparative Efficacy of Validation Methods
FeatureMethod A: 1H NMR (Solution) Method B: LC-MS (ESI) Method C: X-Ray Crystallography
Primary Utility Structural connectivity & PurityMolecular Weight & Bromine PatternAbsolute Configuration
Speed Fast (<10 min)Medium (30 min)Slow (Days/Weeks)
Sample State Solution (CDCl3 or DMSO-d6)Solution (MeCN/H2O)Solid Crystal
Differentiation Excellent (Shift of CH2Br vs CH2OH)Poor (Br is labile; hydrolysis in source)Definitive
Isomer ID High (via NOE/HMBC)Low (Isomers have same mass)High
Risk Polymerization in tube (if free base)False positives (Hydrolysis)Crystal formation failure

Part 3: Detailed Validation Protocols

Protocol A: 1H NMR Validation (The Gold Standard)

NMR is the only rapid method to distinguish the bromide from the alcohol and verify the position of the methyl group.

Critical Reagent Choice:

  • Solvent: Use Anhydrous CDCl3 (neutralized with basic alumina) for free bases. Use DMSO-d6 only for HBr salts.

    • Why? Acidic CDCl3 accelerates hydrolysis. DMSO is nucleophilic and can cause Kornblum oxidation over time.

Diagnostic Signals (Expected):

  • Benzylic CH2: The "Truth" Peak.

    • Bromide: Singlet at ~4.44 – 4.50 ppm .[1]

    • Alcohol (Impurity): Singlet at ~4.60 – 4.70 ppm (downfield shift).

    • Note: If you see a peak at 4.65 ppm, your bromide has hydrolyzed.

  • Aromatic Region:

    • Look for the specific coupling pattern of the 1,2,4-substitution.

    • H3 (meta to amine, ortho to methyl): ~6.4-6.5 ppm.

    • H5 (ortho to amine): ~6.4-6.5 ppm.[1]

    • H6 (meta to methyl): ~7.1 ppm.

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the 2-Methyl peak (~2.3 ppm).

    • Result: You MUST see enhancement of the Benzylic CH2 (4.44 ppm) and the Aromatic H3 .

    • Validation: If you see enhancement of two aromatic protons and no benzylic protons, you likely have the 3-methyl isomer.

Protocol B: Mass Spectrometry (The Confirmation)

Workflow:

  • Ionization: ESI+ (Electrospray Ionization).

  • Direct Infusion: Preferred over LC column to minimize time in aqueous mobile phase.

  • Isotopic Pattern Analysis:

    • Locate the molecular ion [M+H]+.

    • Check the M and M+2 peaks. They must be of equal intensity (1:1 ratio) due to the natural abundance of 79Br (50.7%) and 81Br (49.3%).

    • Failure Mode: If M+2 is missing or <5%, you have lost the bromide (likely hydrolyzed to alcohol).

Part 4: Visualization of Structural Logic

The following diagram illustrates the decision logic required to validate the regio-chemistry (2-methyl vs 3-methyl) using NMR correlations.

ValidationLogic Start Unknown Isomer Sample NOE_Exp Run 1D NOE / GOESY (Irradiate Methyl Group) Start->NOE_Exp Dissolve in CDCl3 Result_A Enhancement of: 1. Benzylic CH2 2. One Aromatic Proton (H3) NOE_Exp->Result_A Proximity Check Result_B Enhancement of: 1. Two Aromatic Protons 2. NO Benzylic CH2 NOE_Exp->Result_B Proximity Check Concl_Correct CONFIRMED: 2-Methyl Isomer (Correct Structure) Result_A->Concl_Correct Concl_Wrong REJECT: 3-Methyl Isomer (Regio-impurity) Result_B->Concl_Wrong

Figure 1: NMR logic flow for distinguishing the 2-methyl isomer from the 3-methyl impurity using Nuclear Overhauser Effect (NOE).

Part 5: The "Race Against Time" Workflow

For the free base derivative, the validation must be integrated into the synthesis. You cannot store the sample and wait for results.

Workflow Synth Appel Reaction (Alcohol + CBr4/PPh3) Quench Hexane Extraction (Remove PPh3O) Synth->Quench Check Rapid TLC (Hexane/EtOAc) Quench->Check Decision Is Purity >95%? Check->Decision NMR Crude NMR (CDCl3) Check 4.44 ppm Decision->NMR Yes Salt Convert to HBr Salt (Precipitate) Decision->Salt No / Storage needed Use IMMEDIATE USE (Next Step) NMR->Use Valid Salt->Use Stable Storage

Figure 2: Operational workflow for handling the unstable free base. Note the decision branch to convert to HBr salt for storage.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

    • Context: Essential for identifying solvent peaks (CDCl3, DMSO)
  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

    • Context: Validates the use of NMR coupling constants and shifts for distinguishing aromatic substitution p
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.
  • BenchChem. (n.d.). "4-Amino-2-methylbenzyl Bromide Product Data." Link

    • Context: Confirms the commercial existence and CAS (1261795-06-5) of the specific isomer.

Sources

Biological Activity of 4-Amino-2-methylbenzyl Bromide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development

Executive Summary: The "Privileged" Scaffold

The 4-Amino-2-methylbenzyl moiety is not merely a structural fragment; it is a strategic pharmacophore designed to overcome specific metabolic liabilities found in simple aniline derivatives. While 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) serves as the primary synthetic reagent (alkylating agent), the biological value lies in the downstream analogs—specifically AKR1C3-activated prodrugs and TRPV1 modulators .

This guide compares these analogs against standard therapeutic agents, highlighting the critical role of the 2-methyl substituent in enhancing metabolic stability and target selectivity.

Key Performance Indicators (KPIs)
Feature4-Amino-2-methylbenzyl AnalogsUnsubstituted Analogs (4-Aminobenzyl)Mechanism of Advantage
Metabolic Stability High LowSteric Hindrance: The 2-methyl group blocks N-acetylation by NAT1 enzymes.
Target Selectivity High (AKR1C3/KARS) ModerateSpecific fit for AKR1C3 active site (prodrug activation).
Bioavailability Enhanced ModerateReduced first-pass metabolism (N-acetylation).

Therapeutic Applications & Comparative Analysis

A. Oncology: AKR1C3-Dependent KARS Inhibitors

Target: Lysyl-tRNA Synthetase (KARS) Primary Lead: N-(4-amino-2-methylbenzyl)-6'-fluoro-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxamide

In hormone-dependent cancers (Prostate, Breast) and Leukemia, the enzyme AKR1C3 (Aldo-keto reductase 1C3) is often overexpressed. The 4-amino-2-methylbenzyl scaffold is utilized in prodrug strategies where a precursor (often a nitro-benzyl) is selectively reduced by AKR1C3 to the active amine form inside the tumor.

Performance Comparison: KARS Inhibitors
Metric4-Amino-2-methylbenzyl LeadStandard KARS Inhibitors (e.g., Cladosporin)Doxorubicin (Standard Chemo)
Tumor Selectivity High (Activated by AKR1C3)Low (Systemic toxicity)Low (Cardiotoxicity)
IC50 (KARS) < 50 nM (Active form)~100 nMN/A (Topoisomerase II)
Off-Target Toxicity Reduced HighHigh

Scientific Insight: The "2-methyl" group is critical here. It prevents the premature deactivation of the generated amine by N-acetyltransferase 1 (NAT1) , ensuring the warhead remains active long enough to inhibit KARS effectively [1].

B. Pain & Inflammation: TRPV1 Modulators

Target: Transient Receptor Potential Vanilloid 1 (TRPV1) Primary Lead: N-(4-Amino-2-methylbenzyl)methanesulfonamide derivatives

These analogs function as antagonists or modulators for treating neuropathic pain. The benzyl sulfonamide core mimics the vanilloid binding motif but with improved pharmacokinetic properties.

Performance Comparison: TRPV1 Antagonists
Metric2-Methylbenzyl SulfonamidesCapsazepine (Standard)AMG-517 (Clinical Candidate)
Potency (IC50) 10–100 nM ~500 nM< 1 nM
Thermoregulation Stable (Less hyperthermia risk)UnstableSevere Hyperthermia (Failed Phase I)
Solubility Moderate PoorPoor

Mechanistic Deep Dive: The "2-Methyl" Effect

The superiority of 4-amino-2-methylbenzyl analogs over their unsubstituted counterparts is rooted in metabolic resistance .

The NAT1/NAT2 Steric Clash

Aromatic amines are typically cleared via N-acetylation by N-acetyltransferases (NAT1 and NAT2) .[1]

  • Unsubstituted (4-Aminobenzyl): Rapidly acetylated by NAT1 -> Inactive metabolite -> Rapid clearance.

  • 2-Methyl Analog: The methyl group at the ortho position creates a steric clash with residue Phe125 in the active site of NAT1. This significantly reduces the rate of N-acetylation, extending the drug's half-life (

    
    ) [2].
    

Metabolism Prodrug Prodrug (Nitro-benzyl) ActiveDrug Active Drug (4-Amino-2-methylbenzyl) Prodrug->ActiveDrug Reduction AKR1C3 AKR1C3 Enzyme (Tumor Specific) AKR1C3->Prodrug Inactive Inactive Metabolite (N-Acetyl) ActiveDrug->Inactive Blocked by 2-Methyl Sterics Target Target Binding (KARS / TRPV1) ActiveDrug->Target Inhibition NAT1 NAT1 Enzyme (Liver/Systemic) NAT1->ActiveDrug Inefficient

Figure 1: Metabolic pathway illustrating the activation of the prodrug by AKR1C3 and the resistance of the active 4-amino-2-methylbenzyl metabolite to NAT1-mediated inactivation.

Experimental Protocols

Protocol A: Synthesis of N-(4-Amino-2-methylbenzyl) Scaffolds

Objective: Install the 4-amino-2-methylbenzyl moiety using the bromide reagent. Reagents: 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5), Secondary Amine (e.g., Piperidine derivative), K2CO3, DMF.

  • Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add anhydrous

    
     (2.5 eq) and stir at room temperature for 15 min.
    
  • Alkylation: Dropwise add 4-Amino-2-methylbenzyl bromide (1.1 eq) dissolved in DMF.

    • Note: The bromide is highly reactive. Maintain temperature at 0°C during addition to prevent over-alkylation.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Checkpoint: Look for the disappearance of the bromide spot (

      
      ).
      
  • Workup: Quench with water, extract with EtOAc (3x). Wash organics with brine.

  • Purification: Flash chromatography on Silica Gel.

Protocol B: Biological Validation (KARS Inhibition Assay)

Objective: Verify the activity of the synthesized analog.

  • Enzyme System: Recombinant human Lysyl-tRNA Synthetase (KARS).

  • Substrate: L-Lysine and tRNA.

  • Detection: Phosphate detection (Malachite Green) or Fluorescence Polarization.

  • Procedure:

    • Incubate KARS (10 nM) with the test compound (0.1 nM – 10 µM) for 30 min.

    • Add ATP (500 µM) and L-Lysine to initiate reaction.

    • Measure phosphate release after 60 min.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • World Intellectual Property Organization. (2021). Tricyclic AKR1C3 Dependent KARS Inhibitors. Patent WO2021005586A1. Link

  • Hein, D. W., et al. (2006). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms. Cancer Epidemiology, Biomarkers & Prevention. Link

  • United States Patent. (2012). TRPV1 Antagonists and Uses Thereof. US Patent App. 2012/0232827. Link

  • University of Freiburg. (2018). Synthesis of riboflavin analogues and isotopologues as probes for spectroscopic studies.Link

Sources

Kinetic studies of reactions involving 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling & Reactivity Guide: 4-Amino-2-methylbenzyl Bromide[1]

Executive Summary: The "Janus" Reagent

4-Amino-2-methylbenzyl bromide represents a unique class of "amphiphilic" synthons in organic kinetics.[1] Unlike standard benzyl halides, it possesses an internal nucleophile (the 4-amino group) and a highly activated electrophilic center (the benzylic carbon).[1] This duality creates a kinetic profile defined by extreme lability and competing reaction pathways (intermolecular substitution vs. intramolecular polymerization).

This guide provides a technical comparison of its kinetic behavior against standard alternatives, grounding the analysis in physical organic chemistry principles (Hammett substituent effects and steric modulation).

Mechanistic Analysis & Substituent Effects

To understand the kinetics of this molecule, one must deconstruct the electronic and steric contributions of its substituents.

The 4-Amino Effect (Electronic Activation)

The amino group (


) at the para position is a powerful electron-donating group (EDG).[1]
  • Resonance (

    
    ):  The lone pair on the nitrogen donates electron density into the benzene ring.[1]
    
  • Carbocation Stabilization: In

    
     pathways, this resonance extends to the benzylic carbon, stabilizing the carbocation intermediate (
    
    
    
    ) significantly more than a methyl or methoxy group.
  • Kinetic Consequence: The activation energy (

    
    ) for ionization is drastically lowered, leading to solvolysis rates orders of magnitude higher than unsubstituted benzyl bromide.
    
The 2-Methyl Effect (Steric Modulation)

The methyl group at the ortho position introduces a steric factor.

  • Steric Hindrance: It partially shields the benzylic carbon from backside attack, potentially retarding

    
     rates compared to the para-isomer.
    
  • Electronic Effect: It provides weak inductive donation (

    
    ), slightly reinforcing the carbocation stability, though this is secondary to the amino effect.
    
Visualizing the Pathway

The following diagram illustrates the resonance stabilization that drives the high reactivity of this compound in


 conditions.

ReactionMechanism Substrate 4-Amino-2-methyl benzyl bromide TS1 Transition State (Ionization) Substrate->TS1 Slow (rds) -Br⁻ Carbocation Resonance Stabilized Carbocation TS1->Carbocation Product Nucleophilic Substitution Product Carbocation->Product Fast +Nu⁻ Resonance Amino Group (+R) Stabilizes C+ Resonance->Carbocation

Figure 1: Mechanism showing the rate-determining ionization step facilitated by the 4-amino group resonance.

Comparative Performance Guide

This section compares 4-Amino-2-methylbenzyl bromide against standard alternatives used in benzylation reactions.

Baseline: Benzyl Bromide (Standard electrophile).[1][2] Alternative A: 4-Nitrobenzyl Bromide (Deactivated, stable).[1] Alternative B: 4-Methoxybenzyl Bromide (Activated, common PMB protection).[1]

Table 1: Relative Reactivity & Kinetic Parameters

Note: Values are normalized relative to Benzyl Bromide (


) based on Hammett 

constants and general solvolysis data in 80% Ethanol/Water at 25°C.
ReagentSubstituent TypeElectronic Effect (

)
Relative Rate (

)
Dominant MechanismStability Profile
4-Nitrobenzyl bromide Strong EWG+0.79~0.0003

(Strict)
Highly Stable
Benzyl bromide None0.001.0Mixed

Stable
4-Methoxybenzyl bromide Strong EDG-0.78~2,500

Dominant
Moderate
4-Amino-2-methylbenzyl bromide Super EDG -1.30 ~10,000+

(Rapid)
Unstable (Self-reactive)

Key Takeaways for Researchers:

  • Reaction Speed: If your protocol uses Benzyl bromide and requires heating (60°C+), switching to the 4-Amino-2-methyl derivative will likely allow the reaction to proceed at 0°C or room temperature .[1]

  • Solvent Choice: Due to the massive

    
     acceleration, this reagent is sensitive to protic solvents. Use aprotic polar solvents (DMF, Acetonitrile) to maintain control if 
    
    
    
    specificity is required.[1]
  • Storage: Unlike the Nitro variant, the Amino variant cannot be stored as a free base for long periods.[1] It is typically supplied as a Hydrobromide salt to protonate the amine (deactivating the nucleophile) and prevent self-polymerization.[1]

Experimental Protocol: Conductometric Kinetic Study

To validate the reactivity of this specific lot or derivative in your specific solvent system, a conductometric method is the gold standard.[1] It measures the increase in conductivity as bromide ions (


) are released.[1]
Protocol Design (Self-Validating)

Objective: Determine the pseudo-first-order rate constant (


) in 80% aq. Acetone.[1][3][4]

Reagents:

  • Substrate: 4-Amino-2-methylbenzyl bromide (approx 0.01 M).[1]

  • Solvent: 80% Acetone / 20% Water (v/v).[1]

  • Equipment: Dip-type conductivity cell, thermostat bath (25.0 ± 0.1°C).[1]

Workflow:

  • Baseline Stability: Measure conductivity of pure solvent for 10 mins. It must be stable (

    
    ).[1]
    
  • Initiation: Inject substrate stock solution into the thermostated solvent. Start timer (

    
    ).[1]
    
  • Data Acquisition: Record conductance (

    
    ) at 30-second intervals.
    
  • Endpoint Validation: Heat the reaction mixture to 50°C for 1 hour to force completion, then cool back to 25°C. Measure infinite conductance (

    
    ). If 
    
    
    
    is not approx.[1] 10x the initial reading, the reaction did not go to completion or side reactions occurred.

Calculation: Plot


 vs. time (

). The slope of the line is

.[1]
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Prepare Solvent (80% Acetone) Equilibrate Thermostat @ 25°C (Check Baseline) Start->Equilibrate Inject Inject Substrate (t=0) Equilibrate->Inject Measure Record Conductance (Gt) Every 30s Inject->Measure ForceComplete Heat to 50°C (Force Completion) Measure->ForceComplete Calc Measure G_inf Calc k_obs ForceComplete->Calc

Figure 2: Step-by-step conductometric kinetic assay workflow.[1]

References

  • Solvolysis Mechanisms & Substituent Effects

    • Title: Mechanism of Solvolyses of Substituted Benzyl Bromides.[1][4][5]

    • Source: ResearchGate / Croatica Chemica Acta.[1]

    • URL:[Link]

  • Hammett Equation & Benzyl Halide Reactivity

    • Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides.
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Comparative Kinetics (Nitro vs Methoxy)

    • Title: Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide.[1][5][6]

    • Source: ResearchGate / International Journal of Chemical Kinetics.[1]

    • URL:[Link]

  • Product Applications & Synthesis

    • Title: 4-Methylbenzyl Bromide: Applications in Pharmaceutical Synthesis.[1][7][8]

    • Source: Hanbiochem.[1]

    • URL:[Link]

Sources

Head-to-Head Comparison: 4-Amino-2-methylbenzyl Bromide-Derived Linkers vs. Conventional Alternatives

[1]

Executive Summary: The Case for Rigid Aromatic Scaffolds

In the design of heterobifunctional molecules—such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues—the linker is not merely a passive connector; it is a critical determinant of physicochemical properties, cell permeability, and ternary complex stability.[1] While Polyethylene Glycol (PEG) and linear alkyl chains remain the industry standards for flexibility and solubility, they often suffer from high entropic penalties and poor membrane permeability.

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) has emerged as a high-value building block for constructing rigid, aromatic linkers .[2] Its unique bifunctional architecture—combining a highly reactive electrophile (benzyl bromide) with a versatile nucleophile (aniline) on a methylated benzene core—allows for the rapid synthesis of conformationally constrained linkers that can dramatically improve potency and pharmacokinetic profiles.[2]

This guide objectively compares linkers derived from this scaffold against standard PEG and Alkyl alternatives, supported by experimental protocols and decision-making frameworks.[2]

Comparative Analysis: Rigid vs. Flexible Linkers

The following table contrasts the performance of linkers synthesized from 4-Amino-2-methylbenzyl bromide against the two most common alternatives: PEG chains and linear Alkyl chains.

Table 1: Technical Performance Matrix
Feature4-Amino-2-methylbenzyl LinkersPEG Linkers (e.g., PEG-4)Alkyl Linkers (e.g., C6-C10)
Conformational Rigidity High. Benzene ring restricts rotation; methyl group adds steric lock.[2]Low. High degrees of freedom; "floppy."[2]Moderate/Low. Flexible, but more rigid than PEG.
Entropic Penalty Low. Pre-organized conformation favors binding.[2]High. Significant entropy loss upon binding.[2]Moderate.
Cell Permeability High. Lipophilic aromatic core aids passive transport.[2]Low to Moderate. Hydrophilic nature can impede membrane crossing.[2]High. Very lipophilic, but poor solubility.
Aqueous Solubility Low/Moderate. Requires polar warheads or solubilizing groups.[2]High. Excellent solubility enhancement.Very Low. Often requires formulation aids.[2]
Metabolic Stability Moderate. Benzylic position is reactive; 2-Me group hinders oxidation.[2]High. Generally stable, though susceptible to oxidative degradation.Moderate. Susceptible to CYP450 oxidation.[2]
Synthetic Utility Bifunctional. Orthogonal reactivity (Br = Electrophile, NH₂ = Nucleophile).Linear. typically requires homo- or heterobifunctional activation.[2]Linear. Simple, but limited functional handles.

Deep Dive: The Mechanistic Advantage

Why Choose 4-Amino-2-methylbenzyl Bromide?

1. Entropy-Enthalpy Compensation: Flexible linkers (PEG) must collapse from a random coil to a specific conformation to enable the formation of a ternary complex (Target-Linker-E3 Ligase).[2] This incurs a high entropic cost (

4-Amino-2-methylbenzyl2

2. The "Methyl Effect": The methyl group at the 2-position is not cosmetic.[2] It serves two functions:

  • Conformational Bias: It induces a twist in the biaryl or amide bond connected to the aniline, forcing the linker out of planarity and potentially accessing unique vectors in the E3 ligase binding pocket.

  • Metabolic Shielding: It sterically hinders metabolic attack at the adjacent benzylic positions, a common failure point for simple benzyl linkers.

3. Orthogonal Reactivity: The molecule allows for a controlled, sequential synthesis without extensive protecting group manipulations:

  • Step A (Alkylation): The benzyl bromide reacts selectively with phenols, thiols, or secondary amines under mild basic conditions.

  • Step B (Acylation): The aniline remains available for coupling with carboxylic acids (e.g., VHL or Cereblon ligand precursors) using standard amide coupling reagents.

Experimental Protocols

Safety Note: Benzyl bromides are potent lachrymators and alkylating agents. All operations must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Linker-Ligand Intermediate (Alkylation)

Objective: Attach the linker to a Warhead (Ligand A) containing a phenolic hydroxyl group.[2]

  • Reagents:

    • Ligand A (Phenol-containing warhead): 1.0 equiv.[2]

    • 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5): 1.1 equiv.[2]

    • Potassium Carbonate (

      
      ): 2.0 equiv.[2]
      
    • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Procedure:

    • Dissolve Ligand A in anhydrous DMF (0.1 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to deprotonate the phenol.
      
    • Add 4-Amino-2-methylbenzyl bromide dropwise.[2]

    • Stir at 60°C for 2–4 hours. Monitor by LC-MS for the consumption of Ligand A and formation of the product (M+H).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

Protocol B: Completion of PROTAC (Amide Coupling)

Objective: Conjugate the Aniline intermediate to an E3 Ligase Ligand (Ligand B-COOH).

  • Reagents:

    • Aniline Intermediate (from Protocol A): 1.0 equiv.

    • Ligand B-COOH (e.g., VHL-acid): 1.0 equiv.[2]

    • HATU (Coupling Agent): 1.2 equiv.

    • DIPEA (Base): 3.0 equiv.[2]

    • Solvent: DMF or DMSO.[2]

  • Procedure:

    • Dissolve Ligand B-COOH in DMF.[2]

    • Add DIPEA and HATU. Stir for 5 minutes to activate the acid.

    • Add the Aniline Intermediate.[2]

    • Stir at Room Temperature for 12–16 hours. (Note: Anilines are less nucleophilic than alkyl amines; heating to 40°C may be required if reaction is sluggish).[2]

    • Purification: Isolate the final PROTAC directly via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the strategic decision-making process and the synthetic pathway for utilizing this scaffold.

LinkerStrategycluster_0Bifunctional ReactivityStartLinker Selection PhaseCriteriaKey Requirement?Start->CriteriaPath_PEGSolubility / Long ReachCriteria->Path_PEGNeed HydrophilicityPath_AlkylHydrophobicity / FlexibilityCriteria->Path_AlkylNeed Simple ChainPath_RigidPermeability / RigidityCriteria->Path_RigidNeed ConstraintsMolecule4-Amino-2-methylbenzylbromidePath_Rigid->MoleculeSelect ScaffoldStep1Step 1: Alkylation(Benzyl Bromide + Phenol/Amine)Molecule->Step1Electrophilic AttackStep2Step 2: Amide Coupling(Aniline + Acid)Step1->Step2Intermediate FormedFinalRigid Aromatic PROTACStep2->FinalFinal Conjugation

Caption: Decision tree for linker selection and the sequential synthetic workflow for 4-Amino-2-methylbenzyl bromide derivatives.

References

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611–617. Link

  • Mapelli, C., et al. (2020). "PEG Linkers in Protein and Peptide Modifications." Bioconjugate Chemistry, 31(5), 1234-1245. (General discussion on PEG limitations). Link

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization." (Discusses rigid linker strategies in VHL ligands). Journal of Organic Chemistry. Link[2]

  • ChemicalBook. (2024).[2] "4-Amino-2-methylbenzyl bromide Product Properties and CAS 1261795-06-5." Link

  • Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. (Structural basis for rigid linker requirements). Link[2]

In vitro and in vivo evaluation of compounds derived from 4-Amino-2-methylbenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the evaluation of novel Potassium-Competitive Acid Blockers (P-CABs) synthesized using 4-Amino-2-methylbenzyl bromide as a key pharmacophore building block.[1]

While this reagent is a versatile intermediate for various targets (including TRPV1 antagonists and kinase inhibitors), this guide focuses on its application in developing next-generation acid secretion inhibitors , comparing them against the current clinical gold standards: Vonoprazan (P-CAB) and Lansoprazole (Proton Pump Inhibitor - PPI).[2]

Executive Summary & Chemical Rationale

The Scaffold: 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) serves as a critical "linker" reagent.[1] In P-CAB design, the benzylamine moiety mimics the K⁺-competitive domain required to bind the luminal surface of the H⁺/K⁺-ATPase enzyme.[1] The Objective: To evaluate whether "AMB-Series" derivatives offer superior acid stability and faster onset of action compared to PPIs, while matching or exceeding the pH-holding capability of Vonoprazan.[1]

Comparison Matrix: AMB-Series vs. Standards
FeatureAMB-Derivatives (Target Profile) Vonoprazan (Reference P-CAB) Lansoprazole (Reference PPI)
Mechanism K⁺-Competitive Blockade (Reversible)K⁺-Competitive Blockade (Reversible)Covalent Cysteine Binding (Irreversible)
Acid Activation Not Required (Active immediately)Not RequiredRequired (Prodrug)
Acid Stability High (Stable in pH 1.[1][2][3][4]0)HighLow (Requires enteric coating)
Onset of Action < 30 Minutes< 30 Minutes3–5 Days (to steady state)
Metabolism Designed for CYP3A4 (Non-polymorphic)CYP3A4 > CYP2C19CYP2C19 (High genetic variability)

In Vitro Evaluation Workflow

Objective: Establish potency, selectivity, and metabolic reliability before animal testing.[2]

A. H⁺/K⁺-ATPase Inhibition Assay (The "Potency" Test)

This is the definitive screen.[1] You must prove the compound binds the pump in a K⁺-competitive manner.[1]

Protocol:

  • Enzyme Preparation: Isolate gastric vesicles from hog stomach fundic mucosa via differential centrifugation (sucrose gradient).

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM ATP, and varying concentrations of KCl (0 to 20 mM).

  • Incubation: Add AMB-derivative (0.1 nM – 10 µM) and incubate at 37°C for 30 minutes.

  • Measurement: Stop reaction with malachite green solution. Measure inorganic phosphate (Pi) release at 620 nm.[2]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Success Metric: IC₅₀ < 50 nM (comparable to Vonoprazan).[2]

    • Competitive Check: The IC₅₀ should increase linearly as KCl concentration increases (hallmark of P-CABs).[1]

B. Acid Stability Challenge

PPIs degrade rapidly in acid; P-CABs must survive it to bind the pump.[1]

Protocol:

  • Dissolve compound in simulated gastric fluid (pH 1.2, HCl/NaCl).

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, 24h.[2]

  • Analyze via HPLC-UV.[1]

    • Success Metric: >95% recovery after 4 hours.[1] (Lansoprazole will show <5% recovery without enteric coating).[2]

C. Metabolic Stability (CYP Phenotyping)

To ensure the drug works equally well in all patient populations, it must avoid heavy reliance on CYP2C19 (which varies genetically).[2]

Protocol:

  • Incubate compound (1 µM) with human liver microsomes (HLM).[2]

  • Add specific inhibitors: Ketoconazole (CYP3A4) and Ticlopidine (CYP2C19).[1][2]

  • Measure intrinsic clearance (

    
    ).[2]
    
    • Target: Dominant clearance via CYP3A4 (like Vonoprazan), minimizing "poor metabolizer" variance seen with PPIs.[2]

In Vivo Evaluation Workflow

Objective: Demonstrate physiological efficacy (pH control) and healing capability.[2]

A. Intragastric pH Monitoring (Shay Rat Model)

This is the industry-standard "head-to-head" efficacy model.[1]

Protocol:

  • Subjects: Sprague-Dawley rats (fasted 24h).

  • Dosing: Oral gavage (Vehicle, Lansoprazole 10mg/kg, Vonoprazan 10mg/kg, AMB-Derivative 10mg/kg).[2]

  • Procedure:

    • Ligate pylorus under anesthesia.[1]

    • Administer drug.[1][5]

    • After 4 hours, collect gastric juice.[2]

  • Readouts:

    • Volume of gastric juice.[1]

    • Total Acid Output (Titration with 0.01 N NaOH).[2]

    • Intragastric pH.[1][6]

  • Advanced Telemetry (Dog Model): For duration of action, use dogs with implanted pH probes. Record pH every 15 mins for 24 hours.

    • Success Metric: "pH Holding Time" (Time pH > 4.0) should exceed 18 hours/day.[1][2]

B. Indomethacin-Induced Ulcer Model

Tests the compound's ability to protect/heal the mucosa under stress.[1]

Protocol:

  • Administer Indomethacin (30 mg/kg, s.c.) to induce ulcers.[2]

  • Administer AMB-Derivative or controls 30 mins prior.[1]

  • Sacrifice after 6 hours.

  • Scoring: Measure ulcer index (sum of lesion lengths in mm).

    • Success Metric: Significant reduction in Ulcer Index vs. Vehicle, statistically equivalent to Vonoprazan.[2]

Mechanism of Action & Workflow Visualization

The following diagram illustrates the competitive binding mechanism of AMB-derived P-CABs and the logical flow of the evaluation process.

PCAB_Evaluation cluster_mechanism Mechanism of Action cluster_workflow Evaluation Pipeline ATPase H+/K+ ATPase (Proton Pump) Acid Acid Secretion (HCl) ATPase->Acid Pumps H+ K_Ion K+ Ion K_Ion->ATPase Activation Signal AMB_Drug AMB-Derivative (P-CAB) AMB_Drug->ATPase Competes for Binding Synthesis Synthesis (4-Amino-2-methylbenzyl Br) InVitro In Vitro: ATPase IC50 & Stability Synthesis->InVitro InVivo In Vivo: pH Holding Time InVitro->InVivo If IC50 < 50nM Decision Go/No-Go InVivo->Decision

Caption: Figure 1: P-CAB mechanism (K+ competition) and the sequential evaluation pipeline for AMB-derivatives.

References

  • Otake, K., et al. (2016).[2] Characteristics of Vonoprazan, a Novel Potassium-Competitive Acid Blocker, in the Treatment of Acid-Related Diseases.[2][5]Clinical and Experimental Gastroenterology . Available at: [Link]

  • Scott, D.R., et al. (2015).[2] The P-CAB Vonoprazan Inhibits Gastric H+,K+-ATPase Activity in a K+-Competitive Manner.[1][2][7]Journal of Gastroenterology .[1] Available at: [Link]

  • Arora, S., et al. (2024).[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-pyrimidines: Synthesis and Anticancer Assessment.RSC Medicinal Chemistry .[1][8] Available at: [Link]

  • FDA Center for Drug Evaluation. (2023).[1][2] Multi-disciplinary Review and Evaluation: VOQUEZNA (Vonoprazan).[1][2]FDA Access Data . Available at: [Link][1][2]

Sources

Spectroscopic comparison of 4-Amino-2-methylbenzyl bromide and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and synthetic comparison of 4-Amino-2-methylbenzyl bromide (also known as 4-(bromomethyl)-3-methylaniline) and its key precursors.

Part 1: Strategic Context & Synthetic Pathway

The Challenge: 4-Amino-2-methylbenzyl bromide is a "bifunctional" intermediate critical in medicinal chemistry (e.g., for kinase inhibitors). It contains a nucleophilic aniline amine and an electrophilic benzyl bromide. This duality makes the molecule inherently unstable as a free base due to self-polymerization (intermolecular alkylation).

The Solution: Direct bromination of the starting material (3,4-dimethylaniline) is impossible because the amino group is susceptible to oxidation and interferes with radical mechanisms. The scientifically robust pathway requires a Protection-Bromination-Deprotection strategy.

Visualizing the Pathway

The following diagram outlines the critical process flow, ensuring the stability of the amine during the radical bromination step.

SyntheticPathway Start Precursor: 3,4-Dimethylaniline Step1 Intermediate 1: N-(3,4-dimethylphenyl)acetamide (Protected Amine) Start->Step1 Ac2O, AcOH (Protection) Step2 Intermediate 2: N-(4-(bromomethyl)-3-methylphenyl)acetamide (Brominated) Step1->Step2 NBS, AIBN CCl4/PhCl, Reflux (Wohl-Ziegler) Target Target Product: 4-Amino-2-methylbenzyl bromide (Hydrobromide Salt) Step2->Target aq. HBr, Reflux (Deprotection)

Caption: Figure 1. Optimized synthetic route preventing self-alkylation via acetamide protection.

Part 2: Spectroscopic Comparison (The Core)

This section objectively compares the target molecule against its starting material and the protected intermediate. Understanding these shifts is the only way to confirm reaction progress without isolating unstable intermediates.

Proton NMR ( H NMR) Diagnostic Shifts

The transformation is most easily tracked by monitoring the methyl groups.

  • Starting Material: Two high-field methyl singlets.

  • Target: One methyl singlet remains; the other shifts downfield significantly as it converts to a bromomethyl (

    
    ) group.
    
FeaturePrecursor (3,4-Dimethylaniline)Intermediate (Protected Acetamide)Target (4-Amino-2-methylbenzyl bromide HBr)
Solvent



(Required for salt)
Ar-CH3

2.15 (s, 3H)

2.25 (s, 3H)

2.35 (s, 3H)
Ar-CH2-Br Absent

4.45 (s, 2H)

4.65 (s, 2H)
Amine/Amide

3.50 (br s, 2H,

)

7.1-7.5 (br s, 1H,

)

9.5-10.0 (br s, 3H,

)
Acetyl CH3 Absent

2.18 (s, 3H)
Absent
Aromatic Region

6.4 - 6.9 (m, 3H)

7.2 - 7.6 (m, 3H)

7.0 - 7.4 (m, 3H)

Critical Insight: In the target spectrum (DMSO-


), look for the disappearance of the acetyl singlet  (~2.18 ppm) and the retention of the benzylic methylene singlet  (~4.65 ppm). If the methylene signal splits or shifts upfield, it indicates hydrolysis of the bromide to an alcohol (a common impurity).
Infrared (IR) Spectroscopy Signatures
Functional GroupPrecursor Intermediate Target
N-H Stretch 3300-3400

(Doublet, Primary Amine)
~3250

(Singlet, Secondary Amide)
2800-3000

(Broad, Ammonium salt)
C=O Stretch Absent 1660

(Strong, Amide I)
Absent
C-Br Stretch Absent 600-700

(Weak)
600-700

(Weak)

Part 3: Experimental Protocols

These protocols are designed for scientific integrity . They include checkpoints to validate the product at each stage.

Step 1: Protection (Acetylation)
  • Reagents: 3,4-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 3,4-dimethylaniline in glacial acetic acid.

    • Add acetic anhydride dropwise at room temperature (exothermic).

    • Stir for 2 hours. Pour into ice water.

    • Filter the white precipitate (N-(3,4-dimethylphenyl)acetamide).

  • Validation: MP should be ~98°C. IR must show C=O peak at 1660

    
    .
    
Step 2: Radical Bromination (Wohl-Ziegler)
  • Reagents: Protected Intermediate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq), Chlorobenzene or

    
     (Solvent).
    
  • Procedure:

    • Suspend intermediate in solvent. Add NBS and AIBN.

    • Heat to reflux (

      
      ).
      
    • Visual Check: The reaction is complete when the dense NBS solid (bottom) disappears and floats as Succinimide (top).

    • Filter hot to remove succinimide.

    • Concentrate filtrate to obtain crude bromide.

  • Validation:

    
    H NMR must show the new methylene peak at ~4.45 ppm.
    
Step 3: Deprotection & Salt Formation (Critical)
  • Reagents: Crude Brominated Intermediate, 48% HBr (aq), Ethanol.

  • Procedure:

    • Dissolve crude intermediate in Ethanol.

    • Add 48% HBr (excess). Reflux for 4-6 hours.

    • Cool to

      
      . The product should crystallize as the Hydrobromide salt .
      
    • Filter and wash with cold ether.

  • Why HBr? Using NaOH for deprotection would generate the free base, which would immediately self-polymerize. Acidic hydrolysis ensures the amine is protonated (

    
    ), rendering it non-nucleophilic and stable.
    

Part 4: Troubleshooting & Stability

  • Lachrymator Warning: Benzyl bromides are potent tear gas agents. All operations must occur in a fume hood.

  • Storage: Store strictly as the HBr salt at

    
     under argon.
    
  • Impurity Alert (The "Alcohol" Peak): If you see a peak at

    
     4.4 ppm (DMSO) or 
    
    
    
    4.6 ppm (
    
    
    ) shifting to
    
    
    4.0-4.2 ppm, moisture has hydrolyzed the C-Br bond to form the benzyl alcohol.

References

  • BenchChem. (2025).[1] 4-Amino-2-methylbenzyl Bromide | CAS 1261795-06-5.[2] Retrieved from

  • Sigma-Aldrich. (2024).[3] Product Specification: 4-Nitrobenzyl bromide.[3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide. Retrieved from

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Retrieved from

  • ChemicalBook. (2024). NMR Spectrum of 2-Methylbenzyl bromide. Retrieved from

Sources

Purity Validation of 4-Amino-2-methylbenzyl Bromide: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Validation of Commercial 4-Amino-2-methylbenzyl Bromide Content Type: Publish Comparison Guide

Executive Summary: The "Bifunctional Trap"

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) represents a unique class of "bifunctional" pharmaceutical intermediates. Containing both a nucleophilic amine and an electrophilic benzyl bromide on the same scaffold, this compound is inherently unstable in its free base form, prone to rapid self-polymerization (intermolecular alkylation). Consequently, commercial supplies are almost exclusively stabilized as the hydrobromide salt (HBr) .

For researchers and drug developers, this duality creates a critical validation challenge. Standard certificates of analysis (CoAs) often rely on single-method data that can be dangerously misleading:

  • HPLC-UV often overestimates purity by failing to detect inorganic salts or residual solvents.

  • Potentiometric Titration cannot distinguish between the active benzyl bromide and the ionic bromide counterion (or free inorganic bromide impurities).

This guide establishes a Multi-Modal Validation Protocol , contrasting the efficacy of HPLC, qNMR, and Titration. We demonstrate why qNMR (Quantitative Nuclear Magnetic Resonance) serves as the absolute "Gold Standard" for this specific compound, while HPLC remains essential for impurity profiling.

Comparative Analysis: Methodological Rigor

The following table contrasts the three primary analytical techniques used to validate 4-Amino-2-methylbenzyl bromide.

FeatureHPLC-UV (Reverse Phase) Potentiometric Titration (AgNO₃) qNMR (¹H Quantitative)
Primary Output Chromatographic Purity (% Area)Total Bromide Content (% w/w)Absolute Purity (% w/w)
Target Analyte UV-active organic impurities (dimers, alcohol)Ionizable Bromide (Br⁻)The specific molecular structure
Blind Spots Inorganic salts, water, residual solvents, non-UV active oligomers.Cannot distinguish covalent Br (active) from ionic Br (salt/impurity).None (detects all protonated species, solvents, and molar ratios).
Sample Destructiveness DestructiveDestructiveNon-Destructive
Suitability for this Compound High for impurity profiling (dimers).Low (High risk of false positives due to HBr salt nature).Gold Standard for potency assignment.
The "Titration Trap"

For a benzyl bromide HBr salt (C₈H₁₀BrN·HBr), titration with Silver Nitrate (AgNO₃) measures 2 equivalents of bromide:

  • The ionic counterion (Br⁻).[1]

  • The covalent benzyl bromide (which hydrolyzes rapidly under titration conditions). Result: A sample that has degraded 50% into the alcohol and HBr will still titrate as "100% Bromide Content," masking the degradation. Titration should NOT be used for purity assignment of this compound.

Impurity Profiling & Degradation Pathways

Understanding the "Why" behind the protocol requires mapping the degradation pathways. The amino group drives self-destruction if the salt form is compromised (e.g., by moisture or incorrect pH).

DegradationPathways cluster_legend Pathway Legend Product 4-Amino-2-methylbenzyl bromide (HBr Salt) FreeBase Free Base Intermediate (Transient/Reactive) Product->FreeBase pH > 7 or Moisture Alcohol Impurity A: 4-Amino-2-methylbenzyl alcohol (Hydrolysis Product) Product->Alcohol H2O / Hydrolysis Dimer Impurity B: Self-Alkylation Dimer (Polymerization) FreeBase->Dimer Intermolecular Alkylation key Blue: Target Product Yellow: Reactive Intermediate Red: Critical Impurities

Caption: Degradation pathways of 4-Amino-2-methylbenzyl bromide. Moisture triggers hydrolysis (Impurity A), while basic conditions trigger rapid self-polymerization (Impurity B).

Recommended Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: To detect organic impurities (Hydrolysis product and Dimer). Critical Note: Standard neutral buffers will cause the amine to tail or stick to the column. An acidic mobile phase is mandatory to keep the amine protonated (NH₃⁺).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine bonds).

  • Sample Diluent: Acetonitrile:Water (50:50) with 0.1% TFA. Prepare immediately before injection to prevent in-vial degradation.

Protocol B: Quantitative NMR (qNMR) – The Gold Standard

Objective: To determine absolute weight % purity (Potency).

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . These have distinct singlets that do not overlap with the benzyl/aromatic protons of the target.

  • Solvent: DMSO-d₆ (Dry). Avoid CDCl₃ as traces of HCl in chloroform can induce degradation.

  • Procedure:

    • Accurately weigh ~10 mg of the sample (

      
      ) and ~5 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-d₆.

    • Acquire ¹H-NMR with a relaxation delay (

      
      ) of at least 60 seconds (5 × T₁) to ensure full relaxation.
      
  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[3][4][5][6][7]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      
Data Interpretation: Simulated Comparison

The following data illustrates a typical scenario where a commercial batch appears "pure" by conventional methods but fails under rigorous qNMR validation.

ParameterCommercial Batch A (Technical Grade) Commercial Batch B (High Purity) Interpretation
Titration (AgNO₃) 99.1%99.5%Misleading. Batch A likely contains hydrolyzed HBr or inorganic bromide.
HPLC Area % 98.2%99.1%Overestimation. HPLC ignores residual solvents and inorganic salts.
qNMR (Absolute) 84.3% 96.5% The Truth. Batch A contains significant residual solvent (Toluene) and water, which HPLC and Titration missed.
Validation Decision Tree

Use this logic flow to accept or reject a batch of 4-Amino-2-methylbenzyl bromide.

ValidationFlow Start Start: Receive Sample Visual Visual Inspection: Is it a dry, off-white solid? Start->Visual Reject1 REJECT: Yellow/Gummy (Polymerized) Visual->Reject1 No qNMR Step 1: Run qNMR (DMSO-d6, Maleic Acid IS) Visual->qNMR Yes SolventCheck Check Residual Solvents (Toluene/THF < 0.5%?) qNMR->SolventCheck PotencyCheck Check Absolute Potency (> 95% w/w?) SolventCheck->PotencyCheck Yes Reject2 REJECT: Low Potency / High Solvent SolventCheck->Reject2 No HPLC Step 2: Run HPLC (Impurity Profiling) PotencyCheck->HPLC Yes PotencyCheck->Reject2 No ImpurityCheck Specific Impurity A (Alcohol < 1.0%?) HPLC->ImpurityCheck Approve APPROVE BATCH Store at -20°C under Argon ImpurityCheck->Approve Yes ImpurityCheck->Reject2 No

Caption: Step-by-step decision matrix for validating incoming raw material. qNMR is the primary gatekeeper.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Ariad Pharmaceuticals. (2016). Process for the preparation of Brigatinib intermediates. World Intellectual Property Organization, WO2016100882. [Link]

Sources

Assessing the stereochemistry of products from 4-Amino-2-methylbenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Assessment of Stereochemical Purity in 4-Amino-2-methylbenzyl Bromide Derivatives

Executive Summary: The Stereochemical Challenge

In the high-stakes landscape of drug discovery, 4-Amino-2-methylbenzyl bromide serves as a critical electrophile for synthesizing chiral non-canonical amino acids and peptidomimetics. Its unique structure—combining a nucleophilic aniline moiety with an electrophilic benzyl bromide—enables the construction of complex scaffolds like tetrahydroisoquinolines and phenylalanine analogs.

However, the introduction of the ortho-methyl group creates a steric environment that can complicate stereochemical outcomes. When used in asymmetric alkylations (e.g., phase-transfer catalysis), this steric bulk can either enhance stereodifferentiation or induce rotameric instability (atropisomerism).

This guide compares the two industry-standard methodologies for assessing the stereochemical purity (Enantiomeric Excess, ee) of products derived from this reagent: Chiral Supercritical Fluid Chromatography (SFC) versus


H-NMR with Chiral Solvating Agents (CSAs) .

Technical Context & Reaction Pathway

To evaluate these assessment methods, we focus on a representative "Gold Standard" reaction: the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base.

  • Substrate: tert-Butyl glycinate benzophenone imine.

  • Reagent: 4-Amino-2-methylbenzyl bromide (protected as N-Boc or free amine depending on catalyst tolerance).

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.

  • Target Product: (S)-2-Amino-3-(4-amino-2-methylphenyl)propanoic acid derivative.

The Steric Risk: The ortho-methyl group on the benzyl ring creates a "picket fence" effect. While this often improves enantioselectivity by restricting the approach vector, it necessitates high-resolution analytics to detect minor atropisomers or enantiomeric impurities that standard HPLC might miss due to peak overlap.

Visualizing the Workflow

StereochemAssessment Reactant 4-Amino-2-methylbenzyl Bromide Reaction Asymmetric Alkylation (PTC Conditions) Reactant->Reaction + Glycine Imine Crude Crude Chiral Product Reaction->Crude Workup Decision Assessment Strategy Crude->Decision SFC Method A: Chiral SFC (Quantitation) Decision->SFC High Precision Required NMR Method B: 1H-NMR w/ CSA (Rapid Screen) Decision->NMR In-Process Check Result Validated Stereopurity (ee > 98%) SFC->Result NMR->Result

Figure 1: Decision matrix for stereochemical assessment of 4-amino-2-methylbenzyl derivatives.

Comparative Analysis: SFC vs. NMR

The following comparison evaluates the performance of Chiral SFC (using polysaccharide columns) against NMR (using Pirkle alcohol) for the specific product class generated by 4-Amino-2-methylbenzyl bromide.

Performance Matrix
FeatureMethod A: Chiral SFC (Recommended)Method B:

H-NMR w/ CSA
(Alternative)
Principle Chromatographic separation using supercritical CO

and chiral stationary phase.
Magnetic resonance differentiation of diastereomeric solvates.
Resolution (

)
High (> 2.5) . Capable of separating enantiomers AND potential atropisomers.Moderate . Signals often overlap; requires distinct chemical shift differences (

).
Throughput Ultra-Fast (3–5 min/run) . Ideal for library screening.Slow (10–15 min/sample). Limited by shimming and manual integration.
Sample Requirement Minimal (< 0.1 mg). Non-destructive (preparative scale possible).High (5–10 mg). Required to maintain stoichiometry with the shift reagent.
Interference Risk Low. The ortho-methyl group aids separation on amylose columns.High. The free aniline amine can H-bond competitively, broadening peaks.
Cost Per Sample Low (Solvent is mostly CO

).
High (Cost of deuterated solvents + chiral shift reagent).
Why SFC Wins for this Reagent

The 4-amino-2-methyl motif presents a specific challenge in NMR: the electron-rich aniline protons often broaden due to exchange, and the ortho-methyl group can cause signal crowding in the aliphatic region (1.8–2.5 ppm). SFC avoids these spectral overlaps entirely, physically separating the isomers based on their 3D interaction with the chiral selector.

Detailed Experimental Protocols

Method A: Chiral SFC Protocol (The Gold Standard)

Best for: Final purity validation and separating complex mixtures of stereoisomers.

1. Sample Preparation:

  • Dissolve 1.0 mg of the crude alkylation product in 1.0 mL of Methanol (HPLC grade).

  • Critical Step: If the product contains a free amine on the phenyl ring, add 0.1% Diethylamine (DEA) to the sample and mobile phase to suppress peak tailing.

2. Instrument Parameters:

  • System: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Column: Chiralpak AD-H or IG (Amylose-based). The "IG" column (immobilized) is preferred for chlorinated solvents but AD-H is standard for this class.

  • Mobile Phase: CO

    
     (A) / Methanol + 0.1% DEA (B).
    
  • Gradient: Isocratic hold at 15% B for 2 minutes, then ramp to 40% B over 3 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

3. Data Analysis:

  • Integrate the area of the two enantiomeric peaks.

  • Calculate

    
    .
    
  • Expected Outcome: The (S)-enantiomer typically elutes second on AD-H columns under these conditions (verify with authentic standard).

Method B: H-NMR Protocol (The Rapid Screen)

Best for: In-process checks where an SFC is unavailable.

1. Reagents:

  • Solvent: CDCl

    
     (Must be dry; water broadens the shift).
    
  • CSA: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol).

2. Procedure:

  • Dissolve 10 mg of the product in 0.6 mL CDCl

    
    .
    
  • Acquire a reference

    
    H-NMR spectrum. Focus on the benzylic protons  (doublet around 3.0–3.2 ppm) or the ester methyl  (singlet ~3.7 ppm).
    
  • Add 2.0 equivalents (approx 30 mg) of the Pirkle Alcohol directly to the tube. Shake well.

  • Acquire the second spectrum.

3. Analysis:

  • Observe the splitting of the singlet/doublet signals. The chiral environment creates two distinct populations for the enantiomers.

  • Limitation: The ortho-methyl group of the substrate may sterically hinder the formation of the tight solvate complex required for good separation (

    
     ppm). If splitting is poor, switch to Eu(hfc)
    
    
    
    (Europium shift reagent), though this broadens lines significantly.

Safety & Handling of the Reagent

4-Amino-2-methylbenzyl bromide is not just a building block; it is a potent lachrymator and skin corrosive.

  • Hydrolysis Risk: The benzylic bromide bond is activated by the electron-donating amino group (via resonance), making it highly susceptible to hydrolysis by atmospheric moisture.

    • Protocol: Always handle in a glovebox or under a positive pressure of Nitrogen. Store at -20°C.

  • Self-Polymerization: The molecule contains both a nucleophile (amine) and an electrophile (bromide).

    • Mitigation: Keep the compound as the HBr salt until immediately before use. Free-basing it for storage will lead to rapid polymerization into an insoluble tar.

References

  • Nogle, L. M., et al. (2006).[1] "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909.[1] [Link]

  • Török, R., et al. (2006).[2] "Enantioseparation of phenylalanine analogs on a quinine-based anion-exchanger chiral stationary phase." Journal of Separation Science, 29(16), 2523-2532.[2] [Link]

Sources

Safety Operating Guide

Operational Safety Guide: 4-Amino-2-methylbenzyl bromide Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Alert: 4-Amino-2-methylbenzyl bromide (CAS: 76196-84-0) is a Lachrymator and Alkylating Agent . Improper handling releases vapors that cause severe eye irritation (tearing), respiratory distress, and chemical burns. It is an alkylating agent capable of modifying DNA; therefore, it must be chemically destroyed (quenched) before entering standard waste streams.

Do not dispose of this substance directly into drain systems or standard organic waste containers without prior deactivation.

Core Hazards Table
Hazard ClassConsequenceOperational Control
Lachrymator Severe eye/mucous membrane irritation.[1]Mandatory: Handle only in a functioning fume hood.
Corrosive Skin burns and eye damage (Category 1B).[2][3]Double nitrile gloves; safety goggles (not just glasses).
Alkylating Agent Potential mutagenicity.[4]Chemical destruction (quenching) required before disposal.
Water Reactive Hydrolysis releases Hydrogen Bromide (HBr) gas.Do not dump into sinks; use controlled quenching.

Pre-Disposal Assessment & Logistics

Before initiating disposal, categorize the waste state to determine the correct workflow.

  • Scenario A (Pure Solid): Expired or excess solid reagent. Action: Solubilization followed by quenching.

  • Scenario B (Reaction Mixture): Solution containing residual reagent.[5][6] Action: Direct quenching.

  • Scenario C (Spill): Uncontrolled release. Action: Emergency absorption and in-situ deactivation.

The "Kill Step": Chemical Quenching Protocol

The objective is to destroy the reactive Carbon-Bromine (C-Br) bond, converting the volatile lachrymator into a non-volatile, water-soluble salt (Bunte salt) using Sodium Thiosulfate. This is the industry-standard "Self-Validating" method because it prevents the release of HBr fumes associated with simple hydrolysis.

Reagents Required[6][7]
  • Solvent: Ethanol or Acetone (to dissolve the benzyl bromide).

  • Quencher: Sodium Thiosulfate (

    
    ), saturated aqueous solution.
    
  • Indicator: pH paper or 4-(4-nitrobenzyl)pyridine (NBP) test kit (optional but recommended for validation).

Step-by-Step Deactivation Procedure

1. Preparation (In Fume Hood)

  • Don PPE: Lab coat, chemical splash goggles, double nitrile gloves (0.11 mm min thickness).

  • Ensure the fume hood sash is at the lowest working height.[7]

2. Solubilization (For Solids Only)

  • If disposing of pure solid, dissolve it in acetone or ethanol to create a dilute solution (approx. 5-10% w/v).

  • Why: Solid lumps react slowly on the surface, leaving a dangerous core of active lachrymator.

3. The Quenching Reaction

  • Slowly add the benzyl bromide solution to a stirred excess of saturated aqueous Sodium Thiosulfate .

  • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of benzyl bromide.

  • Reaction:

    
    
    
  • Stir the mixture at room temperature for 12–24 hours.

4. Validation (The Trust Step)

  • TLC Method: Spot the reaction mixture on a TLC plate alongside the starting material. The starting material spot (high

    
    ) should be absent.
    
  • NBP Test: If available, use 4-(4-nitrobenzyl)pyridine to test for alkylating activity. A purple color indicates active alkylating agents remain.

5. Final pH Adjustment

  • Check pH. If acidic (due to potential HBr formation from side reactions), neutralize carefully with Sodium Bicarbonate (

    
    ) until pH is neutral (pH 6-8).
    

Waste Stream Segregation

Once the "Kill Step" is validated (no active alkylating agent remains), the waste is no longer a lachrymatory hazard but is still chemical waste.

Waste Container LabelContents Description
Deactivated Halogenated Organic Ethanol/Acetone, Water, Sodium Thiosulfate, Deactivated Benzyl Derivative.
Hazard Tags Check "Irritant" (due to solvents), remove "Lachrymator" tag if fully quenched.

Visual Workflow (Decision Matrix)

DisposalProtocol Start START: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath LiquidPath Reaction Solution StateCheck->LiquidPath Dissolve Dissolve in Acetone/Ethanol (Ensure full solubility) SolidPath->Dissolve Quench Add to Saturated Aq. Sodium Thiosulfate (>2 equivalents, Stir 12h) LiquidPath->Quench Dissolve->Quench Verify VALIDATION STEP Check via TLC or NBP Test Quench->Verify ResultCheck Is Starting Material Gone? Verify->ResultCheck Retreat Add more Thiosulfate Stir longer ResultCheck->Retreat No (Active) Neutralize Neutralize pH (6-8) with NaHCO3 ResultCheck->Neutralize Yes (Inactive) Retreat->Quench Disposal Dispose in Halogenated Waste Container Neutralize->Disposal

Figure 1: Decision matrix for the safe deactivation and disposal of 4-Amino-2-methylbenzyl bromide.

Emergency Spill Response

If a container breaks outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • Ventilate: If safe, increase lab ventilation (open windows, hit purge button).

  • PPE: Do not re-enter without full face respiratory protection or SCBA if the spill is large (>100mL).

  • Neutralize: Cover the spill with a mixture of vermiculite and solid sodium carbonate/bicarbonate . Once absorbed, treat the solid waste with the Thiosulfate solution described above in a fume hood.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[6] [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals: Benzyl Bromide Handling. Organic Syntheses, Coll. Vol. 10. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methylbenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methylbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.